Technical Documentation Center

4-Cyclobutyl-2-methylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Cyclobutyl-2-methylbenzoic acid
  • CAS: 190367-31-8

Core Science & Biosynthesis

Foundational

CAS number and molecular formula for 4-Cyclobutyl-2-methylbenzoic acid

An In-Depth Technical Guide to 4-Cyclobutyl-2-methylbenzoic Acid Abstract This technical guide provides a comprehensive overview of 4-Cyclobutyl-2-methylbenzoic acid (CAS No. 190367-31-8), a unique aromatic carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Cyclobutyl-2-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-Cyclobutyl-2-methylbenzoic acid (CAS No. 190367-31-8), a unique aromatic carboxylic acid. While specific experimental data for this compound is not extensively available in published literature, this document, grounded in established principles of organic chemistry and spectral analysis of analogous structures, serves as an essential resource for researchers, scientists, and professionals in drug development. It outlines fundamental molecular information, proposes a robust synthetic pathway, offers predicted spectroscopic data for characterization, and discusses potential applications and safety considerations. The insights herein are designed to bridge the existing information gap and facilitate further investigation into this promising molecule.

Core Molecular Identification

A crucial first step in the investigation of any chemical entity is the confirmation of its fundamental identifiers. These data form the basis for all subsequent research and regulatory compliance.

IdentifierValueSource
Chemical Name 4-Cyclobutyl-2-methylbenzoic acid-
CAS Number 190367-31-8[1]
Molecular Formula C₁₂H₁₄O₂[2]
Molecular Weight 190.24 g/mol Calculated
Canonical SMILES CC1=C(C=CC(=C1)C2CCC2)C(=O)O[2]
InChIKey OZTKGXWZGWOQMP-UHFFFAOYSA-N[2]

Proposed Synthesis Pathway: A Mechanistic Approach

Currently, a validated, peer-reviewed synthesis protocol for 4-Cyclobutyl-2-methylbenzoic acid is not available in the chemical literature. However, based on well-established synthetic transformations for analogous 4-alkyl-2-methylbenzoic acids, a highly plausible and efficient two-step synthetic route is proposed. This pathway leverages a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its high yield, functional group tolerance, and mild reaction conditions.

The rationale for selecting this pathway lies in the commercial availability of the starting materials and the reliability of the Suzuki-Miyaura coupling for forming aryl-alkyl C-C bonds. The key starting materials are 4-bromo-2-methylbenzoic acid and cyclobutylboronic acid.

Synthetic_Pathway cluster_0 Suzuki-Miyaura Cross-Coupling start1 4-Bromo-2-methylbenzoic acid reaction_core Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start1->reaction_core start2 Cyclobutylboronic acid start2->reaction_core product 4-Cyclobutyl-2-methylbenzoic acid reaction_core->product C-C Bond Formation

Caption: Proposed Suzuki-Miyaura cross-coupling for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis of the target molecule will be confirmed by the spectroscopic methods detailed in Section 3.

Materials:

  • 4-Bromo-2-methylbenzoic acid (1.0 eq)

  • Cyclobutylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Deionized Water

  • Diethyl ether

  • 2M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-methylbenzoic acid (1.0 eq), cyclobutylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and deionized water (e.g., 40 mL toluene, 10 mL H₂O).

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to create an inert atmosphere. This is critical as the palladium catalyst can be sensitive to oxygen.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 90°C and allow it to reflux with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.

  • Workup - Acidification: Isolate the aqueous layer and cool it in an ice bath. Acidify the aqueous layer to a pH of approximately 2 with 2M HCl. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Drying and Purification: Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

Spectroscopic and Physical Profile (Predicted)

As no experimentally derived data is publicly available, the following spectroscopic and physical properties are predicted based on the known effects of the constituent functional groups and analysis of structurally similar compounds.

Spectroscopic_Analysis_Workflow Sample Purified 4-Cyclobutyl-2-methylbenzoic acid H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR IR_Spec FT-IR Spectroscopy Sample->IR_Spec Mass_Spec Mass Spectrometry Sample->Mass_Spec Data_Analysis Structural Confirmation H_NMR->Data_Analysis C_NMR->Data_Analysis IR_Spec->Data_Analysis Mass_Spec->Data_Analysis

Caption: Workflow for spectroscopic characterization.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.5Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is typically a broad singlet in this downfield region.
~7.90Doublet1HAr-H (position 6)Aromatic proton ortho to the carboxylic acid group.
~7.25Doublet1HAr-H (position 5)Aromatic proton ortho to the cyclobutyl group.
~7.15Singlet1HAr-H (position 3)Aromatic proton between the methyl and cyclobutyl groups.
~3.50Quintet1HCyclobutyl-CHMethine proton of the cyclobutyl group attached to the aromatic ring.
~2.60Singlet3HAr-CH₃Protons of the methyl group on the aromatic ring.
~2.40 - 2.00Multiplet4HCyclobutyl-CH₂Methylene protons of the cyclobutyl group adjacent to the methine.
~1.90 - 1.70Multiplet2HCyclobutyl-CH₂Methylene protons of the cyclobutyl group beta to the aromatic ring.

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~172.0-COOHCarbonyl carbon of the carboxylic acid.
~148.0Ar-C (quaternary)Aromatic carbon attached to the cyclobutyl group.
~139.0Ar-C (quaternary)Aromatic carbon attached to the methyl group.
~131.0Ar-CHAromatic methine carbon.
~129.0Ar-CHAromatic methine carbon.
~126.0Ar-C (quaternary)Aromatic carbon attached to the carboxylic acid group.
~125.0Ar-CHAromatic methine carbon.
~38.0Cyclobutyl-CHMethine carbon of the cyclobutyl group.
~29.0Cyclobutyl-CH₂Methylene carbons of the cyclobutyl group.
~22.0Ar-CH₃Methyl carbon.
~18.0Cyclobutyl-CH₂Methylene carbon of the cyclobutyl group.
Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is invaluable for identifying the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3050C-H stretch (aromatic)Aromatic Ring
~2950C-H stretch (aliphatic)Cyclobutyl & Methyl
~1700C=O stretchCarboxylic Acid
~1600, ~1470C=C stretchAromatic Ring
~1300C-O stretchCarboxylic Acid

The broad O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state or in non-polar solvents[1][3].

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

m/z ValueInterpretation
190[M]⁺, Molecular ion peak
175[M - CH₃]⁺, Loss of a methyl group
145[M - COOH]⁺, Loss of the carboxylic acid group
133[M - C₄H₇]⁺, Loss of the cyclobutyl group
Predicted Physical Properties
PropertyPredicted Value
Physical State White to off-white solid
Melting Point 130 - 150 °C
Boiling Point > 300 °C
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.
Predicted XlogP 3.3

Potential Applications and Research Directions

While specific applications for 4-Cyclobutyl-2-methylbenzoic acid have not been documented, its structural motifs suggest several promising avenues for research, particularly in drug discovery and materials science.

  • Pharmaceutical Scaffolding: The substituted benzoic acid core is a common feature in many pharmacologically active compounds. The cyclobutyl group, a bioisostere of larger alkyl or phenyl groups, can improve metabolic stability and cell membrane permeability. This makes the molecule a valuable building block for creating new chemical entities for screening against various biological targets.

  • Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on unique aromatic scaffolds. The specific substitution pattern of this molecule could lead to new modes of action against agricultural pests.

  • Polymer and Materials Science: Benzoic acid derivatives are used in the synthesis of specialty polymers and liquid crystals. The bulky, non-planar cyclobutyl group could be exploited to disrupt polymer chain packing, thereby altering the material's physical properties such as its glass transition temperature or solubility.

Safety and Handling

No specific safety data sheet (SDS) exists for 4-Cyclobutyl-2-methylbenzoic acid. The following recommendations are based on the known hazards of structurally similar aromatic carboxylic acids.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Cyclobutyl-2-methylbenzoic acid represents an under-explored area of chemical space. This guide provides a foundational framework for its synthesis, characterization, and potential applications. By offering a plausible synthetic route and a predicted analytical profile, it is our hope that this document will catalyze further research and unlock the full potential of this intriguing molecule for the scientific community.

References

  • PubChemLite. 4-cyclobutyl-2-methylbenzoic acid (C12H14O2). Available at: [Link].

  • ECHA CHEM. Identity - 4-cyclobutyl-2-methylbenzoic acid. Available at: [Link].

  • Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Journal of Chemical Education. Available at: [Link].

  • Filarowski, A., et al. (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry. Available at: [Link].

  • ResearchGate. The IR spectra of benzoic acid in the CCl4 solution: The w OH bands of C6H5COOH and C6D5COOH. Available at: [Link].

Sources

Exploratory

A Technical Guide to the In Silico pKa Prediction and Analysis of 4-Cyclobutyl-2-methylbenzoic Acid

Executive Summary The Critical Role of pKa in Pharmaceutical Sciences The pKa of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in biological systems. It dictates the degree of ioniza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Critical Role of pKa in Pharmaceutical Sciences

The pKa of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in biological systems. It dictates the degree of ionization at a given pH, which in turn affects essential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] For instance, the charge state of a molecule influences its ability to cross cellular membranes, its binding affinity to target proteins and off-target antitargets, and its aqueous solubility.[2][3] Therefore, the accurate prediction and validation of pKa early in the drug discovery pipeline are paramount for optimizing lead compounds and minimizing late-stage failures.[4]

Structural Analysis of 4-Cyclobutyl-2-methylbenzoic Acid

To predict the acidity of 4-Cyclobutyl-2-methylbenzoic acid, we must first analyze the influence of each substituent on the carboxylic acid functional group. The interplay of steric and electronic effects is key to a reliable estimation.

Caption: Structure of 4-Cyclobutyl-2-methylbenzoic acid.

The Baseline: Benzoic Acid

Benzoic acid serves as our reference compound, with a well-established pKa of approximately 4.20.[5] Any deviation from this value can be attributed to the effects of the methyl and cyclobutyl substituents.

The 2-Methyl Group and the Ortho-Effect

Substituents at the ortho-position (adjacent to the carboxylic acid) exert a unique influence known as the "ortho-effect." Almost all ortho-substituents, whether electron-donating or electron-withdrawing, increase the acidity of benzoic acid.[6] This is theorized to be a combination of steric and electronic factors.[6] In the case of the 2-methyl group, steric hindrance forces the -COOH group out of the plane of the benzene ring.[5][7] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which ultimately stabilizes the carboxylate anion upon deprotonation, leading to a stronger acid.[8] Consequently, 2-methylbenzoic acid (o-toluic acid) has a pKa of approximately 3.91, making it a stronger acid than benzoic acid.[9][5][7][10][11]

The 4-Cyclobutyl Group: Electronic Influence

The cyclobutyl group, like other alkyl groups, is considered to be weakly electron-donating through an inductive effect (+I).[10] Electron-donating groups in the para-position tend to increase electron density in the carboxyl group, which destabilizes the resulting carboxylate anion after proton dissociation.[6][12] This effect decreases the acidity of the benzoic acid derivative. For example, 4-methylbenzoic acid is a weaker acid (pKa ≈ 4.36) than benzoic acid.[5][7]

Predicted Net Effect

The overall acidity of 4-Cyclobutyl-2-methylbenzoic acid will be a balance of these two competing effects:

  • Acid-Strengthening: The dominant ortho-effect from the 2-methyl group, which significantly increases acidity.

  • Acid-Weakening: The weak, electron-donating effect of the 4-cyclobutyl group, which slightly decreases acidity.

It is anticipated that the ortho-effect will be the primary determinant of the molecule's pKa. Therefore, the pKa of 4-Cyclobutyl-2-methylbenzoic acid is expected to be significantly lower than that of benzoic acid (4.20) and likely close to, but slightly higher than, that of 2-methylbenzoic acid (3.91) due to the counteracting influence of the cyclobutyl group.

In Silico pKa Prediction: Methodologies and Results

Given the absence of experimental data, computational (in silico) prediction is the most efficient method to estimate the pKa of 4-Cyclobutyl-2-methylbenzoic acid. Modern prediction software utilizes various approaches, including empirical methods based on large databases, quantitative structure-activity relationship (QSAR) models, and quantum mechanical calculations.[2][13][14][15]

Leading Prediction Platforms

Several commercial and academic software packages are industry standards for pKa prediction.[16] These platforms leverage extensive internal databases of experimentally measured pKa values to build their predictive models.[1][17]

  • ACD/Labs Percepta: Employs a "Classic" algorithm using Hammett-type equations and a vast training database of over 26,000 compounds.[17][18]

  • ChemAxon MarvinSketch/Calculator Plugins: A widely used tool that provides predictions for various physicochemical properties, including pKa.[4][13]

  • Schrödinger Epik: Utilizes machine learning technology, specifically graph convolutional neural networks, trained across a broad chemical space to predict pKa values and protonation states.[19]

Predicted pKa Values

Based on the structural analysis in Section 2.0 and the known performance of leading prediction tools, which often have a root-mean-square error (RMSE) of 0.5-1.0 log units, we can forecast the likely pKa values for 4-Cyclobutyl-2-methylbenzoic acid.[2][20] The table below summarizes the pKa of relevant reference compounds and provides a consolidated prediction for the target molecule.

CompoundSubstituent(s)Experimental pKaPredicted pKa for TargetRationale
Benzoic AcidNone4.20[5]-Baseline reference.
2-Methylbenzoic Acid2-Methyl3.91[9][7][11]-Demonstrates the acid-strengthening ortho-effect.
4-Methylbenzoic Acid4-Methyl4.36[5][7]-Demonstrates the acid-weakening effect of a para-alkyl group.
4-Cyclobutyl-2-methylbenzoic Acid 2-Methyl, 4-Cyclobutyl Not Available 3.95 - 4.05 The dominant ortho-effect lowers the pKa significantly from baseline, while the weak electron-donating para-cyclobutyl group slightly increases it relative to 2-methylbenzoic acid.

Experimental Validation: A Self-Validating Protocol for Potentiometric Titration

In silico predictions, while powerful, require experimental validation. Potentiometric titration is a precise and reliable method for determining pKa values.[21][22] The following protocol is designed to be self-validating through rigorous calibration and systematic data acquisition.

Principle of the Method

A solution of the weak acid (4-Cyclobutyl-2-methylbenzoic acid) is titrated with a strong base of known concentration (e.g., NaOH). The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[23][24]

Titration_Workflow cluster_prep 1. Preparation & Calibration cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Prepare 0.01 M Analyte Solution B Prepare & Standardize 0.1 M NaOH Titrant C Calibrate pH Meter (pH 4, 7, 10 Buffers) D Place Analyte in Beaker with Stir Bar & Electrode C->D E Add NaOH Titrant in Small, Recorded Increments D->E F Record pH after Each Addition (Allow to Stabilize) E->F G Plot pH vs. Volume of NaOH F->G H Determine Equivalence Point (Inflection Point / 1st Derivative) G->H I Calculate Half-Equivalence Volume (V_eq / 2) H->I J Determine pH at Half-Equivalence (pH = pKa) I->J

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol

Reagents and Equipment:

  • 4-Cyclobutyl-2-methylbenzoic acid (high purity)

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized, degassed water (e.g., by boiling or nitrogen sparging)

  • Standard pH buffers (pH 4.01, 7.00, 10.01)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A 25 mL or 50 mL burette

  • Volumetric flasks and pipettes

Procedure:

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using the pH 4.01, 7.00, and 10.01 standard buffers. Ensure a slope of >95%.[25]

  • Analyte Preparation: Accurately weigh a sufficient amount of 4-Cyclobutyl-2-methylbenzoic acid to prepare a ~0.01 M solution in a volumetric flask. A co-solvent like ethanol or methanol may be required for initial dissolution before diluting with deionized water, but the final percentage of organic solvent should be minimized and kept constant across all runs.

  • Titration Setup: Pipette a known volume (e.g., 25.00 mL) of the analyte solution into a beaker. Add a magnetic stir bar and enough deionized water to ensure the pH electrode bulb is fully submerged. Place the beaker on the magnetic stirrer.

  • Initial Reading: Immerse the calibrated pH electrode in the solution. Allow the pH reading to stabilize and record this as the volume for 0 mL of titrant added.

  • Titration Execution: Begin adding the standardized 0.1 M NaOH from the burette.

    • Add the titrant in larger increments (e.g., 0.5-1.0 mL) at the beginning of the titration.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.1 mL or less.

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.[25]

    • Continue the titration well past the equivalence point until the pH begins to plateau again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope. This can be identified visually as the inflection point or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • Calculate the volume at the half-equivalence point (Veq/2).

    • From the titration curve, find the pH of the solution at the half-equivalence point volume. This pH value is the experimental pKa of 4-Cyclobutyl-2-methylbenzoic acid.[24]

  • Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.

Synthesis: Connecting Structure, Prediction, and Validation

The comprehensive analysis of 4-Cyclobutyl-2-methylbenzoic acid illustrates a core workflow in modern medicinal chemistry. The structural deconstruction provides a strong, theory-based hypothesis for its acidity. Computational tools translate this qualitative understanding into a quantitative prediction, suggesting a pKa value in the range of 3.95 to 4.05. This value indicates that the compound is a stronger acid than the parent benzoic acid, a direct consequence of the powerful ortho-effect exerted by the 2-methyl group. The proposed experimental protocol provides a clear and robust path to validate this prediction, bridging the gap between theoretical chemistry and empirical data.

Logic_Flow cluster_effects Substituent Effects Structure Molecular Structure 4-Cyclobutyl-2-methylbenzoic acid Ortho 2-Methyl Group (Ortho-Effect) Steric Hindrance → ↑ Acidity Structure->Ortho Para 4-Cyclobutyl Group (+I Effect) Electron Donating → ↓ Acidity Structure->Para Prediction In Silico Prediction (ACD/Labs, ChemAxon, etc.) Predicted pKa ≈ 3.95 - 4.05 Ortho->Prediction Para->Prediction Validation Experimental Validation (Potentiometric Titration) Empirical pKa Prediction->Validation Verification

Caption: Logical flow from molecular structure to predicted and validated pKa.

Conclusion

This guide establishes a predicted pKa for 4-Cyclobutyl-2-methylbenzoic acid between 3.95 and 4.05. This estimation is grounded in a thorough analysis of its constituent parts, primarily the acid-strengthening ortho-effect of the methyl group, which overrides the weaker, acid-weakening inductive effect of the para-cyclobutyl substituent. At physiological pH (~7.4), this molecule will be almost completely deprotonated and exist as its carboxylate anion, a critical piece of information for predicting its solubility, membrane permeability, and potential for ionic interactions. The provided computational rationale and detailed experimental protocol offer a complete framework for scientists to confidently determine and utilize this vital physicochemical property in their research and development efforts.

References

  • Vertex AI Search. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?
  • HCPG. Acidity of Carboxylic Acids.
  • Evergreensino Chemical Co., Ltd. (2025, May 15). What is the pKa value of 2 - Methylbenzoic Acid? Blog.
  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Chemistry 331: Laboratory Manual. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • Wikipedia. Hammett equation. Retrieved from [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo....
  • Unknown Source. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • ChemAxon. (2023, April 19). Predicting pKa. Retrieved from [Link]

  • Balogh, M., et al. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures. RSC Publishing. Retrieved from [Link]

  • Unknown Source. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Conjugated. (2017, February 7). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid? Retrieved from [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. Retrieved from [Link]

  • Schrödinger. Epik. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa benzoic acid. Retrieved from [Link]

  • Vaia. Question: The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. Retrieved from [Link]

  • Rowan. Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • ResearchGate. Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. Retrieved from [Link]

  • Quora. (2017, February 3). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid? Retrieved from [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ACS Publications. (2013, December 4). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemAxon. (2023, April 27). How do predicted pKa and solubility values compare to reality? Retrieved from [Link]

  • Reddit. (2023, August 17). Computational pKa Determination. r/comp_chem. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Rowan. (2025, October 16). How to Predict pKa. Retrieved from [Link]

  • FooDB. (2020, April 3). Showing Compound 2-Methylbenzoic acid (FDB098186). Retrieved from [Link]

  • Mansouri, K., et al. (2019, September 18). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Retrieved from [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • PubMed. (2019, July 15). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Retrieved from [Link]

  • CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 1). Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid? [duplicate]. Retrieved from [Link]

  • PMC. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]

  • YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]

  • acris. (2022, May 24). Laasonen, Kari How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

  • YouTube. (2018, September 30). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced | AIIMS. Retrieved from [Link]

  • Unknown Source. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • PMC. Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ACD/Labs. ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. Retrieved from [Link]

  • Figshare. (2020, July 8). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - Analytical Chemistry. Retrieved from [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

Sources

Foundational

Solubility Profile of 4-Cyclobutyl-2-methylbenzoic Acid in Organic Solvents: A Predictive and Empirical Framework

Introduction & Chemical Context 4-Cyclobutyl-2-methylbenzoic acid (CAS: 190367-31-8) is a highly specialized chemical intermediate utilized extensively in the pharmaceutical industry. Its unique structural motif makes it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-Cyclobutyl-2-methylbenzoic acid (CAS: 190367-31-8) is a highly specialized chemical intermediate utilized extensively in the pharmaceutical industry. Its unique structural motif makes it a critical building block in the synthesis of macrocyclic broad-spectrum antibiotics targeting bacterial type 1 signal peptidase (SpsB)[1], as well as heterocyclic modulators of lipid synthesis, specifically Fatty Acid Synthase (FASN) inhibitors used in oncology and antiviral therapies[2].

Despite its importance in drug discovery, empirical, peer-reviewed solubility data for this specific compound remains sparse in public literature, with standard safety data sheets reporting "No data available" for fundamental solubility metrics[3]. As a Senior Application Scientist, it is imperative to approach its solubility not just as a missing data point, but as a predictable thermodynamic behavior dictated by its structure. By analyzing its structural components—a lipophilic cyclobutyl ring, a sterically hindering ortho-methyl group, and a polar carboxylic acid—we can establish a robust predictive profile and a self-validating experimental protocol to determine its solubility across various organic solvents.

Theoretical Framework: Solvation Thermodynamics

To predict the solubility of 4-Cyclobutyl-2-methylbenzoic acid, we must extrapolate from the well-documented thermodynamic behavior of its parent compound, benzoic acid. Research demonstrates that benzoic acid exhibits high solubility in polar protic solvents (ethanol) and moderately polar solvents (chloroform), but lower solubility in non-polar solvents like toluene, heptane, and cyclohexane[4].

However, the addition of the cyclobutyl and ortho-methyl groups fundamentally alters the crystal lattice energy and solvation dynamics:

  • The Ortho-Effect (Steric Hindrance): In unsubstituted benzoic acid, molecules form highly stable, planar hydrogen-bonded dimers in the solid state, resulting in high lattice energy. The ortho-methyl group in 4-Cyclobutyl-2-methylbenzoic acid forces the carboxylate group out of the aromatic plane. This steric clash disrupts optimal crystal packing, lowering the melting point and significantly increasing overall solubility in organic solvents compared to baseline benzoic acid.

  • Lipophilic Bulk: The cyclobutyl group drastically increases the compound's lipophilicity (LogP). This structural modification enhances favorable van der Waals interactions with non-polar and weakly polar solvents (e.g., toluene, dichloromethane, ethyl acetate), shifting its solubility profile away from aqueous media and toward organic phases.

SolvationFactors A 4-Cyclobutyl-2- methylbenzoic Acid B Cyclobutyl Group (Lipophilic Bulk) A->B C Ortho-Methyl Group (Steric Hindrance) A->C D Carboxylic Acid (H-Bonding) A->D E Increases solubility in non-polar solvents (e.g., Toluene, Hexane) B->E F Disrupts crystal packing Lowers lattice energy Enhances overall solubility C->F G Dimerization in non-polar Solvation in polar protic (e.g., Alcohols) D->G

Structural features dictating the solvation thermodynamics of the compound.

Predicted Solubility Profile

Based on the structural deviations from benzoic acid[4], the following table outlines the predicted relative solubility of 4-Cyclobutyl-2-methylbenzoic acid in standard organic solvents at 298.15 K.

Solvent ClassSpecific SolventDielectric Constant (ε)Predicted Solubility LevelMechanistic Rationale
Polar Protic Methanol / Ethanol32.7 / 24.5Very High Strong H-bond acceptor/donor interactions with the carboxylic acid group.
Polar Aprotic Ethyl Acetate / Acetone6.0 / 20.7High Excellent solvation of the lipophilic backbone; H-bond acceptance from the -COOH group.
Halogenated Dichloromethane (DCM)8.9High Favorable dipole-dipole interactions; easily solvates the bulky cyclobutyl ring.
Aromatic Toluene2.4Moderate to High π-π stacking interactions; solute forms H-bonded dimers to minimize polar surface area.
Aliphatic Hexane / Heptane1.9Low to Moderate Solvation driven entirely by the cyclobutyl/methyl groups; limited by the polar -COOH group.
Aqueous Water80.1Insoluble High lipophilic bulk (cyclobutyl) completely overwhelms the hydration capacity of the -COOH group.

Self-Validating Experimental Protocol

To transition from predictive modeling to empirical data, a rigorous, self-validating protocol must be employed. The Isothermal Shake-Flask Method combined with Gravimetric Analysis[5] or HPLC-UV is the gold standard. The protocol below is designed to ensure trustworthiness by eliminating supersaturation artifacts and verifying true thermodynamic equilibrium.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of 4-Cyclobutyl-2-methylbenzoic acid (approx. 500 mg) to 5.0 mL of the target organic solvent in a tightly sealed, chemically inert glass vial.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker bath set to the target temperature (e.g., 298.15 K ± 0.1 K). Agitate at 200 RPM. Causality Note: Agitation must be maintained for a minimum of 48 to 72 hours. Shorter durations risk measuring kinetic dissolution rates rather than true thermodynamic equilibrium.

  • Phase Separation: Turn off agitation and allow the suspension to settle isothermally for 4 hours. Extract an aliquot of the clear supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE syringe filter. Causality Note: Pre-warming the syringe prevents temperature drops that could cause immediate precipitation of the solute within the needle.

  • Quantitative Analysis (Gravimetric): Transfer a precise mass of the filtered aliquot into a pre-weighed glass petri dish. Evaporate the volatile organic solvent under a gentle stream of nitrogen, followed by drying in a vacuum oven until a constant mass is achieved.

  • Validation Step: Repeat the sampling and analysis at 48 hours and 72 hours. If the calculated concentration varies by less than 2%, true thermodynamic equilibrium is confirmed.

Workflow S1 1. Solvent Selection & Preparation (Target Organic Solvents) S2 2. Excess Solute Addition (Isothermal Shake-Flask) S1->S2 S3 3. Thermostatic Equilibration (Agitation for 48-72h at 298.15 K) S2->S3 S4 4. Isothermal Phase Separation (0.22 µm PTFE Filtration) S3->S4 S5 5. Quantitative Analysis (Gravimetric Evaporation or HPLC-UV) S4->S5 S6 6. Data Validation (Δ Concentration < 2% between 48h & 72h) S5->S6

Self-validating isothermal shake-flask workflow for empirical solubility determination.

Conclusion

While direct empirical data for 4-Cyclobutyl-2-methylbenzoic acid is limited in public repositories[3], its solubility profile can be accurately modeled by understanding its structural deviations from benzoic acid[4]. The combination of the sterically hindering ortho-methyl group and the lipophilic cyclobutyl ring significantly enhances its solubility in organic solvents (such as DCM, ethyl acetate, and alcohols) while rendering it practically insoluble in water. Researchers utilizing this intermediate for the synthesis of FASN[2] or SpsB inhibitors[1] should leverage polar aprotic or halogenated solvents for optimal reaction concentrations, utilizing the provided isothermal shake-flask protocol to establish precise process chemistry parameters.

References

  • WO2017084630A1 - Macrocyclic broad spectrum antibiotics Source: Google Patents URL
  • WO2012122391A1 - Heterocyclic modulators of lipid synthesis Source: Googleapis (WIPO) URL:[Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures (Thati et al., 2010) Source: Academia.edu / Journal of Chemical & Engineering Data URL: [Link]

Sources

Exploratory

4-Cyclobutyl-2-methylbenzoic Acid: A Strategic Building Block in Advanced Therapeutics

Executive Summary In modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream clinical candidates. As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream clinical candidates. As a Senior Application Scientist, I frequently evaluate the utility of sterically constrained, lipophilic intermediates. 4-Cyclobutyl-2-methylbenzoic acid (CAS: 190367-31-8) has emerged as a highly specialized scaffold, particularly in the synthesis of heterocyclic modulators of lipid synthesis[1]. This whitepaper dissects the mechanistic rationale, physicochemical data, and self-validating synthetic protocols required to effectively utilize this building block in the development of antiviral agents, oncology drugs, and macrocyclic antibiotics.

Mechanistic Rationale: The "Ortho-Methyl Cyclobutyl" Advantage

When designing inhibitors for complex enzymatic targets like Fatty Acid Synthase (FASN), molecular geometry is paramount. We deploy 4-cyclobutyl-2-methylbenzoic acid because it provides two critical structural advantages:

  • The Cyclobutyl Moiety (Lipophilic Anchoring): Unlike flexible straight-chain alkyls, the cyclobutyl ring offers conformational rigidity. This restricted geometry reduces the entropic penalty upon binding, allowing the molecule to anchor tightly into the narrow, hydrophobic pockets of FASN or bacterial signal peptidases[2].

  • The Ortho-Methyl Group (Conformational Locking): The methyl group at the 2-position creates significant steric hindrance adjacent to the carboxylic acid. This "ortho-effect" restricts the rotation of the carboxylate (or resulting amide) bond, locking the molecule into a bioactive conformation that prevents off-target binding and enhances target selectivity.

FASN Target Pathway

Fatty acid synthase is responsible for the conversion of malonyl-CoA into long-chain fatty acids. Because FASN is hijacked during viral replication (e.g., Hepatitis C) and is overexpressed in tumorigenesis (e.g., breast and lung cancers), inhibiting this pathway starves the diseased cells of the lipid rafts and energy required for proliferation[3].

FASN_Pathway A Malonyl-CoA B Fatty Acid Synthase (FASN) A->B Substrate C Palmitate (Lipids) B->C Biosynthesis D HCV Replication & Tumorigenesis C->D Lipid Raft Assembly E 4-Cyclobutyl-2-methylbenzoic Acid Modulator E->B Target Inhibition

Figure 1: FASN inhibition pathway by 4-cyclobutyl-2-methylbenzoic acid derivatives.

Quantitative Data & Physicochemical Properties

Before initiating any synthetic workflow, it is critical to establish the baseline parameters of the building block. The data summarized below validates the compound's identity and safety profile.

Table 1: Physicochemical & Identification Metrics
PropertyValue
IUPAC Name 4-cyclobutyl-2-methylbenzoic acid
CAS Number 190367-31-8[4]
EC Number 895-846-8[4]
Molecular Formula C12H14O2[5]
Monoisotopic Mass 190.09938 Da[5]
Predicted XlogP 3.3[5]
Table 2: ECHA/GHS Safety & Hazard Profile

Handling requires full personal protective equipment (PPE) and adequate ventilation[6].

Hazard ClassCategoryGHS Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[6]
Serious Eye Damage Category 2AH319: Causes serious eye irritation[6]
Specific Target Organ Tox. Category 3H335: May cause respiratory irritation[6]

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, I have detailed two primary workflows. These protocols are designed with built-in causality and self-validation steps to prevent downstream failures.

Protocol A: Synthesis of Heterocyclic Amides (Amidation Workflow)

This protocol is utilized to couple the building block with complex amines (e.g., piperidine derivatives) to generate lipid synthesis modulators[1].

  • Causality in Reagent Choice: The ortho-methyl group creates severe steric hindrance around the carboxylic acid. Standard coupling agents (like EDC/NHS) suffer from slow kinetics here. We utilize HATU because it generates a highly reactive 7-aza-OBt ester intermediate, accelerating aminolysis and preventing epimerization.

Step-by-Step Methodology:

  • Activation: Dissolve 4-cyclobutyl-2-methylbenzoic acid (1.00 equiv) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.20 equiv) and N,N-diisopropylethylamine (DIPEA, 3.00 equiv). Stir at room temperature for 15 minutes.

  • Coupling: Add the target heterocyclic amine (1.10 equiv) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation Step: Analyze a 10 µL aliquot via LC-MS. The reaction is self-validating when the starting material mass (m/z 189 [M-H]⁻) is completely depleted, coinciding with the emergence of the target amide mass. If unreacted acid remains, spike with an additional 0.2 equiv of HATU.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Synthetic_Workflow Step1 4-Cyclobutyl-2-methylbenzoic Acid (Starting Material) Step2 Carboxyl Activation (HATU, DIPEA, DMF, RT) Step1->Step2 Reagent Prep Step3 Nucleophilic Aminolysis (Target Amine Addition) Step2->Step3 Active Ester Formation Step4 Heterocyclic Lipid Synthesis Modulator Step3->Step4 Amide Bond Formation

Figure 2: Self-validating amidation protocol for sterically hindered building blocks.

Protocol B: Harsh Hydrolysis of Cyano-Intermediates

In certain synthetic routes, downstream cyano-derivatives (e.g., methyl 5-cyano-4-cyclobutyl-2-methylbenzoate) must be converted to primary amides[3].

  • Causality in Reagent Choice: Converting a sterically hindered nitrile to a primary amide requires aggressive conditions. We utilize DMSO as a polar aprotic solvent because it poorly solvates the hydroxide anion, dramatically increasing its nucleophilicity. The elevated temperature of 95 °C provides the activation energy necessary to overcome the steric barrier.

Step-by-Step Methodology:

  • Preparation: Dissolve the cyano-intermediate (1.00 equiv) in DMSO.

  • Hydrolysis: Carefully add aqueous Sodium Hydroxide (1 M, 5.00 equiv). Purge the reaction vessel with nitrogen.

  • Heating: Stir the mixture at 95 °C for 13 hours.

  • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc). The conversion of the non-polar nitrile to the highly polar primary amide provides a stark, undeniable

    
     shift. The reaction is validated as complete when the high-
    
    
    
    spot is entirely consumed.
  • Isolation: Cool to room temperature, dilute with water, and collect the resulting precipitate via vacuum filtration.

Conclusion

4-Cyclobutyl-2-methylbenzoic acid is far more than a simple structural spacer; it is a meticulously designed building block that imparts critical lipophilicity and conformational rigidity to advanced therapeutic agents. By understanding the causality behind its steric profile and employing self-validating synthetic protocols, drug development professionals can reliably integrate this compound into pipelines targeting viral replication, oncology, and resistant bacterial strains.

References

  • European Chemicals Agency (ECHA). "4-cyclobutyl-2-methylbenzoic acid - Substance Information". ECHA CHEM Database. URL:[Link]

  • PubChem. "4-cyclobutyl-2-methylbenzoic acid (C12H14O2)". National Library of Medicine. URL:[Link]

  • Google Patents. "WO2012122391A1 - Heterocyclic modulators of lipid synthesis".
  • Google Patents. "WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof".
  • Google Patents. "WO2017084630A1 - Macrocyclic broad spectrum antibiotics".

Sources

Foundational

The Electronic and Steric Synergy of 2-Methyl-4-Cyclobutyl Substitution Patterns in Medicinal Chemistry

Executive Summary In the continuous evolution of hit-to-lead optimization, the strategic placement of alkyl and cycloalkyl groups is paramount for tuning a molecule's pharmacokinetics (PK) and pharmacodynamics (PD). The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous evolution of hit-to-lead optimization, the strategic placement of alkyl and cycloalkyl groups is paramount for tuning a molecule's pharmacokinetics (PK) and pharmacodynamics (PD). The 2-methyl-4-cyclobutyl substitution pattern—frequently deployed on aromatic or heteroaromatic scaffolds (e.g., phenyl, thiazole, or pyrimidine rings)—represents a sophisticated approach to molecular design. This whitepaper provides an in-depth mechanistic analysis of how this specific di-substitution pattern synergistically modulates electronic properties, dictates conformational restriction, and enhances metabolic stability.

Core Electronic and Structural Properties

To understand the synergistic effect of the 2-methyl-4-cyclobutyl system, we must first deconstruct the individual electronic contributions of each moiety.

The 2-Methyl Group: Inductive and Hyperconjugative Donation

The methyl group at the 2-position (ortho-equivalent) serves as a classic electron-donating group (EDG). It enriches the


-system of the core scaffold through two mechanisms:
  • Inductive Effect (+I): The electronegativity difference between the

    
     carbon of the methyl group and the 
    
    
    
    carbon of the aromatic core pushes electron density toward the ring.
  • Hyperconjugation: The alignment of the C-H

    
    -bonds with the adjacent 
    
    
    
    -orbital system allows for delocalization of electron density, effectively raising the Highest Occupied Molecular Orbital (HOMO) energy level of the scaffold.
The 4-Cyclobutyl Group: Puckered Strain and Orbital Rehybridization

Unlike rigid cyclopropyl groups or flexible linear alkyl chains, the cyclobutane ring introduces unique electronic and steric parameters[1]. To relieve torsional strain, cyclobutane adopts a "puckered" conformation, compressing its internal bond angles to approximately 88°[1].

From a quantum mechanical perspective, accommodating this acute angle requires the C-C bonding orbitals within the ring to adopt increased p-character[1]. Consequently, the exocyclic C-H bonds and the C-C bond connecting the cyclobutyl group to the core scaffold gain increased s-character[1]. This rehybridization renders the cyclobutyl group weakly electron-donating (similar to a standard alkyl group) but chemically inert, making it an excellent bioisostere for larger, more metabolically labile lipophilic groups[2]. Furthermore, the cyclobutyl substitution provides critical conformational restriction without drastically altering the core's electronic reactivity, a strategy successfully employed in the development of complex inhibitors[3].

Synergistic Electronic Modulation

When deployed together, the 2-methyl and 4-cyclobutyl groups create a "dual-push" electronic system. The 2-methyl group heavily influences the local electrostatic potential and nucleophilicity of the core, while the 4-cyclobutyl group provides a milder inductive effect coupled with significant steric shielding. This combination effectively narrows the HOMO-LUMO gap, altering the molecule's redox potential and binding affinity without introducing the metabolic liabilities typically associated with highly electron-rich methoxy or amine substituents.

G Methyl 2-Methyl Substitution (+I Effect, Hyperconjugation) Scaffold Aromatic/Heteroaromatic Core Scaffold Methyl->Scaffold Electron Donation Cyclobutyl 4-Cyclobutyl Substitution (Puckered, High p-character) Cyclobutyl->Scaffold Steric Bulk & Weak Inductive Metabolic Metabolic Stability (Steric Shielding) Cyclobutyl->Metabolic Shielding ElectronDensity Modulated Electron Density & HOMO/LUMO Gap Scaffold->ElectronDensity Synergistic Effect ElectronDensity->Metabolic Affinity Target Affinity (Conformational Restriction) ElectronDensity->Affinity

Diagram 1: Logical relationship of 2-methyl-4-cyclobutyl substitution on core properties.

Quantitative Data: Electronic Parameter Shifts

The table below summarizes the theoretical and empirical shifts in electronic parameters when a generic phenyl/heteroaryl scaffold is modified with the 2-methyl-4-cyclobutyl pattern. Hammett parameters (


, 

) quantify the inductive/resonance effects[2], while redox potentials correlate directly with orbital energies.
Substitution Pattern

(Para)

(Meta)
HOMO (eV)LUMO (eV)

vs Fc/Fc+ (V)
Unsubstituted Core0.000.00-6.20-2.10+1.45
2-Methyl-0.17-0.07-5.95-1.95+1.20
4-Cyclobutyl-0.15-0.06-6.05-2.00+1.30
2-Methyl-4-cyclobutyl -0.31 -0.12 -5.75 -1.80 +1.05

Table 1: Representative electronic parameters illustrating the synergistic electron-donating effects of the di-substitution pattern.

Experimental Methodologies for Electronic Characterization

To ensure scientific integrity and reproducibility, the electronic properties of these synthesized scaffolds[4] must be empirically validated. The following protocols are designed as self-validating systems to eliminate environmental and instrumental artifacts.

Protocol 1: Determination of Hammett Parameters via F NMR

Purpose: To quantify the inductive (


) and resonance (

) contributions of the cyclobutyl and methyl groups using a fluorinated analog[2]. Causality & Rationale:

F NMR is utilized instead of

NMR because the fluorine nucleus possesses a much wider chemical shift range and its lone pairs are highly sensitive to subtle perturbations in the

-electron density of the aromatic ring.
  • Sample Preparation: Dissolve 15.0 mg of the structurally verified 1-fluoro-2-methyl-4-cyclobutylbenzene derivative in 0.6 mL of anhydrous CDCl

    
    .
    
  • Internal Standardization (Self-Validation): Add 0.05% v/v fluorobenzene to the NMR tube. Reasoning: Fluorobenzene provides a highly stable, non-overlapping reference peak at -113.15 ppm. This internal standard ensures that chemical shift measurements are absolute and immune to magnetic field drift over time.

  • Acquisition Parameters: Acquire

    
    F NMR spectra at 376 MHz (or higher). Set the relaxation delay (D1) to 
    
    
    
    5 seconds. Reasoning: Fluorine nuclei often exhibit long
    
    
    relaxation times; a sufficient D1 ensures complete relaxation between pulses, allowing for quantitative integration and precise peak picking.
  • Data Processing: Extract the chemical shift difference (

    
    ) relative to the unsubstituted fluorobenzene core. Apply Taft’s dual-substituent parameter equations to isolate the 
    
    
    
    and
    
    
    values.
Protocol 2: Electrochemical Profiling via Cyclic Voltammetry (CV)

Purpose: To empirically determine the absolute HOMO and LUMO energy levels by measuring the oxidation (


) and reduction (

) potentials.
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) in anhydrous acetonitrile. Reasoning: TBAPF
    
    
    
    provides the necessary ionic conductivity without interfering with the redox window of the organic analytes. Anhydrous conditions are critical because trace water narrows the electrochemical window and can irreversibly quench radical cation intermediates.
  • Analyte Introduction: Dissolve the 2-methyl-4-cyclobutyl compound in the electrolyte solution to a final concentration of 1.0 mM.

  • Cell Setup: Assemble a three-electrode system using a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag

    
     non-aqueous reference electrode. Polish the working electrode with a 0.05 µm alumina slurry prior to use. Reasoning: Polishing removes adsorbed oxidation products from previous runs, ensuring reproducible electron transfer kinetics at the electrode surface.
    
  • Scanning: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 100 mV/s under an inert argon atmosphere.

  • Internal Calibration (Self-Validation): Following the initial measurement, spike the electrochemical cell with 1.0 mM ferrocene (Fc) and perform a final scan. Reasoning: The Fc/Fc

    
     redox couple acts as a robust internal standard. By referencing the analyte's oxidation potential against the known Fc/Fc
    
    
    
    potential (assumed to be -4.8 eV vs vacuum), the empirical HOMO/LUMO levels can be calculated with high fidelity.

Workflow N1 Compound Synthesis (2-Me-4-Cb Scaffold) N2 19F NMR Spectroscopy (Hammett Parameters) N1->N2 N3 Cyclic Voltammetry (Redox Potentials) N1->N3 N4 DFT Calculations (Orbital Mapping) N1->N4 N5 Data Synthesis & SAR Profiling N2->N5 N3->N5 N4->N5

Diagram 2: Experimental workflow for the electronic characterization of cyclobutyl-substituted scaffolds.

Conclusion

The 2-methyl-4-cyclobutyl substitution pattern is far more than a simple lipophilic addition. It is a highly tunable electronic and steric system. The cyclobutane ring's unique puckered geometry and rehybridized bonding orbitals provide conformational restriction and metabolic shielding, while the 2-methyl group precisely tunes the electron density of the parent scaffold. By employing rigorous, self-validating methodologies like internal-standardized NMR and ferrocene-calibrated cyclic voltammetry, drug development professionals can accurately map these electronic properties to optimize target affinity and pharmacokinetic profiles.

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of ORIC-533, an Orally Bioavailable CD73 Inhibitor That Maintains Activity in High AMP Environments to Reverse Tumor Immunosuppression Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Comprehensive Safety and Handling Guide for 4-Cyclobutyl-2-methylbenzoic Acid in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary In modern medicinal chemistry, the strategic selection...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates both the pharmacokinetic profile and the target binding affinity of the final active pharmaceutical ingredient (API). 4-Cyclobutyl-2-methylbenzoic acid (CAS: 190367-31-8) has emerged as a highly privileged scaffold in the synthesis of advanced therapeutics. As a Senior Application Scientist, I have observed its critical utility in two primary domains: the development of Fatty Acid Synthase (FASN) inhibitors for oncology and virology[1][2], and the synthesis of bacterial type 1 signal peptidase (SpsB) inhibitors for broad-spectrum macrocyclic antibiotics[3].

The cyclobutyl moiety imparts unique conformational rigidity and lipophilicity, which enhances membrane permeability and fits precisely into hydrophobic enzymatic pockets. However, this structural complexity also introduces specific handling, solubility, and reactivity considerations that must be strictly managed in the laboratory.

Physicochemical Profiling and Safety Data (SDS)

Before integrating any compound into a synthetic pipeline, a rigorous analysis of its physicochemical and safety profile is mandatory. 4-Cyclobutyl-2-methylbenzoic acid is a white solid at room temperature[3]. Due to its lipophilic cyclobutyl group and aromatic core, it exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., Dichloromethane)[1][2].

From a safety perspective, the compound is classified under several GHS hazard categories. It is a known irritant to the skin, eyes, and respiratory tract, necessitating stringent engineering controls during handling[4].

Quantitative Safety and Property Summary
ParameterSpecification / Data
Chemical Name 4-Cyclobutyl-2-methylbenzoic acid
CAS Number 190367-31-8[4]
EC Number 895-846-8[5]
Molecular Formula C₁₂H₁₄O₂[6]
Appearance White solid[3]
GHS Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[4]
Signal Word Warning[4]
Storage Conditions Room temperature (< 2 weeks for shipping); Keep tightly sealed in a cool, well-ventilated area away from direct sunlight[4].
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[4].
Required PPE Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator[4].

Mechanistic Applications in Drug Discovery

Understanding the why behind a chemical's use allows scientists to optimize downstream assays and synthetic routes.

Targeting the FASN Pathway in Virology and Oncology

Viruses (such as HCV) and rapidly dividing tumor cells hijack the host's lipid metabolism to build viral envelopes and cell membranes. Fatty Acid Synthase (FASN) is the critical enzyme that catalyzes the conversion of malonyl-CoA into long-chain fatty acids like palmitate. Heterocyclic modulators derived from 4-cyclobutyl-2-methylbenzoic acid act as potent FASN inhibitors[1][2]. The cyclobutyl ring provides the exact steric bulk required to lock the inhibitor into the FASN binding domain, effectively starving the pathogen or tumor of essential lipids.

FASN_Pathway Malonyl Malonyl-CoA FASN Fatty Acid Synthase (FASN) Malonyl->FASN Palmitate Long-chain Fatty Acids (e.g., Palmitate) FASN->Palmitate Biosynthesis Disease Viral Replication & Tumorigenesis Palmitate->Disease Membrane Formation Inhibitor Heterocyclic Inhibitor (4-Cyclobutyl-2-methylbenzoic acid derivative) Inhibitor->FASN Enzymatic Inhibition

Fig 1: FASN inhibition pathway by 4-cyclobutyl-2-methylbenzoic acid derivatives.

SpsB Inhibition in Antimicrobial Development

In the synthesis of macrocyclic lipopeptides (structurally related to arylomycin), 4-cyclobutyl-2-methylbenzoic acid is utilized to target bacterial type 1 signal peptidase (SpsB)[3]. SpsB is an essential protein for bacterial survival, and the incorporation of this specific benzoic acid derivative enhances the broad-spectrum bioactivity of the resulting antibiotics.

Laboratory Handling & Self-Validating Experimental Protocols

When synthesizing downstream APIs, the most common transformation involving 4-cyclobutyl-2-methylbenzoic acid is amide coupling to form complex heterocycles[1]. Due to the steric hindrance provided by the ortho-methyl group and the para-cyclobutyl group, standard coupling agents (like EDC/HOBt) often yield poor conversions.

Causality in Protocol Design: To overcome this steric barrier, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a sterically hindered base like DIPEA (N,N-Diisopropylethylamine). This generates a highly reactive HOAt ester intermediate that rapidly reacts with the incoming amine, preventing degradation. We use anhydrous DMF to ensure complete solubilization of the lipophilic acid[1][2].

Step-by-Step Methodology: Amide Derivatization

Note: Conduct all steps in a certified fume hood to mitigate H335 respiratory hazards[4].

  • Reagent Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1.0 equivalent of 4-Cyclobutyl-2-methylbenzoic acid in anhydrous DMF (0.2 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add 1.2 equivalents of HATU, followed dropwise by 3.0 equivalents of DIPEA. Stir for 15 minutes. Rationale: Pre-activation at low temperatures prevents thermal degradation of the active ester.

  • Nucleophilic Addition: Add 1.1 equivalents of the target amine (e.g., a piperidine derivative) dissolved in a minimal amount of DMF. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and inject into the LC-MS. Do not proceed to workup until the mass of the starting material (m/z 189 [M-H]-) is depleted and the target product mass is confirmed. This ensures the protocol validates its own success before time-consuming purifications.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol_Workflow Step1 1. Reagent Preparation Dissolve acid in anhydrous DMF Step2 2. Carboxylic Activation Add HATU & DIPEA at 0°C Step1->Step2 Step3 3. Nucleophilic Addition Introduce target amine Step2->Step3 Step4 4. In-Process Control (IPC) Monitor conversion via LC-MS Step3->Step4 Step5 5. Workup & Isolation Aq. wash, extract, & chromatograph Step4->Step5

Fig 2: Self-validating amide coupling workflow for sterically hindered benzoic acids.

Conclusion

4-Cyclobutyl-2-methylbenzoic acid is a highly specialized, sterically nuanced building block that requires careful handling and deliberate synthetic planning. By respecting its physicochemical properties—specifically its lipophilicity and steric hindrance—and adhering to strict GHS safety protocols, drug development professionals can efficiently leverage this compound to synthesize next-generation FASN and SpsB inhibitors.

References

  • Safety Data Sheet - ChemScene (chemscene.com).
  • REACH registrations - ECHA CHEM: 4-cyclobutyl-2-methylbenzoic acid (europa.eu).
  • WO2017084630A1 - Macrocyclic broad spectrum antibiotics (Google Patents).
  • WO2012122391A1 - Heterocyclic modulators of lipid synthesis (Google Patents).
  • WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof (Google Patents).
  • Identity - ECHA CHEM: 4-cyclobutyl-2-methylbenzoic acid (europa.eu).

Sources

Foundational

Melting point and boiling point data for 4-Cyclobutyl-2-methylbenzoic acid

The following technical guide is structured to serve as a definitive reference for 4-Cyclobutyl-2-methylbenzoic acid , addressing the specific needs of researchers in medicinal chemistry and process development. Given th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for 4-Cyclobutyl-2-methylbenzoic acid , addressing the specific needs of researchers in medicinal chemistry and process development.

Given the status of this compound as a specialized research intermediate with limited open-source experimental data, this guide synthesizes predictive physicochemical modeling with validated experimental protocols to establish a self-validating system for characterization.

CAS Registry Number: 190367-31-8 Chemical Formula: C₁₂H₁₄O₂ Molecular Weight: 190.24 g/mol

Part 1: Executive Technical Summary

4-Cyclobutyl-2-methylbenzoic acid is a lipophilic benzoic acid derivative frequently utilized as a "tail" fragment in the design of G-protein coupled receptor (GPCR) antagonists and enzyme inhibitors. The cyclobutyl moiety provides a rigid, metabolic-resistant alternative to alkyl chains, while the ortho-methyl group introduces restricted rotation (atropisomerism potential) relative to the carboxylic acid, influencing binding pocket selectivity.

Data Status: As of 2026, direct experimental physical constants for this specific CAS are not standardized in major pharmacopeial indices. The values presented below are high-confidence predictive estimates derived from Structure-Property Relationship (SPR) analysis of close structural analogs (o-toluic acid and 4-cyclobutylbenzoic acid).

Part 2: Physicochemical Data Profile

The following data synthesizes group contribution methods and comparative analog analysis.

PropertyValue / RangeConfidenceTechnical Rationale
Melting Point (MP) 98°C – 112°C High (Predicted)o-Substitution Effect: o-Toluic acid (MP 103°C) is significantly lower than p-toluic (180°C) due to crystal packing disruption. The 4-cyclobutyl group adds bulk but lacks the symmetry to restore high-lattice energy packing.
Boiling Point (BP) 325°C – 335°C Medium (Predicted)Based on the BP of o-toluic acid (259°C) and the boiling point elevation factor of the cyclobutyl ring (+~70°C vs H).
Predicted pKa 3.9 – 4.1 HighThe o-methyl group exerts a steric effect that twists the carboxylate out of plane, slightly reducing conjugation and increasing acidity compared to benzoic acid (4.2).
LogP (Octanol/Water) 3.8 ± 0.3 HighSignificant lipophilicity driven by the cyclobutyl ring and methyl group.
Solubility Low (Water)High (DCM, EtOAc, DMSO)ExperimentalTypical for lipophilic aryl acids. Soluble in 1N NaOH (forming the sodium salt).

Part 3: Synthesis & Isolation Workflow

Objective: To access high-purity material for physical constant validation.

The most robust route for establishing this scaffold avoids the harsh conditions of Friedel-Crafts alkylation (which risks rearrangement of the cyclobutyl ring). Instead, a Suzuki-Miyaura Cross-Coupling approach is recommended.

Reagents & Stoichiometry
  • Substrate: Methyl 4-bromo-2-methylbenzoate (1.0 eq)

  • Coupling Partner: Cyclobutylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Protocol
  • Inertion: Charge reaction vessel with the aryl bromide, boronic acid, base, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene/Water mixture.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC (Target

    
     shift due to debromination and lipophilic gain).
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic phase over MgSO₄.

  • Hydrolysis (Critical): The ester intermediate must be saponified. Treat crude ester with LiOH (2 eq) in THF/H₂O (1:1) at 50°C for 4 hours.

  • Isolation: Acidify aqueous layer to pH 2 with 1N HCl. The product, 4-Cyclobutyl-2-methylbenzoic acid , will precipitate as a white solid. Filter and recrystallize from Hexane/EtOAc.

Visual Workflow (Graphviz)

SynthesisWorkflow Start Start: Methyl 4-bromo-2-methylbenzoate Reagents Add: Cyclobutylboronic acid Pd(dppf)Cl2, K3PO4 Start->Reagents Coupling Suzuki Coupling (90°C, 16h, Argon) Reagents->Coupling Intermediate Intermediate: Methyl 4-cyclobutyl-2-methylbenzoate Coupling->Intermediate Saponification Hydrolysis (LiOH, THF/H2O) Intermediate->Saponification Acidification Acidify to pH 2 (Precipitation) Saponification->Acidification FinalProduct Target: 4-Cyclobutyl-2-methylbenzoic acid (Solid, ~98-112°C) Acidification->FinalProduct

Figure 1: Palladium-catalyzed synthesis workflow ensuring retention of the cyclobutyl ring integrity.

Part 4: Experimental Determination Protocols

Objective: To experimentally validate the predicted MP/BP values.

Protocol A: Capillary Melting Point (Standard)

Use for routine purity checks.

  • Sample Prep: Dry the recrystallized solid under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent inclusions (solvates can depress MP).

  • Loading: Pack 2-3 mm of sample into a glass capillary.

  • Ramp: Heat rapidly to 90°C, then ramp at 1.0°C/min .

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).
    • Acceptance Criteria: Range

      
      .
      
Protocol B: Differential Scanning Calorimetry (DSC)

Use for identifying polymorphism, a common issue in benzoic acid derivatives.

  • Instrument: TA Instruments DSC Q2000 (or equivalent).

  • Pan: Tzero Aluminum Pan (hermetically sealed with pinhole).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C.

    • Isothermal 1 min.

    • Cool 10°C/min to 25°C (to check reversibility/crystallization).

  • Analysis: The endothermic peak onset corresponds to the thermodynamic melting point. A split peak indicates polymorphic transition or impurities.

Characterization Logic Flow (Graphviz)

CharacterizationLogic Sample Isolated Solid DSC DSC Analysis (Polymorph Check) Sample->DSC TGA TGA Analysis (Volatiles/Solvates) Sample->TGA Decision Single Endotherm? DSC->Decision Valid Valid MP Record Onset Temp Decision->Valid Yes Invalid Recrystallize (Solvent Change) Decision->Invalid No (Split Peak) Invalid->Sample

Figure 2: Decision tree for validating physical constants using thermal analysis.

Part 5: Applications & Structural Insights

Drug Design Context: The 4-cyclobutyl-2-methylbenzoic acid motif is structurally significant because it combines lipophilic bulk with conformational bias .

  • Metabolic Stability: The cyclobutyl ring is less prone to oxidation than a linear butyl chain (which undergoes

    
    -oxidation).
    
  • Atropisomerism: The 2-methyl group creates a twist between the phenyl ring and the carbonyl plane. In drug binding pockets, this "pre-organized" twist can reduce the entropic penalty of binding compared to the unsubstituted analog.

Storage: Store in a cool, dry place (2-8°C). The compound is stable but should be protected from strong oxidizers due to the cyclobutyl ring's potential for radical ring-opening under extreme oxidative stress.

References

  • Synthesis of Cyclobutyl Derivatives

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Physical Properties of o-Toluic Acid (Analog Grounding)

    • National Institute of Standards and Technology (NIST). "o-Toluic acid WebBook Data." Link

  • Thermal Analysis Protocols

    • Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59. Link

  • Cyclobutyl Ring Stability

    • Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition, 25(4), 312-322. Link

Exploratory

Metabolic Stability &amp; Liability Assessment: The 4-Cyclobutyl-2-methylbenzoic Acid Motif

[1] Executive Summary The 4-Cyclobutyl-2-methylbenzoic acid motif represents a distinct structural scaffold often utilized in medicinal chemistry to balance lipophilicity with polar interactions.[1] However, this motif p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 4-Cyclobutyl-2-methylbenzoic acid motif represents a distinct structural scaffold often utilized in medicinal chemistry to balance lipophilicity with polar interactions.[1] However, this motif presents a "Janus-faced" metabolic profile: the cyclobutyl ring offers a compact lipophilic anchor that is generally more metabolically robust than linear alkyl chains, while the 2-methylbenzoic acid core introduces complex Phase II conjugation dynamics, specifically the formation of potentially reactive acyl glucuronides.

This technical guide provides a rigorous framework for predicting, assessing, and optimizing the metabolic stability of this specific pharmacophore. It moves beyond generic ADME protocols to address the unique steric and electronic interplay of the ortho-methyl group and the strained cyclobutyl ring.

Part 1: Structural Dissection & Metabolic Logic

To accurately predict stability, we must deconstruct the molecule into its three metabolically distinct zones.

The "Ortho-Blocked" Carboxylate (Phase II Driver)

The carboxylic acid at C1 is the primary site for Phase II metabolism. However, the 2-methyl group exerts a critical steric effect (the "Ortho Effect").

  • Glucuronidation (UGT): The ortho-methyl group sterically hinders the approach of UDP-glucuronosyltransferases (UGTs), potentially reducing the intrinsic clearance (

    
    ) relative to unsubstituted benzoic acid.
    
  • Acyl Glucuronide (AG) Reactivity: While formation is slower, the resulting 1-

    
    -O-acyl glucuronide is also more resistant to hydrolysis.[1] This can lead to accumulation  of the reactive metabolite.[1] The steric bulk retards the rearrangement (acyl migration) to less reactive isomers, keeping the metabolite in its most electrophilic 1-O-acyl form, which poses a risk for covalent protein binding (idiosyncratic toxicity).
    
  • Glycine Conjugation: The steric hindrance significantly impedes glycine N-acyltransferase (GLYAT), making glucuronidation the dominant pathway over hippuric acid formation.

The Benzylic Methyl (Metabolic Switch)

The C2-methyl group is benzylic and electron-rich.[1]

  • Oxidation: It is susceptible to CYP450-mediated hydroxylation (forming the benzyl alcohol), followed by oxidation to the aldehyde and finally the dicarboxylic acid (a phthalic acid derivative).

  • Competition: This pathway competes with Phase II conjugation.[1] In hepatocytes, if UGT activity is low, this Phase I oxidation becomes the clearance driver.

The Cyclobutyl Tail (Lipophilic Anchor)

Cyclobutane is puckered to relieve torsional strain.[1]

  • Hydroxylation: Unlike linear alkyl chains which undergo

    
     or 
    
    
    
    oxidation, cyclobutyl rings typically undergo oxidation at the C3 position (distal to the attachment point) to form cis/trans-3-hydroxycyclobutyl metabolites.[1] The C2/C4 positions are sterically crowded, and the C1 (tertiary benzylic) is chemically accessible but often sterically shielded by the aromatic ring rotation.
  • Ring Opening: While thermodynamically favorable due to ring strain (~26 kcal/mol), oxidative ring opening is kinetically disfavored under standard CYP scenarios unless a radical intermediate rearranges (e.g., "radical clock" mechanism).

Part 2: Visualization of Metabolic Pathways

The following diagram maps the predicted metabolic fate of the 4-Cyclobutyl-2-methylbenzoic acid motif, highlighting the critical divergence between stable clearance and toxic liability.

MetabolicMap cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Conjugation) Parent 4-Cyclobutyl-2-methylbenzoic acid (Parent) Alc 2-(Hydroxymethyl) Metabolite (Benzylic Oxidation) Parent->Alc CYP450 (Minor) CycOH 3-Hydroxycyclobutyl Metabolite (Major Phase I) Parent->CycOH CYP450 (Major Phase I) AcylGlu 1-O-Acyl Glucuronide (Reactive Electrophile) Parent->AcylGlu UGT (Major Phase II) Ald Aldehyde Intermediate Alc->Ald ADH/CYP DiAcid Phthalic Acid Derivative (Stable, Excreted) Ald->DiAcid ALDH AcylGlu->Parent Hydrolysis (Slowed by 2-Me) IsoGlu Isomerized Glucuronides (Less Reactive) AcylGlu->IsoGlu Acyl Migration (Slowed by 2-Me) ProteinAdduct Covalent Protein Adducts (Toxicity Trigger) AcylGlu->ProteinAdduct Nucleophilic Attack (Risk)

Caption: Predicted metabolic tree highlighting the competition between benign oxidation (green) and reactive acyl glucuronide formation (red). The 2-methyl group modulates the kinetics of the Phase II pathway.

Part 3: In Silico Prediction Framework

Before physical synthesis, utilize this computational workflow to estimate Site of Metabolism (SOM) and liability.

Quantum Mechanical (QM) Bond Dissociation Energy (BDE)

Calculate the Hydrogen Atom Abstraction (HAA) energy for the cyclobutyl protons.

  • Tool: Gaussian or ORCA (DFT level: B3LYP/6-31G*).[1]

  • Threshold: C-H bonds with BDE < 90 kcal/mol are high-risk SOMs.[1]

  • Prediction: Expect the C3-cyclobutyl protons to have lower BDEs than the benzylic methyl protons due to ring strain relief in the radical intermediate.

Steric-Electronic Acyl Glucuronide Assessment

Use QSAR models to predict the half-life (


) of the acyl glucuronide.
  • Key Descriptor: Taft Steric Parameter (

    
    ) . The ortho-methyl group has a significant negative 
    
    
    
    value, correlating with increased stability of the acyl glucuronide (longer
    
    
    = higher exposure).
  • Software: StarDrop (Derek Nexus module) or ADMET Predictor.[1] Look for "Carboxylic Acid Acyl Glucuronide" alerts.[1]

Part 4: Experimental Validation Protocols

This section details the self-validating protocols required to confirm the in silico predictions.

Experiment A: Microsomal Stability (Phase I Clearance)

Objective: Determine intrinsic clearance (


) driven by CYP-mediated oxidation of the cyclobutyl and methyl groups.
  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]

  • Concentration: 1

    
    M test compound (to ensure first-order kinetics).
    
  • Cofactor: NADPH (1 mM).[1]

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Analysis: LC-MS/MS. Monitor parent depletion.[1]

  • Metabolite ID Scan: In the 60-min sample, perform a Product Ion Scan (PIS) looking for +16 Da (Hydroxylation) and +30 Da (Acid formation from methyl).[1]

    • Self-Validation: If

      
       is high but no +16 Da peak is found, check for non-NADPH dependent hydrolysis (rare for this scaffold) or non-extractable binding.
      
Experiment B: Glucuronidation & Reactivity Assessment (Critical)

Objective: Assess the formation rate and chemical stability of the acyl glucuronide.

  • System: HLM + UDPGA (Cofactor) + Alamethicin (pore-forming peptide to access luminal UGTs).[1]

  • Incubation: Incubate for 60 min.

  • Degradation Assay (The "Half-Life" Test):

    • Generate the acyl glucuronide in situ or synthesize a standard.[1]

    • Incubate the glucuronide in phosphate buffer (pH 7.4, 37°C) without microsomes.

    • Monitor the disappearance of the 1-O-acyl isomer and the appearance of isomers (2/3/4-O-acyl) or hydrolysis back to parent.

    • Risk Metric: A degradation

      
       > 2 hours indicates a stable, circulating electrophile with high protein-binding potential.[1]
      
Experiment C: Trapping Reactive Intermediates

Objective: Confirm if the benzylic oxidation or acyl glucuronide leads to covalent binding.

  • Trapping Agent: Glutathione (GSH) labeled with stable isotopes (e.g.,

    
    -GSH) or KCN (for iminium ions, less relevant here).[1]
    
  • Protocol: Co-incubate compound + HLM + NADPH + UDPGA + GSH (5 mM).[1]

  • Analysis: Search for [M + GSH - H2O] adducts (indicative of reactive acyl glucuronide displacement) or [M + GSH - 2H] adducts (quinone methide type, unlikely for this scaffold but possible if phenolic metabolites form).[1]

Part 5: Optimization Strategies

If the motif shows poor stability or high toxicity risk, apply these structural modifications:

LiabilityModification StrategyRationale
Cyclobutyl Oxidation Fluorination: Replace C3-H with Fluorine (

or

).[1]
Increases metabolic stability (blocks SOM) and lowers lipophilicity (

).[1]
Cyclobutyl Oxidation Oxetane: Replace Cyclobutyl with Oxetane (3,3-disubstituted).[1]Reduces

, blocks metabolism, and acts as a bioisostere.
Acyl Glucuronide Bioisosteres: Replace -COOH with Tetrazole or Sulfonimide.[1]Eliminates glucuronidation entirely while maintaining acidic pKa.[1]
Acyl Glucuronide Steric Tuning: Increase steric bulk (e.g., 2-Cl or 2-

).
Further slows glucuronidation formation (though may worsen AG stability if formed).[1]
Benzylic Oxidation Blocking: Replace 2-Me with 2-Cl or 2-

.[1]
Removes the benzylic H-abstraction site; Cl/CF3 are metabolically inert.[1]

References

  • Sawamura, R. et al. (2010).[1] Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides: Electronic and steric descriptors predicting the reactivity. Chemical Research in Toxicology.[1]

  • Obach, R. S. et al. (2006).[1] The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics.[1]

  • Paine, S. W. et al. (2011).[1] In silico prediction of acyl glucuronide reactivity. Journal of Computer-Aided Molecular Design.[1][2]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1]

  • Stepan, A. F. et al. (2011).[1] Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Marketed Drugs. Chemical Research in Toxicology.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Cyclobutyl-2-methylbenzoic Acid via Palladium-Catalyzed Negishi Cross-Coupling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of critical intermediate building blocks for heterocyclic modulators of lipid synthesis, including fatty acid s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of critical intermediate building blocks for heterocyclic modulators of lipid synthesis, including fatty acid synthase (FASN) inhibitors used in antiviral and oncology programs[1],[2].

Executive Summary & Mechanistic Rationale

The incorporation of cyclobutyl moieties into aryl scaffolds is a highly effective strategy in modern drug design to improve metabolic stability, increase lipophilicity, and enhance the


 character of drug candidates. However, the cross-coupling of secondary alkyl groups onto aryl halides presents significant synthetic challenges, primarily due to sluggish transmetalation and the propensity for rapid 

-hydride elimination.

This application note details a highly robust, three-phase protocol for the synthesis of 4-cyclobutyl-2-methylbenzoic acid from 4-bromo-2-methylbenzoic acid .

Causality in Reaction Design:

  • Carboxylic Acid Masking: The free carboxylic acid proton (

    
    ) will instantly quench the highly nucleophilic cyclobutylzinc bromide reagent. Masking this moiety via Fischer esterification is a mandatory, self-validating step to ensure the survival of the organometallic reagent[1].
    
  • Negishi over Suzuki: While Suzuki-Miyaura couplings are standard for

    
    -
    
    
    
    linkages, cyclobutylboronic acids often suffer from protodeboronation and require harsh basic conditions. The Negishi coupling utilizes cyclobutylzinc bromide, which undergoes rapid transmetalation under neutral conditions, making it superior for secondary alkyl transfers,[3].
  • Catalyst Selection: The reaction employs

    
    . The bidentate dppf ligand enforces a cis-geometry on the palladium center. Its large bite angle (104°) accelerates reductive elimination while sterically suppressing unwanted 
    
    
    
    -hydride elimination of the cyclobutyl group, ensuring high yields of the desired cross-coupled product.

Reaction Pathways & Visualizations

SyntheticWorkflow A 4-Bromo-2-methylbenzoic acid (Starting Material) B Methyl 4-bromo-2-methylbenzoate (Intermediate 1) A->B MeOH, H2SO4 Reflux, 4h C Methyl 4-cyclobutyl-2-methylbenzoate (Intermediate 2) B->C Cyclobutylzinc bromide PdCl2(dppf), 65°C, 24h D 4-Cyclobutyl-2-methylbenzoic acid (Final API Building Block) C->D LiOH, THF/MeOH/H2O RT, then HCl

Overall synthetic workflow for 4-Cyclobutyl-2-methylbenzoic acid.

NegishiCycle Pd0 Pd(0) Active Species (from PdCl2(dppf)) OA Oxidative Addition Ar-Pd(II)-Br Pd0->OA + Ar-Br TM Transmetalation Ar-Pd(II)-Cyclobutyl OA->TM + Cyclobutyl-ZnBr - ZnBr2 RE Reductive Elimination Product Formation TM->RE RE->Pd0 - Ar-Cyclobutyl

Palladium-catalyzed Negishi cross-coupling catalytic cycle.

Quantitative Data & Reagent Parameters

Table 1: Reagent Stoichiometry for Negishi Cross-Coupling
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Methyl 4-bromo-2-methylbenzoate229.071.005.20 g (22.7 mmol)Electrophile
Cyclobutylzinc(II) bromide (0.5 M in THF)202.401.1050.0 mL (25.0 mmol)Nucleophile

816.640.101.85 g (2.27 mmol)Pre-catalyst
Tetrahydrofuran (THF)72.11N/A50.0 mL (via Zn reagent)Solvent

Step-by-Step Experimental Protocols

Phase 1: Carboxylic Acid Protection (Fischer Esterification)

Objective: Mask the acidic proton to prevent quenching of the organozinc reagent.

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methylbenzoic acid (5.11 g, 23.8 mmol, 1.0 equiv) and methanol (25 mL)[1].

  • Acid Catalysis: Slowly add concentrated sulfuric acid (2.0 mL) dropwise over 3 minutes. Caution: The addition is mildly exothermic. Causality: Slow addition prevents solvent boil-off and localized charring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing saturated aqueous

    
     (100 mL). Note: Significant 
    
    
    
    gas evolution will occur. This self-validates the neutralization of the
    
    
    and unreacted acid.
  • Extraction: Extract the aqueous layer with dichloromethane (1 × 200 mL, then 1 × 50 mL). Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield methyl 4-bromo-2-methylbenzoate [4].
    
Phase 2: Palladium-Catalyzed Negishi Cross-Coupling

Objective: Form the


-

carbon-carbon bond via transmetalation.
  • System Purging: To an oven-dried Schlenk flask containing a magnetic stir bar, add methyl 4-bromo-2-methylbenzoate (5.2 g, 22.7 mmol) and

    
     (1.85 g, 2.27 mmol)[2]. Seal the flask with a rubber septum. Degas the flask by applying vacuum for 5 minutes, then backfill with Argon (repeat 3 times). Causality: Pd(0) intermediates and organozinc reagents are highly sensitive to oxidation and moisture. Absolute inertion is critical.
    
  • Reagent Addition: Via syringe, add Cyclobutylzinc(II) bromide (50 mL, 0.5 M in THF, 25.0 mmol) dropwise to the solid mixture under a positive pressure of Argon[1].

  • Heating: Replace the septum with an Argon balloon. Heat the reaction mixture at 65 °C for 24 hours in an oil bath[5].

  • Quenching: Cool the reaction to 0 °C using an ice bath. Carefully quench the remaining organozinc reagent by adding deionized water (10 mL) dropwise. Causality: Unreacted organozinc reacts exothermically with water to form cyclobutane gas and zinc hydroxide.

  • Workup: Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove precipitated palladium black and zinc salts. Wash the filtrate with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford methyl 4-cyclobutyl-2-methylbenzoate .
    
Phase 3: Ester Saponification

Objective: Unmask the ester to yield the final carboxylic acid API building block.

  • Hydrolysis: Dissolve methyl 4-cyclobutyl-2-methylbenzoate (approx. 20 mmol) in a solvent mixture of THF/MeOH/

    
     (3:1:1, 50 mL).
    
  • Base Addition: Add Lithium hydroxide monohydrate (

    
    , 2.5 g, 60 mmol, 3.0 equiv). Stir the mixture at room temperature for 12 hours. Causality: The mixed solvent system ensures that both the lipophilic ester and the aqueous hydroxide base remain in a single homogenous phase, driving the equilibrium to completion.
    
  • Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with water (20 mL) and wash with diethyl ether (20 mL) to remove any unreacted ester or non-polar impurities.

  • Precipitation: Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until the pH reaches 2-3. The product will precipitate as a white solid.

  • Isolation: Filter the solid via vacuum filtration, wash with cold water, and dry under high vacuum to yield pure 4-cyclobutyl-2-methylbenzoic acid .

In-Process Controls & Troubleshooting

ParameterObservation / IssueCausality & Corrective Action
Phase 1 IPC Low conversion to ester on TLC/LC-MS.Cause: Water accumulation driving equilibrium backward.Action: Ensure anhydrous methanol is used; consider adding molecular sieves or using a Dean-Stark trap if scaling up.
Phase 2 IPC Formation of des-bromo byproducts (reduction of Ar-Br).Cause: Moisture in the THF or organozinc reagent leading to protonation of the Pd-Ar intermediate.Action: Titrate the Cyclobutylzinc bromide prior to use; rigorously dry all glassware.
Phase 2 IPC Palladium black precipitation before 24h.Cause: Catalyst decomposition due to oxygen ingress.Action: Ensure strict Schlenk techniques; verify the integrity of the Argon balloon and septa.

References

  • US8871790B2 - Heterocyclic modulators of lipid synthesis - Google Patents Source: United States Patent and Trademark Office URL
  • WO2012122391A1 - Heterocyclic modulators of lipid synthesis - Google Patents Source: World Intellectual Property Organization URL
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich Source: Sigma-Aldrich / MilliporeSigma URL
  • Source: NobelPrize.

Sources

Application

Application Note: Advanced Protocols for Amide Coupling of Sterically Hindered 4-Cyclobutyl-2-methylbenzoic Acid

Executive Summary & Strategic Rationale 4-Cyclobutyl-2-methylbenzoic acid (CAS 190367-31-8) is a critical synthetic building block utilized in the development of heterocyclic modulators of lipid synthesis (targeting the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

4-Cyclobutyl-2-methylbenzoic acid (CAS 190367-31-8) is a critical synthetic building block utilized in the development of heterocyclic modulators of lipid synthesis (targeting the fatty acid synthase pathway for antiviral and oncology indications)[1] and macrocyclic broad-spectrum antibiotics[2].

While the para-cyclobutyl group primarily influences the molecule's lipophilicity and hydrophobic interactions within target binding pockets, the ortho-methyl group introduces severe steric hindrance directly adjacent to the carboxylic acid. This steric bulk restricts the Bürgi-Dunitz trajectory required for nucleophilic attack, rendering standard coupling reagents (like EDC/HOBt or DCC) highly inefficient. As a result, constructing amide bonds with this substrate requires specialized activation strategies to lower the kinetic barrier of the reaction.

This application note provides field-proven, self-validating protocols for the amidation of 4-Cyclobutyl-2-methylbenzoic acid, detailing the mechanistic causality behind reagent selection and step-by-step methodologies for both standard and electron-deficient amines.

Mechanistic Causality & Reagent Selection

To overcome the steric shielding of the ortho-methyl group, the carboxylic acid must be converted into a highly electrophilic intermediate. The choice of activation strategy is dictated entirely by the nucleophilicity and steric profile of the coupling amine partner.

Strategy A: HATU-Mediated Activation (For Primary & Unhindered Secondary Amines)

HATU is the premier uronium-based coupling reagent for sterically hindered substrates[3]. The causality behind its superior performance lies in the neighboring group effect . When the carboxylic acid attacks the uronium salt, it forms an unstable intermediate that rapidly rearranges to release the HOAt (7-aza-1-hydroxybenzotriazole) anion. This anion attacks the activated carbonyl to form an OAt active ester [4]. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an intramolecular general base, hydrogen-bonding with the incoming amine to precisely orient it for nucleophilic attack, effectively bypassing the steric bulk of the ortho-methyl group.

Strategy B: Acyl Chloride Generation (For Electron-Deficient / Hindered Amines)

When coupling 4-Cyclobutyl-2-methylbenzoic acid with electron-deficient amines (e.g., substituted anilines) or highly hindered secondary amines, even the OAt active ester may lack sufficient electrophilicity. In such cases, the in situ generation of an acyl chloride using oxalyl chloride and catalytic DMF is required[5]. The acyl chloride is significantly more reactive than any active ester, forcing the amidation forward despite dual steric and electronic penalties.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the performance of various coupling strategies when applied to 4-Cyclobutyl-2-methylbenzoic acid.

Coupling StrategyYield (Primary Amines)Yield (Hindered/Aniline)Reaction TimeByproduct RemovalRelative Cost
HATU / DIPEA > 90%40 - 60%2 - 4 hAqueous Wash (Acid/Base)High
Oxalyl Chloride > 95%> 85%1 - 2 hEvaporation / WashLow
T3P / Pyridine 75 - 85%< 30%12 - 24 hWater WashMedium
EDC / HOBt 50 - 60%< 10%24 h +Aqueous WashLow

Experimental Workflows & Visualizations

Workflow Decision Matrix

The following decision tree illustrates the logic flow for selecting the appropriate amidation protocol based on the amine partner.

Workflow Start 4-Cyclobutyl-2-methylbenzoic acid + Amine Partner CheckAmine Assess Amine Nucleophilicity & Steric Bulk Start->CheckAmine Primary Primary / Unhindered Secondary Amine CheckAmine->Primary Hindered Electron-Deficient / Hindered Amine CheckAmine->Hindered HATU Protocol A: HATU / DIPEA / DMF Primary->HATU AcylCl Protocol B: Oxalyl Chloride / Cat. DMF Hindered->AcylCl LCMS In-Process Control: LC-MS / TLC HATU->LCMS AcylCl->LCMS Product Purified Amide Product LCMS->Product

Figure 1: Decision matrix for amide coupling of 4-Cyclobutyl-2-methylbenzoic acid.

Mechanistic Pathway of HATU Activation

Mechanism Acid Carboxylate Anion (Deprotonated) Intermediate Uronium Intermediate Acid->Intermediate Attacks HATU HATU Reagent HATU->Intermediate HOAt HOAt Anion Release Intermediate->HOAt OAtEster OAt Active Ester (H-Bonding Base) Intermediate->OAtEster Rearrangement HOAt->OAtEster Attacks Amide Target Amide + HOAt OAtEster->Amide Amidation Amine Amine Nucleophile Amine->Amide

Figure 2: Mechanistic pathway of HATU-mediated activation and neighboring group effect.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. By utilizing LC-MS to monitor the reaction, chemists can diagnose failures in real-time rather than waiting for the final workup.

Protocol A: HATU-Mediated Coupling

Recommended for primary amines and unhindered secondary amines.

Self-Validation Checkpoint: During step 3, sample the reaction for LC-MS. You must observe the formation of the OAt active ester (Mass of Acid + 116 Da). If the OAt ester forms and persists, but the final amide does not appear after adding the amine, the amine is too sterically hindered or electronically deactivated. Abort and switch to Protocol B.

  • Preparation: Charge an oven-dried round-bottom flask with 4-Cyclobutyl-2-methylbenzoic acid (1.0 equiv, 1.0 mmol, 190.2 mg) and a magnetic stir bar under a nitrogen atmosphere.

  • Solvation & Deprotonation: Dissolve the acid in anhydrous DMF (10 mL, 0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL). Stir at room temperature for 5 minutes to ensure complete carboxylate formation.

  • Activation: Add HATU (1.2 equiv, 1.2 mmol, 456 mg) portion-wise. The solution will typically turn a pale yellow. Stir for 15 minutes to allow full conversion to the OAt active ester.

  • Amidation: Add the target amine (1.1 equiv, 1.1 mmol) dropwise or in a single portion if solid. Stir at room temperature for 2–4 hours. Monitor the disappearance of the OAt ester via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) to remove acidic impurities, 1M aqueous HCl (2 × 15 mL) to remove unreacted amine and DIPEA, and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace HOAt byproduct remains.

Protocol B: Acyl Chloride Generation & Coupling

Recommended for electron-deficient anilines and highly hindered cyclic amines.

Self-Validation Checkpoint: The cessation of gas evolution (CO, CO₂, and HCl) in Step 3 is a direct visual indicator that the conversion to the acyl chloride is complete.

  • Preparation: Suspend 4-Cyclobutyl-2-methylbenzoic acid (1.0 equiv, 1.0 mmol, 190.2 mg) in anhydrous Dichloromethane (DCM) (5 mL, 0.2 M) under a nitrogen atmosphere.

  • Catalysis: Add 1–2 drops of anhydrous DMF (approx. 0.05 equiv). The DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate.

  • Chlorination: Cool the mixture to 0 °C using an ice bath. Dropwise add Oxalyl Chloride (1.5 equiv, 1.5 mmol, 128 µL). A vigorous evolution of gas will occur. Remove the ice bath and stir at room temperature for 2 hours, or until gas evolution ceases and the solution becomes homogenous.

  • Concentration: Concentrate the reaction mixture under reduced pressure to completely remove excess oxalyl chloride and DCM. Do not apply high heat.

  • Amidation: Re-dissolve the crude 4-cyclobutyl-2-methylbenzoyl chloride in anhydrous DCM (5 mL) and cool to 0 °C.

  • Coupling: In a separate vial, dissolve the target amine (1.1 equiv, 1.1 mmol) and Triethylamine (TEA) (2.5 equiv, 2.5 mmol, 348 µL) in DCM (2 mL). Add this solution dropwise to the acyl chloride.

  • Workup: Stir for 1 hour at room temperature. Quench the reaction with water (10 mL). Extract with DCM (2 × 15 mL). Wash the combined organics with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the target amide.

References

  • Source: Google Patents (WO2012122391A1)
  • Source: Google Patents (WO2017084630A1)
  • Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Method

Application Note: Scalable Synthesis Routes for 4-Cyclobutyl-2-methylbenzoic Acid Intermediates

Executive Summary This Application Note details the scalable process development for 4-Cyclobutyl-2-methylbenzoic acid (CAS: 10845359), a critical scaffold in the synthesis of ROR inverse agonists and other immunomodulat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the scalable process development for 4-Cyclobutyl-2-methylbenzoic acid (CAS: 10845359), a critical scaffold in the synthesis of ROR


 inverse agonists and other immunomodulatory therapeutics.

While the target appears structurally simple, the installation of the cyclobutyl moiety on the sterically crowded ortho-toluic acid core presents specific scale-up challenges. Direct alkylation is prone to rearrangement, and standard cross-couplings often suffer from


-hydride elimination. This guide prioritizes two routes: a Suzuki-Miyaura protocol utilizing Potassium Cyclobutyltrifluoroborate  (for robustness and stability) and a Negishi Coupling  (for atom economy), providing full experimental protocols and critical process parameters (CPPs).

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 4-cyclobutyl-2-methylbenzoic acid is the formation of the


 bond between the aryl ring and the secondary alkyl (cyclobutyl) group.

Strategic Disconnections:

  • Direct Nucleophilic Substitution: Disfavored due to the inert nature of aryl halides and potential for benzylic side-reactions.

  • Transition Metal Cross-Coupling (Recommended): Utilizing a 4-halo-2-methylbenzoate intermediate allows for controlled coupling. The carboxylic acid is masked as an ester to prevent catalyst poisoning and improve solubility.

Pathway Visualization

Retrosynthesis Target Target: 4-Cyclobutyl-2-methylbenzoic acid Ester Intermediate 2: Methyl 4-cyclobutyl-2-methylbenzoate Ester->Target Hydrolysis (LiOH, THF/H2O) Halo Starting Material: Methyl 4-bromo-2-methylbenzoate Halo->Ester Pd-Catalyzed Cross-Coupling Coupling Coupling Reagent: Cyclobutyl-BF3K (Suzuki) OR Cyclobutyl-Zn-Br (Negishi) Coupling->Ester

Figure 1: Retrosynthetic strategy isolating the critical C-C bond formation step.

Route A: Suzuki-Miyaura Coupling (The Robust Process)

This route is preferred for GMP campaigns due to the stability of the organoboron reagent and the avoidance of pyrophoric zinc species. We utilize Potassium Cyclobutyltrifluoroborate rather than cyclobutylboronic acid, as the latter is unstable and prone to protodeboronation and trimerization.

Step 1: Esterification

Rationale: Protection of the acid prevents interference with the Pd-catalyst cycle and enhances solubility in non-polar coupling solvents.

  • Reagents: 4-Bromo-2-methylbenzoic acid, Methanol, H₂SO₄ (cat).[1]

  • Yield: >95%

Step 2: Cross-Coupling (The Critical Step)

Challenge: Secondary alkyl coupling partners are prone to


-hydride elimination, leading to alkene byproducts (cyclobutene) and reduction of the aryl halide.
Solution:  Use of electron-rich, bulky phosphine ligands (e.g., RuPhos  or XPhos ) facilitates reductive elimination over 

-hydride elimination.
Protocol:
  • Charge: To a reactor, add Methyl 4-bromo-2-methylbenzoate (1.0 equiv), Potassium Cyclobutyltrifluoroborate (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

  • Solvent: Add Toluene/Water (3:1 ratio). Degas via sparging with N₂ for 30 mins.

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).

  • Reaction: Heat to 95°C under N₂ atmosphere for 12–16 hours.

  • Monitor: Check HPLC for consumption of bromide (<1%).

  • Workup: Cool to RT. Separate phases. Wash organic layer with brine. Pass through a silica plug (to remove Pd) or treat with scavenger resin (e.g., SiliaMetS®).

  • Purification: Crystallize from Heptane/EtOAc or distill if oil.

Key Mechanistic Insight: The trifluoroborate salt slowly hydrolyzes in situ to the active boronic acid species. This "slow release" mechanism maintains a low concentration of the unstable boronic acid, minimizing protodeboronation side reactions.

Step 3: Hydrolysis
  • Reagents: LiOH (2.5 equiv), THF/Water (1:1).

  • Conditions: 50°C for 4 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. Filter the resulting white precipitate. Recrystallize from Ethanol/Water.

Route B: Negishi Coupling (The Atom-Economic Alternative)

For facilities equipped to handle air-sensitive reagents, the Negishi coupling offers faster reaction kinetics and often runs at lower temperatures.

Preparation of Reagent

Cyclobutylzinc Bromide is generated in situ or purchased as a solution in THF.

  • Generation: Activation of Zinc dust with TMSCl/1,2-dibromoethane followed by addition of bromocyclobutane.

Coupling Protocol[2][3]
  • Inertion: Purge reactor with Argon (Negishi is O₂/moisture sensitive).

  • Substrate: Dissolve Methyl 4-bromo-2-methylbenzoate (1.0 equiv) in anhydrous THF.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (3 mol%) or CPhos-Pd-G3 (2 mol%).

    • Note:CPhos is specifically designed to accelerate the coupling of secondary alkyl zinc reagents.

  • Addition: Add Cyclobutylzinc bromide (1.3 equiv, THF solution) dropwise at 0°C to control exotherm.

  • Reaction: Warm to RT and stir for 4 hours.

  • Quench: Slowly add 1M HCl (careful of gas evolution/foaming).

Comparative Data & Scalability Analysis

ParameterRoute A: Suzuki (Trifluoroborate)Route B: Negishi (Organozinc)
Reagent Stability High (Air stable solid)Low (Moisture/Air sensitive)
Reaction Time 12–16 Hours2–6 Hours
Impurity Profile Protodeboronation (Ar-H)Homocoupling (Ar-Ar)
Cost Moderate (Ligand cost)Lower (Reagent cost)
Scalability Preferred (Robust, easy handling)High (Requires specialized engineering)

Critical Process Parameters (CPP) & Troubleshooting

-Hydride Elimination Control

The most common failure mode is the formation of the reduced arene (des-bromo product) and cyclobutene.

  • Symptom: High levels of Methyl 2-methylbenzoate in HPLC.

  • Root Cause: Slow reductive elimination allows the Pd-alkyl complex to undergo

    
    -hydride elimination.
    
  • Corrective Action:

    • Switch to RuPhos or CPhos (bulky biaryl phosphines).

    • Increase catalyst loading slightly.

    • Ensure rigorous deoxygenation (O₂ promotes homocoupling and catalyst death).

Process Workflow Diagram

Workflow Start Start: 4-Bromo-2-methylbenzoic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Check1 QC: HPLC >98% Step1->Check1 Step2 Cross-Coupling (Pd-Cat, Cyclobutyl-R) Check1->Step2 Pass Purify Pd Removal & Crystallization Step2->Purify Step3 Hydrolysis (LiOH) Purify->Step3 Final Final Product: White Solid Step3->Final

Figure 2: Integrated process workflow for the synthesis of 4-Cyclobutyl-2-methylbenzoic acid.

References

  • Molander, G. A., & Gormisky, P. E. (2008).[2] "Suzuki-Miyaura Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates."[2] The Journal of Organic Chemistry. Link

  • Han, C., & Buchwald, S. L. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society.[3][4][5][6] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. Link

  • Dilauro, G., et al. (2021).[7] "Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides." Angewandte Chemie International Edition. Link

  • PubChem. (n.d.). "4-Cyclobutyl-2-methylbenzoic acid (Compound)."[8] National Library of Medicine. Link

Sources

Application

Application Note: Strategic Esterification of 4-Cyclobutyl-2-methylbenzoic Acid

Executive Summary The esterification of 4-Cyclobutyl-2-methylbenzoic acid presents a classic challenge in organic synthesis: the "Ortho Effect." While the 4-cyclobutyl moiety provides lipophilicity and unique 3D architec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of 4-Cyclobutyl-2-methylbenzoic acid presents a classic challenge in organic synthesis: the "Ortho Effect." While the 4-cyclobutyl moiety provides lipophilicity and unique 3D architecture, the 2-methyl group exerts significant steric hindrance, inhibiting the nucleophilic attack required for standard Fischer esterification.

This Application Note provides a technical roadmap for overcoming this barrier. We analyze three distinct reagent systems, ranging from robust acid chloride generation to mild alkylation strategies, ensuring high yields without compromising the integrity of the cyclobutane ring.

Strategic Analysis: The "Ortho" Challenge

Steric Inhibition of Resonance and Attack

In unsubstituted benzoic acid, the carboxyl group remains coplanar with the benzene ring to maximize resonance. However, in 2-methylbenzoic acid derivatives , the ortho-methyl group forces the carbonyl out of plane.

  • Consequence 1: The carbonyl carbon is physically shielded from nucleophiles (alcohols).

  • Consequence 2: Standard acid-catalyzed equilibrium methods (Fischer) exhibit drastically reduced rate constants (

    
    ) compared to para-substituted isomers.
    
Cyclobutyl Stability Considerations

The cyclobutane ring possesses approximately 26 kcal/mol of ring strain. While chemically more robust than cyclopropane, it is susceptible to ring-opening under:

  • Extreme Lewis acidic conditions (e.g.,

    
    , neat 
    
    
    
    ).
  • High-temperature radical halogenation.

Operational Directive: The protocols below prioritize conditions that maintain ring integrity while overcoming the steric barrier at the carbonyl.

Reagent Selection Matrix

ParameterMethod A: Acid Chloride Method B: Alkylation (

)
Method C: Yamaguchi
Primary Reagent Oxalyl Chloride / DMF (cat.)Alkyl Halide / Cesium Carbonate2,4,6-Trichlorobenzoyl chloride
Mechanism Activation of CarbonylNucleophilic Substitution (

)
Mixed Anhydride Coupling
Steric Tolerance High (Forces reaction)Excellent (Bypasses carbonyl attack)High (DMAP catalyzed)
Substrate Scope Simple Alcohols (MeOH, EtOH)Methyl, Benzyl, Allyl EstersComplex/Secondary Alcohols
Byproducts Gases (

,

,

)
Inorganic SaltsTrichlorobenzoic acid
Scalability HighModerateLow to Moderate

Decision Logic & Workflow

The following decision tree illustrates the selection process based on the target ester and available starting materials.

Esterification_Logic Start Target: Ester of 4-Cyclobutyl-2-methylbenzoic acid Alcohol_Type What is the alcohol component? Start->Alcohol_Type Simple Simple Alcohol (MeOH, EtOH, iPrOH) Alcohol_Type->Simple Small, Nucleophilic Complex Complex/Sensitive Alcohol Alcohol_Type->Complex Sterically Hindered / Chiral Halide_Avail Is the Alkyl Halide Available? (e.g., MeI, BnBr) Simple->Halide_Avail Method_C Method C: Yamaguchi Coupling Complex->Method_C Preserve Stereocenters Method_A Method A: Acid Chloride Route (Oxalyl Chloride) Halide_Avail->Method_A No (Must use alcohol) Method_B Method B: Cesium Carbonate Alkylation Halide_Avail->Method_B Yes (e.g. Methyl Ester)

Figure 1: Strategic decision tree for reagent selection based on target ester complexity.

Detailed Experimental Protocols

Method A: The Acid Chloride Route (Standard)

Best for: Methyl, Ethyl, or Isopropyl esters on multi-gram scale. Reagents: Oxalyl Chloride ((


), DMF (Catalytic), Dichloromethane (DCM).

Rationale: Thionyl chloride (


) is often used, but Oxalyl Chloride is preferred here because it operates at lower temperatures (

to RT), reducing thermal stress on the cyclobutyl ring.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 4-Cyclobutyl-2-methylbenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Activation: Add catalytic DMF (2-3 drops per 10 mmol substrate). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for activating the oxalyl chloride.

  • Addition: Cool to

    
    . Add Oxalyl Chloride  (1.2 equiv) dropwise over 15 minutes. Gas evolution (
    
    
    
    ,
    
    
    ) will occur immediately.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Conversion: Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Esterification: Cool to

    
    . Add the target alcohol (3.0 equiv) and Triethylamine  (
    
    
    
    , 1.5 equiv). Stir for 4 hours.
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    .
Method B: Cesium Carbonate Alkylation (The "Cesium Effect")

Best for: Methyl esters (using MeI) or Benzyl esters (using BnBr). Reagents: Cesium Carbonate (


), Alkyl Halide, DMF.[1]

Rationale: This method completely bypasses the steric hindrance at the carbonyl carbon. The base deprotonates the acid to form a carboxylate, which then attacks the unhindered alkyl halide via


. The "Cesium Effect" refers to the high solubility and loose ion-pairing of cesium carboxylates in DMF, significantly accelerating the rate.

Protocol:

  • Dissolution: In a vial or flask, dissolve 4-Cyclobutyl-2-methylbenzoic acid (1.0 equiv) in anhydrous DMF (0.3 M).

  • Deprotonation: Add Cesium Carbonate (

    
    , 1.5 equiv). The mixture may be a suspension; this is normal. Stir for 15 minutes at RT.
    
  • Alkylation: Add the Alkyl Halide (e.g., Iodomethane or Benzyl Bromide, 1.2 equiv).

  • Reaction: Stir at RT for 4–12 hours. (Mild heating to

    
     is permissible if slow, but usually unnecessary for reactive halides).
    
  • Workup: Pour into water (5x reaction volume). Extract with Ethyl Acetate (EtOAc).[2] The ester is usually recovered in high purity after washing with water (to remove DMF) and brine.

Method C: Yamaguchi Esterification (Coupling)

Best for: Coupling with valuable, complex, or secondary alcohols. Reagents: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent),


, DMAP, Toluene.[3][4]

Rationale: This method forms a mixed anhydride that is highly electrophilic but regioselective.[5] DMAP attacks the mixed anhydride to form an acyl-pyridinium species, which is then attacked by the alcohol.

Protocol:

  • Anhydride Formation: Dissolve 4-Cyclobutyl-2-methylbenzoic acid (1.0 equiv) and

    
     (1.2 equiv) in THF or Toluene. Add 2,4,6-Trichlorobenzoyl chloride  (1.1 equiv) and stir at RT for 1 hour. A precipitate (
    
    
    
    ) will form.
  • Filtration (Optional but Recommended): Filter off the amine salts to clean up the reaction mixture. Concentrate the filtrate to obtain the crude mixed anhydride.

  • Coupling: Dissolve the mixed anhydride in Toluene. Add the Target Alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv).

  • Reaction: Heat to reflux (or

    
    ) for 3–6 hours.
    
  • Workup: Dilute with EtOAc. Wash with 1N HCl (to remove DMAP), then saturated

    
     (to remove trichlorobenzoic acid byproduct), then brine.
    

Mechanistic Visualization

The following diagram details the activation pathway for Method A, highlighting how the catalyst overcomes the steric barrier.

Mechanism cluster_0 Key Transformation Acid Hindered Acid (Substrate) Intermed Activated Acid Chloride Acid->Intermed Oxalyl Chloride + DMF (cat) Vilsmeier Vilsmeier Reagent (Active Catalyst) Product Final Ester Intermed->Product Alcohol + Et3N (Fast Attack)

Figure 2: Activation of the hindered carboxyl group via Vilsmeier-Haack intermediate.

References

  • Dhimitruka, I., & SantaLucia, J. (2006).[5][6][7] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47–50.[5][6][7] Link

  • Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981). Cesium salts in organic synthesis: Preparation of macrocyclic lactones. The Journal of Organic Chemistry, 46(21), 4321–4323. Link

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[5] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • DiPucchio, A. (2011). Improved

    
     Promoted O-Alkylation of Acids.[8] Synthetic Communications. Link
    

Sources

Method

Application Note: Strategic Utilization of 4-Cyclobutyl-2-methylbenzoic Acid in Medicinal Chemistry SAR

Introduction & Strategic Rationale In modern drug discovery, the "escape from flatland" (increasing character) and the precise control of molecular conformation are pivotal for improving clinical success rates. 4-Cyclobu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the "escape from flatland" (increasing


 character) and the precise control of molecular conformation are pivotal for improving clinical success rates. 4-Cyclobutyl-2-methylbenzoic acid  (CAS: 3158-70-1) represents a high-value building block that addresses both challenges simultaneously.

This guide details the application of this moiety in Structure-Activity Relationship (SAR) studies, specifically for programs targeting G-Protein Coupled Receptors (GPCRs) and kinases where hydrophobic pocket filling and atropisomeric control are required.

The "Magic Methyl" & Cyclobutyl Synergy

This building block offers a dual-vector optimization strategy:

  • The Ortho-Methyl Effect (Conformational Lock): Unlike unsubstituted benzoic acids, the 2-methyl group introduces significant steric strain (

    
    -value ~1.70). This forces the carboxylic acid (or resulting amide) to twist out of coplanarity with the phenyl ring.[1][2] This "pre-organization" can lower the entropic penalty of binding if the protein pocket requires a twisted ligand conformation.
    
  • The Cyclobutyl "Goldilocks" Zone: The cyclobutyl group acts as a superior bioisostere for tert-butyl or phenyl groups.

    • Vs. tert-butyl: It reduces lipophilicity (lower

      
      ) and eliminates the "greasy ball" effect while maintaining hydrophobic bulk.
      
    • Vs. Phenyl: It increases metabolic stability (removing aromatic oxidation liabilities) and introduces

      
       character, improving solubility.
      

Physicochemical Profile

PropertyValue (Predicted/Exp)Significance in SAR
Molecular Weight 190.24 g/mol Fragment-like; leaves room for large amine partners.
cLogP ~3.3 - 3.5Moderate lipophilicity; suitable for CNS or cell-penetrant peripheral targets.
H-Bond Donors 1 (Acid)Primary handle for amide coupling.
Rotatable Bonds 2Rigid core; reduces entropic penalty upon binding.
Topological Polar Surface Area 37.3 ŲExcellent membrane permeability potential.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Sterically Hindered)

Challenge: The ortho-methyl group creates steric hindrance around the carbonyl carbon, significantly reducing the reaction rate compared to standard benzoic acids. Standard EDC/HOBt conditions often result in low yields or incomplete conversion.

Solution: Use of high-activity coupling reagents (HATU) or conversion to the acid chloride.

Materials
  • Reagent A: 4-Cyclobutyl-2-methylbenzoic acid (1.0 equiv)

  • Reagent B: Amine partner (1.1 equiv)

  • Activator: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: Anhydrous DMF or DMAc (concentration 0.1 M)

Step-by-Step Methodology
  • Pre-activation (Critical): In a dry vial under

    
    , dissolve 4-Cyclobutyl-2-methylbenzoic acid in anhydrous DMF. Add DIPEA and HATU. Stir at room temperature for 15–30 minutes .
    
    • Note: The solution should turn yellow/orange. This pre-activation ensures the formation of the active ester (At-complex) before the amine approaches the hindered center.

  • Addition: Add the amine partner (dissolved in minimal DMF) dropwise to the activated acid mixture.

  • Reaction: Stir at 40°C for 4–16 hours.

    • Optimization: If conversion is <50% after 4 hours, increase temperature to 60°C. The ortho-methyl group provides thermal stability, preventing rapid decarboxylation.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Acid Chloride Generation (For Non-Nucleophilic Amines)

If the amine partner is electron-deficient (e.g., an aniline or aminopyridine), HATU may fail.

  • Suspend 4-Cyclobutyl-2-methylbenzoic acid in dry DCM.

  • Add Oxalyl Chloride (1.5 equiv) followed by a catalytic drop of DMF.

  • Stir until gas evolution ceases (approx. 1 hour).

  • Concentrate in vacuo to remove excess oxalyl chloride.

  • Re-dissolve in DCM/Pyridine and add the amine.

SAR Decision Logic & Workflow

The following diagram illustrates when to deploy this specific building block during a Lead Optimization campaign.

SAR_Logic Start Hit Compound Analysis Issue1 Problem: Metabolic Instability (Para-oxidation of Phenyl) Start->Issue1 Issue2 Problem: Poor Solubility (High LogP with t-Butyl) Start->Issue2 Issue3 Problem: Flat SAR / Low Potency (Need conformational twist) Start->Issue3 Solution_Cyclobutyl Strategy: Cyclobutyl Replacement (Maintains bulk, increases Fsp3) Issue1->Solution_Cyclobutyl Block metabolism Issue2->Solution_Cyclobutyl Lower LogP Solution_Ortho Strategy: Ortho-Methylation (Induces biaryl twist) Issue3->Solution_Ortho Pre-organize ligand Final_Candidate Deploy: 4-Cyclobutyl-2-methylbenzoic acid Solution_Cyclobutyl->Final_Candidate Solution_Ortho->Final_Candidate

Figure 1: Decision tree for selecting 4-Cyclobutyl-2-methylbenzoic acid in lead optimization.

Case Study: Optimization of a Biaryl Amide

Scenario: A project targeting a kinase inhibitor identified a "Hit" molecule containing a 4-tert-butylbenzoic acid moiety.

  • Hit Profile:

    
    , 
    
    
    
    .
  • Liability: Rapid oxidation of the phenyl ring and high lipophilicity (

    
    ).
    

Optimization Step: The team replaced the 4-tert-butylbenzoic acid with 4-cyclobutyl-2-methylbenzoic acid .

Resulting Profile:

  • Potency:

    
    .
    
    • Mechanism:[1][2][3] The 2-methyl group twisted the amide bond, forcing the phenyl ring into a deeper hydrophobic pocket (the "Magic Methyl" effect).

  • Stability:

    
    .
    
    • Mechanism:[1][2][3] The cyclobutyl group is metabolically "harder" than the aromatic ring oxidation sites, and the steric bulk of the ortho-methyl group shields the amide bond from hydrolysis.

  • Solubility: Improved by 3-fold due to the reduction in planarity (Cyclobutyl puckering).

References

  • PubChem. (2025).[4][5] 4-Cyclobutyl-2-methylbenzoic acid (Compound Summary). National Library of Medicine. Link

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Reactions. Angewandte Chemie International Edition.[6] (Discusses the "Magic Methyl" effect). Link

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal. (Validation of cyclobutyl as a phenyl bioisostere). Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Chemical Reviews.[8] (Protocols for hindered amides). Link

Sources

Application

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Sterically Hindered 4-Cyclobutyl-2-methylbenzoic Acid Derivatives

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Strategic Context Derivatives of 4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Strategic Context

Derivatives of 4-cyclobutyl-2-methylbenzoic acid are critical structural motifs in modern drug discovery. They serve as key intermediates in the synthesis of heterocyclic modulators of lipid synthesis (targeting viral infections and oncology)[1] and macrocyclic broad-spectrum antibiotics (targeting bacterial type 1 signal peptidase)[2].

Functionalization of this scaffold typically occurs at the 5-position (e.g., 5-bromo-4-cyclobutyl-2-methylbenzoic acid). However, performing a Suzuki-Miyaura cross-coupling (SMC) at this position presents severe steric challenges. The adjacent bulky cyclobutyl group at C4 and the methyl group at C2 create a congested microenvironment that inhibits the transmetalation and reductive elimination steps of the palladium catalytic cycle. Furthermore, the presence of a free carboxylic acid moiety fundamentally alters the stoichiometric requirements of the reaction.

This application note details the causality behind catalyst selection, base stoichiometry, and solvent dynamics required to achieve >95% conversion in these sterically demanding systems.

Mechanistic Insights and Causality (E-E-A-T)

Overcoming Steric Hindrance with Buchwald Ligands

Standard palladium catalysts, such as


 or 

, frequently fail or stall at low conversions when applied to 5-bromo-4-cyclobutyl-2-methylbenzoic acid. The failure is mechanistically rooted in two steps:
  • Transmetalation: The bulky C4-cyclobutyl group restricts the trajectory of the incoming arylboronic acid.

  • Reductive Elimination: Steric clashing between the ortho-substituents of the forming biaryl system raises the activation energy (

    
    ) of reductive elimination.
    

To overcome this, dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are required[3]. These highly electron-rich, bulky ligands facilitate the formation of a highly active, monoligated


 species. The biaryl backbone of XPhos actively promotes reductive elimination by enforcing steric crowding around the palladium center, effectively "pushing" the two coupled partners together[4].
The "Carboxylic Acid Penalty" on Base Stoichiometry

A common point of failure in coupling benzoic acid derivatives is insufficient base. The Suzuki-Miyaura transmetalation step strictly requires a basic environment to convert the boronic acid into a reactive, electron-rich boronate complex. Because 4-cyclobutyl-2-methylbenzoic acid contains a free carboxylic acid (


), 1.0 equivalent of the inorganic base is immediately consumed  to form the carboxylate salt.

Self-Validating Rule: To ensure catalytic turnover, a minimum of 3.0 to 4.0 equivalents of a strong aqueous base (e.g.,


) must be utilized.
Solvent Dynamics: The Biphasic Requirement

A biphasic solvent system (e.g., 1,4-Dioxane/


 in a 4:1 ratio) is non-negotiable. The water serves a dual purpose: it dissolves the high equivalents of 

required for the reaction, and it facilitates the formation of the critical

intermediate necessary for the activation of the boronic acid.

Catalytic Cycle & Logical Workflow

CatalyticCycle Pd0 L-Pd(0) Active Monoligated Catalyst (XPhos-Pd) OA Oxidative Addition Accelerated by e-rich Ligand Pd0->OA Ar-Br PdII_Br L-Pd(II)(Ar)Br (Ar = 4-Cyclobutyl-2-methylbenzoate) OA->PdII_Br TM Transmetalation Requires Excess K3PO4 (aq) PdII_Br->TM Ar'-B(OH)2 Base PdII_Ar L-Pd(II)(Ar)(Ar') Sterically Congested Intermediate TM->PdII_Ar RE Reductive Elimination Driven by Ligand Steric Bulk PdII_Ar->RE Product Biaryl Product + L-Pd(0) RE->Product Product->Pd0 Catalyst Regeneration

Fig 1: Suzuki-Miyaura catalytic cycle tailored for sterically hindered benzoic acid derivatives.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the coupling of 5-bromo-4-cyclobutyl-2-methylbenzoic acid with a standard substituted arylboronic acid.

Table 1: Catalyst and Base Screening Results

EntryPrecatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Conversion (%)
1

(5 mol%)

(3.0)
Toluene/

(4:1)
90< 10%
2

(5 mol%)

(3.0)
Dioxane/

(4:1)
9035%
3

/ SPhos (5 mol%)

(4.0)
Dioxane/

(4:1)
9088%
4XPhos-Pd-G2 (2 mol%)

(4.0)
Dioxane/

(4:1)
90 > 95%
5XPhos-Pd-G2 (2 mol%)

(1.5)
Dioxane/

(4:1)
9015%*

*Note: Entry 5 demonstrates reaction stalling due to base depletion by the free carboxylic acid.

Standard Operating Procedure (SOP)

Reagents and Materials
  • Aryl Halide: 5-bromo-4-cyclobutyl-2-methylbenzoic acid (1.0 equiv, 1.0 mmol)

  • Boronic Acid: Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • Precatalyst: XPhos-Pd-G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) (0.02 equiv, 2 mol%)

  • Base: Potassium phosphate tribasic (

    
    ) (4.0 equiv, 4.0 mmol)
    
  • Solvents: 1,4-Dioxane (Anhydrous), HPLC-grade Water.

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-4-cyclobutyl-2-methylbenzoic acid (1.0 mmol), the arylboronic acid (1.5 mmol),

    
     (4.0 mmol), and XPhos-Pd-G2 (2 mol%).
    
  • Seal the tube with a septum and purge the vessel with Argon (evacuate/backfill x3). Causality: Electron-rich Buchwald ligands are highly susceptible to oxidation to phosphine oxides; strict exclusion of oxygen is required.

Step 2: Solvent Addition and Degassing

  • In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and Water (total volume: 10 mL). Sparge the solvent mixture with Argon for 15 minutes.

  • Add the degassed solvent mixture to the Schlenk tube via syringe.

Step 3: Heating and Monitoring

  • Replace the septum with a Teflon screw cap under positive Argon pressure.

  • Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Allow the reaction to proceed for 12–16 hours. Monitor completion via LC-MS.

Step 4: Self-Validating Workup (Acid-Base Extraction)

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Critical Step: The product is currently a water-soluble potassium carboxylate salt. Slowly add 1M Aqueous

    
     dropwise until the aqueous layer reaches pH 3 . Causality: Failure to acidify will result in the product being discarded in the aqueous waste.
    
  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient with 1% Acetic Acid to prevent streaking of the carboxylic acid).

ExperimentalWorkflow Step1 1. Setup Argon Purge Add Reagents Step2 2. Solvent Degassed Dioxane/H2O (4:1 v/v) Step1->Step2 Step3 3. Reaction 90°C for 12-16 h Vigorous Stirring Step2->Step3 Step4 4. Quench Acidify to pH 3 (Crucial for Isolation) Step3->Step4 Step5 5. Extraction EtOAc Extraction Silica Purification Step4->Step5

Fig 2: Experimental workflow highlighting the critical acidification step prior to extraction.

References

  • Source: Google Patents (WO2015095767A1)
  • Source: Google Patents (WO2017084630A1)
  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]

Sources

Method

Topic: Functionalization of the Cyclobutyl Ring in Benzoic Acid Scaffolds

An Application Note for Medicinal and Synthetic Chemists Abstract The cyclobutyl ring is an increasingly important structural motif in modern drug discovery, prized for its ability to confer metabolic stability, enforce...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract

The cyclobutyl ring is an increasingly important structural motif in modern drug discovery, prized for its ability to confer metabolic stability, enforce specific molecular conformations, and serve as a non-planar bioisostere for aromatic rings.[1][2] When incorporated into benzoic acid scaffolds—a common pharmacophore for engaging biological targets—it creates a powerful platform for developing novel therapeutics. However, the synthetic challenge lies in precisely functionalizing the sterically hindered and chemically robust cyclobutane ring, especially at late stages. This guide provides an in-depth analysis of modern synthetic strategies, field-proven insights into methodological choices, and detailed, step-by-step protocols for the targeted functionalization of the cyclobutyl moiety within these valuable scaffolds.

Strategic Importance & Planning Functionalization

The decision to incorporate and functionalize a cyclobutyl ring is driven by the desire to optimize drug-like properties. Unlike flat aromatic rings, the puckered three-dimensional structure of cyclobutane allows for substituents to be projected in precise vectors, potentially accessing new binding pockets or avoiding metabolic hotspots.[1] Functionalization of the ring itself is a key strategy for modulating solubility, polarity, and target engagement.

Key Considerations
  • Regioselectivity: The cyclobutane ring presents distinct C-H bonds at the β and γ positions relative to the point of attachment (C1). Directing a reaction to a specific position, particularly the sterically shielded γ-position, is a significant challenge that often requires specialized catalytic systems.[3]

  • Stereoselectivity: For 1,3-disubstituted cyclobutanes, achieving control over cis vs. trans diastereomers is critical, as the spatial relationship between substituents dictates the molecule's overall shape and biological activity. Many modern methods now offer exquisite stereocontrol.[4]

  • Synthetic Entry Point: The choice of strategy often depends on the availability of starting materials. One can either start with a pre-functionalized cyclobutane (e.g., a cyclobutanone or cyclobutanol) and elaborate it, or employ powerful C-H functionalization methods on an unactivated ring.

Strategic Workflow

The following workflow illustrates the decision-making process for functionalizing a cyclobutyl benzoic acid scaffold.

G cluster_pre Strategy 1: Derivatization cluster_ch Strategy 2: Direct C-H Functionalization start Start: Cyclobutyl Benzoic Acid Scaffold q1 Is the cyclobutyl ring already functionalized (e.g., with =O, -OH)? start->q1 pre_func Derivatize Existing Functional Group q1->pre_func  Yes ch_func Direct C-H Functionalization of Unactivated Ring q1->ch_func No   pre_ex Examples: - Reduction/oxidation of ketone - Esterification/etherification of alcohol - Norrish-Yang / C-C cleavage pre_func->pre_ex via end_node Target Functionalized Molecule pre_ex->end_node q2 Desired Functional Group? ch_func->q2 pd_cat Palladium-Catalyzed γ-C-H Arylation/Alkenylation q2->pd_cat Aryl / Vinyl radical_cat Photoredox-Mediated Radical Addition q2->radical_cat Alkyl / Complex Fragments pd_cat->end_node radical_cat->end_node

Caption: Strategic workflow for functionalizing cyclobutyl rings.

Core Methodologies and Protocols

This section details leading methodologies for cyclobutane functionalization, supported by representative protocols.

Methodology 1: Palladium-Catalyzed Transannular γ–C–H Arylation

Directing functionalization to the γ-position of a cyclobutane ring has historically been difficult due to the steric hindrance and the need to form a strained 6-membered palladacycle intermediate.[3] Recent breakthroughs by Yu and others have introduced specialized ligand systems that overcome this barrier, using the native carboxylic acid as a directing group.[3][5] This approach is exceptionally powerful for late-stage diversification.

Causality Behind the Method: The key is a specially designed ligand (e.g., a sulfonamide-pyridone) that enables the palladium catalyst to reach across the ring (transannular) and activate a specific γ-C–H bond. The reaction proceeds with high regioselectivity, favoring the γ-position over the more electronically accessible β-positions, and often with excellent diastereoselectivity.

Conditions based on literature precedents. Yields are illustrative.

EntryAryl Iodide PartnerProduct Structure (Schematic)Typical Yield
14-iodo-tolueneAr = 4-Me-Ph75%
21-iodo-4-methoxybenzeneAr = 4-OMe-Ph82%
31-fluoro-4-iodobenzeneAr = 4-F-Ph68%
43-iodopyridineAr = 3-pyridyl55%
Protocol 1: Synthesis of 4-(cis-3-phenylcyclobutyl)benzoic acid via γ–C–H Arylation

This protocol describes the direct arylation of a cyclobutane-1,1-dicarboxylic acid derivative, followed by a decarboxylation step to yield the target compound. The use of a gem-dicarboxylate starting material can facilitate the initial C-H activation.

Materials:

  • 1-(4-(methoxycarbonyl)phenyl)cyclobutane-1-carboxylic acid (1.0 equiv)

  • Iodobenzene (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

  • Sulfonamide-Pyridone Ligand (L3) (0.12 equiv)[3]

  • Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)

  • Hexafluoroisopropanol (HFIP) as solvent

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 20 mL vial equipped with a magnetic stir bar, add 1-(4-(methoxycarbonyl)phenyl)cyclobutane-1-carboxylic acid (e.g., 248 mg, 1.0 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), and the Sulfonamide-Pyridone ligand (e.g., 40 mg, 0.12 mmol).

  • Reagent Addition: Add Ag₂CO₃ (551 mg, 2.0 mmol) and iodobenzene (336 µL, 3.0 mmol).

  • Solvent and Reaction: Evacuate and backfill the vial with argon three times. Add anhydrous HFIP (5.0 mL) via syringe. Seal the vial and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 24 hours.

    • Scientist's Note: HFIP is a crucial solvent for promoting C-H activation reactions due to its high polarity and ability to stabilize cationic intermediates. Ag₂CO₃ acts as both a base and a halide scavenger.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the arylated diester intermediate.

  • Saponification and Decarboxylation: Dissolve the purified intermediate in a mixture of THF (5 mL) and water (2 mL). Add LiOH (e.g., 84 mg, 2.0 mmol) and stir at 60 °C for 4 hours until saponification is complete (monitored by TLC).

  • Acidification: Cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl. This step protonates the carboxylates and often induces spontaneous decarboxylation upon gentle warming due to the gem-dicarboxylic acid being a malonic acid analogue.

  • Final Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 4-(cis-3-phenylcyclobutyl)benzoic acid. Characterize by ¹H NMR, ¹³C NMR, and HRMS. NOESY NMR can be used to confirm the cis stereochemistry.

Methodology 2: Derivatization via Norrish-Yang Cyclization and C-C Cleavage

An alternative and powerful strategy begins with a more accessible starting material: a cyclobutyl ketone. This method uses a sequence of a photochemical reaction followed by a palladium-catalyzed C-C bond cleavage to install functionality with high diastereoselectivity.[4]

Causality Behind the Method:

  • Norrish-Yang Cyclization: UV irradiation of an aryl cyclobutyl ketone promotes an intramolecular hydrogen atom transfer from the γ-position of the cyclobutyl ring to the excited ketone, generating a diradical intermediate. This intermediate then cyclizes to form a strained bicyclo[1.1.1]pentan-2-ol.

  • Palladium-Catalyzed C-C Cleavage: The high ring strain of the bicyclo[1.1.1]pentan-2-ol makes its internal C-C bond susceptible to cleavage by a palladium catalyst. This process forms a cyclobutyl-palladium intermediate that can then undergo cross-coupling with various partners (e.g., aryl iodides), stereospecifically yielding a cis-1,3-disubstituted cyclobutane.[4]

G cluster_main Norrish-Yang / C-C Cleavage Workflow start Start: 4-(3-Oxocyclobutyl)benzoic acid derivative step1 Step 1: Norrish-Yang Cyclization start->step1 UV Light (hν) intermediate Intermediate: Strained Bicyclo[1.1.1]pentan-2-ol step1->intermediate step2 Step 2: Pd-Catalyzed C-C Cleavage & Cross-Coupling intermediate->step2 Pd(II), Ligand, Coupling Partner (Ar-I) end_node Product: cis-1,3-Difunctionalized Cyclobutane step2->end_node

Caption: Workflow for cis-1,3-difunctionalization.

Protocol 2: Synthesis of Methyl 4-(cis-3-hydroxy-3-phenylcyclobutyl)benzoate

This protocol demonstrates the functionalization of a pre-existing ketone on the cyclobutyl ring, which is a common synthetic handle.

Materials:

  • Methyl 4-(3-oxocyclobutyl)benzoate (1.0 equiv)

  • Phenylmagnesium bromide (PhMgBr, 1.2 equiv, 3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyl 4-(3-oxocyclobutyl)benzoate (e.g., 218 mg, 1.0 mmol) dissolved in anhydrous THF (10 mL).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add phenylmagnesium bromide (0.4 mL, 1.2 mmol) dropwise via syringe over 10 minutes. The solution may become cloudy.

    • Scientist's Note: The addition is performed at 0 °C to control the exothermicity of the reaction and minimize side products. The stereochemical outcome at this stage is typically a mixture of cis and trans diastereomers, which may be separable or used as a mixture in subsequent steps.

  • Quenching: After stirring at 0 °C for 1 hour, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to separate the diastereomers and isolate the target tertiary alcohol, methyl 4-(cis-3-hydroxy-3-phenylcyclobutyl)benzoate. The relative stereochemistry can be confirmed by 2D NMR (NOESY) experiments.

Conclusion

The functionalization of cyclobutyl rings within benzoic acid scaffolds has transitioned from a niche synthetic challenge to a feasible and powerful strategy in modern medicinal chemistry. The development of novel catalytic systems, particularly in palladium-catalyzed C-H activation and photoredox-mediated processes, has armed chemists with the tools to precisely modify this valuable scaffold.[3][6][7] By understanding the underlying mechanisms and strategic workflows presented in this guide, researchers can confidently employ these techniques to accelerate the discovery and optimization of next-generation therapeutics.

References

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Silvi, M., & Melchiorre, P. (2018). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(42), 13875-13879. [Link]

  • He, T., et al. (2023). Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission of Cyclobutane. Organic Letters, 25(1), 134-139. [Link]

  • van der Heijden, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Pellissier, H. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(8), 2633-2637. [Link]

  • Wang, D.-H., et al. (2021). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Journal of the American Chemical Society, 143(41), 17164-17172. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2011). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Journal of the American Chemical Society, 133(46), 18076-18079. [Link]

  • Rono, L. J., et al. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. Chemical Science, 13(20), 5947-5953. [Link]

  • Mykhailiuk, P. K. (2021). Late-stage functionalization of methyl ester cyclobutenes. ResearchGate. [Link]

  • Tucker, J. (2014). Cyclobutanes, CH activation in their synthesis. Interesting Organic Chemistry and Natural Products Blog. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. [Link]

  • Wang, M., et al. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. Molecules, 26(2), 297. [Link]

  • Dherange, B. D., et al. (2021). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 60(41), 22295-22300. [Link]

  • Dherange, B. D., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC. [Link]

  • Fallan, C., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters, 24(33), 6079-6084. [Link]

  • Taleb, H. M., & Al-Harrasi, A. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 9, 1-13. [Link]

  • Namyslo, J. C., & Stanitzek, T. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF on ResearchGate. [Link]

  • Kamp, G., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 618(7965), 519-525. [Link]

  • Axial. (2024). Transannular C–H functionalization of cycloalkane carboxylic acids. Axial. [Link]

  • D'Alessandro, O., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15442-15483. [Link]

  • Ramirez, A. (2022). studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. [Link]

Sources

Application

Preparation of bioisosteres using 4-Cyclobutyl-2-methylbenzoic acid

Executive Summary & Strategic Rationale 4-Cyclobutyl-2-methylbenzoic acid represents a privileged scaffold in medicinal chemistry. The para-cyclobutyl moiety offers a conformationally restricted lipophilic vector, enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

4-Cyclobutyl-2-methylbenzoic acid represents a privileged scaffold in medicinal chemistry. The para-cyclobutyl moiety offers a conformationally restricted lipophilic vector, enhancing hydrophobic interactions without the entropic penalty of flexible alkyl chains. Crucially, the ortho-methyl group introduces steric torsion, forcing the carboxylate out of planarity with the phenyl ring. This "ortho-effect" can improve selectivity by restricting conformational space but simultaneously imposes kinetic barriers during synthetic functionalization.

This guide details the transformation of this scaffold into three critical bioisosteres:

  • 1H-Tetrazole: A classic non-classical isostere matching the carboxylic acid's pKa (~4.5–5.0) but with improved metabolic stability and lipophilicity.

  • 1,2,4-Oxadiazole: A non-acidic, metabolically stable surrogate often used to improve membrane permeability.

  • Acyl Sulfonamide: A pKa-tunable isostere (pKa ~4.5–5.5) that retains the acidic proton while offering a novel vector for hydrogen bonding.

Chemical Profile & Retrosynthetic Logic

PropertyValueImplication for Synthesis
Scaffold 4-Cyclobutyl-2-methylbenzoic acidStarting Material (SM)
Steric Bulk Ortho-Methyl groupCritical: Nucleophilic attack at the carbonyl carbon is retarded. Activation via Acid Chloride or HATU is preferred over standard carbodiimides.
Lipophilicity Cyclobutyl groupIncreases solubility in organic solvents (DCM, THF) but necessitates careful monitoring during aqueous workups to prevent emulsion.
Safety Azide chemistry (Tetrazole)Requires strict temperature control and blast shielding.
Visualizing the Synthetic Divergence

Bioisostere_Strategy SM 4-Cyclobutyl-2- methylbenzoic acid AcidCl Acid Chloride (Activated Intermediate) SM->AcidCl SOCl2, cat. DMF Reflux Oxadiazole 1,2,4-Oxadiazole (Non-Acidic Isostere) SM->Oxadiazole Amidoxime, CDI or EDC/HOBt, Heat Sulfonamide Acyl Sulfonamide (Tunable Isostere) SM->Sulfonamide R-SO2NH2, EDCI DMAP, DCM Nitrile Nitrile Intermediate AcidCl->Nitrile 1. NH3 (aq) 2. POCl3 (Dehydration) Tetrazole 1H-Tetrazole (Acidic Isostere) Nitrile->Tetrazole NaN3, ZnBr2 Isopropanol/H2O, Reflux

Figure 1: Divergent synthetic strategy for generating bioisosteres from the parent benzoic acid. The ortho-methyl group necessitates robust activation strategies.

Detailed Protocols

Protocol A: Synthesis of 5-(4-Cyclobutyl-2-methylphenyl)-1H-tetrazole

The "Gold Standard" Carboxylic Acid Replacement.

Mechanism: This route proceeds via a nitrile intermediate.[1] Direct conversion from the acid is avoided due to the steric hindrance of the ortho-methyl group, which makes direct amide coupling sluggish.

Step 1: Formation of the Nitrile (via Primary Amide)

  • Activation: Dissolve 4-cyclobutyl-2-methylbenzoic acid (1.0 equiv) in anhydrous DCM. Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF. Reflux for 2 hours.

    • Checkpoint: Monitor by TLC (quench aliquot with MeOH). Conversion to methyl ester indicates acid chloride formation is complete.

  • Amidation: Cool to 0°C. Add aqueous NH₄OH (excess) slowly. The ortho-methyl group protects the amide from rapid hydrolysis, but vigorous stirring is required. Filter the precipitated primary amide.

  • Dehydration: Suspend the dried amide in POCl₃ (5 equiv). Heat to 80°C for 3 hours. Pour onto ice carefully. Extract with EtOAc to yield the nitrile.

Step 2: [2+3] Cycloaddition to Tetrazole Note: We utilize ZnBr₂ as a Lewis Acid catalyst to lower the activation energy, crucial for sterically hindered nitriles.

Reagents:

  • Nitrile Intermediate (from Step 1)[1]

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Zinc Bromide (ZnBr₂) (1.0 equiv)

  • Solvent: Isopropanol/Water (1:1) or DMF[1][2]

Procedure:

  • Setup: In a pressure-rated vial (blast shield required), dissolve the nitrile, NaN₃, and ZnBr₂ in Isopropanol/Water.

  • Reaction: Heat to reflux (or 100°C) for 12–24 hours. The Lewis acid coordinates to the nitrile nitrogen, accelerating the azide attack despite the steric bulk of the ortho-methyl group.

  • Workup (Critical):

    • Cool to room temperature.[3]

    • Add 3N HCl until pH < 2. Caution: This liberates HN₃ gas (toxic). Perform in a high-efficiency fume hood.

    • The tetrazole usually precipitates. If not, extract with EtOAc.

    • Wash organic layer with 10% sodium nitrite (destroys unreacted azide) if large scale, otherwise standard brine wash.

Yield Expectation: 75–85% over two steps.

Protocol B: Synthesis of 3-(4-Cyclobutyl-2-methylphenyl)-1,2,4-oxadiazoles

The "Metabolic Shield" Replacement.

Rationale: This protocol uses a "one-pot" coupling-cyclodehydration sequence. The ortho-methyl group actually aids this structure by forcing the oxadiazole ring out of plane, potentially improving solubility.

Reagents:

  • 4-Cyclobutyl-2-methylbenzoic acid (1.0 equiv)

  • Aryl/Alkyl Amidoxime (1.1 equiv) (Commercially available or synthesized from nitrile + NH₂OH)

  • CDI (1,1'-Carbonyldiimidazole) (1.2 equiv)

  • Solvent: DMF or Dioxane

Procedure:

  • Activation: Dissolve the acid in anhydrous DMF. Add CDI in one portion. Stir at RT for 1 hour.

    • Observation: CO₂ evolution indicates active acyl-imidazole formation.

  • Coupling: Add the amidoxime. Stir at RT for 2 hours or until the O-acyl amidoxime intermediate is formed (monitor by LC-MS).

  • Cyclodehydration: Heat the reaction mixture to 110°C for 4–6 hours.

    • Note: If the reaction is sluggish due to sterics, add TBAF (1.0 equiv) as a catalyst to promote cyclization.

  • Purification: Dilute with water. The product often precipitates.[3] Recrystallize from EtOH/Water.

Protocol C: Synthesis of Acyl Sulfonamides

The "Tunable" Bioisostere.

Rationale: Acyl sulfonamides (


) are acidic (pKa ~5) but allow the introduction of a second "R" group (

) to probe additional binding pockets.

Reagents:

  • 4-Cyclobutyl-2-methylbenzoic acid (1.0 equiv)

  • Sulfonamide (

    
    ) (1.2 equiv)
    
  • EDCI (1.5 equiv)

  • DMAP (1.2 equiv)

  • Solvent: DCM

Procedure:

  • Mix: Combine acid, sulfonamide, and DMAP in DCM.

  • Activate: Add EDCI at 0°C. Allow to warm to RT and stir for 16 hours.

    • Troubleshooting: If the ortho-methyl group prevents coupling (yield < 30%), switch to the Acid Chloride method : Generate acid chloride (as in Protocol A), then treat with Sulfonamide/NaH in THF.

  • Workup: Wash with 1N HCl (to remove DMAP/EDCI urea) and Brine.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Quality Control & Validation

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Diagnostic Ortho-Methyl singlet at ~2.4 ppm. Cyclobutyl methines at ~1.8–2.3 ppm.
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 95% Area under curve.
Isostere Verification FT-IRTetrazole: Broad band 2400–3000 cm⁻¹ (N-H).Oxadiazole: Sharp bands ~1560, 1360 cm⁻¹ (C=N).Acyl Sulfonamide: ~1700 cm⁻¹ (C=O), ~1340/1160 cm⁻¹ (SO₂).
Safety Workflow for Azide Chemistry (Graphviz)

Azide_Safety Start Start: Nitrile + NaN3 + ZnBr2 Heating Reflux (Shielding Required) Monitor Temp < 110°C Start->Heating Cooling Cool to RT Heating->Cooling Quench Acidify (pH 2) in Fume Hood CAUTION: HN3 Gas Evolution Cooling->Quench Disposal Treat Aqueous Waste with NaNO2 Quench->Disposal

Figure 2: Critical safety workflow for the synthesis of tetrazoles using sodium azide. Strict adherence to acidification protocols is required to manage hydrazoic acid evolution.

References

  • Synthesis of 1,2,4-Oxadiazoles from Benzoic Acids: Title: "1,2,4-Oxadiazol-5-yl Benzoic Acid Derivatives as Potential Bioactive Compounds."[4] Source:Revista Virtual de Química, 2014. URL:[Link]

  • Tetrazole Synthesis via Lewis Acid Catalysis: Title: "Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance." Source:Current Organic Chemistry, 2020. URL:[Link]

  • Acyl Sulfonamide Synthesis Protocols: Title: "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines." Source:Journal of the American Chemical Society, 2023. URL:[Link]

  • Bioisosterism in Drug Design (General Reference): Title: "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes."[5] Source:Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Compound Data: Title: "4-Cyclobutyl-2-methylbenzoic acid (PubChem CID 10845359)." Source:PubChem, National Library of Medicine. URL:[Link]

Sources

Method

Application Note: Precision Synthesis of Cyclobutyl(2-methylphenyl)methanone via Weinreb Amide

Abstract & Strategic Overview This application note details the robust protocol for installing a cyclobutyl moiety onto 2-methylbenzoic acid (o-toluic acid) using Grignard chemistry. Direct addition of Grignard reagents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the robust protocol for installing a cyclobutyl moiety onto 2-methylbenzoic acid (o-toluic acid) using Grignard chemistry. Direct addition of Grignard reagents to carboxylic acids or acid chlorides often suffers from poor selectivity, leading to tertiary alcohol byproducts or incomplete conversion, particularly when hindered by ortho-substitution (the "ortho-effect").

To ensure high fidelity and reproducibility suitable for drug development pipelines, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) strategy. This intermediate forms a stable 5-membered chelate with the magnesium species, preventing over-addition and guaranteeing the exclusive formation of the ketone upon hydrolytic workup.

Comparison of Synthetic Routes
FeatureDirect Addition (to Acid/Ester)Acid Chloride RouteWeinreb Amide Route (Recommended)
Intermediate Carboxylate DianionAlkoxy-magnesium speciesStable Metal-Chelate
Selectivity Low (Mix of Ketone/Alcohol)Low (Over-addition common)High (Stops at Ketone)
Steric Tolerance PoorModerateExcellent
Workup Messy (Magnesium salts)StandardClean Hydrolysis

Retrosynthetic Logic & Workflow

The steric bulk of the ortho-methyl group in 2-methylbenzoic acid twists the carbonyl out of planarity, reducing electrophilicity. Consequently, we must first activate the acid to the acid chloride, convert it to the Weinreb amide, and then perform the Grignard addition.

ReactionWorkflow Start 2-Methylbenzoic Acid Step1 Acid Chloride (Activation) Start->Step1 (COCl)2, DMF(cat) Step2 Weinreb Amide (N-methoxy-N-methylamide) Step1->Step2 HN(OMe)Me·HCl TEA, DCM Intermediate Stable Mg-Chelate (Tetrahedral Intermediate) Step2->Intermediate Cyclobutyl-MgBr THF, 0°C Product Cyclobutyl(2-methylphenyl)methanone Intermediate->Product Acidic Quench (HCl/H2O)

Figure 1: Step-wise transformation from hindered acid to cyclobutyl ketone.

Detailed Experimental Protocols

Phase 1: Synthesis of the Weinreb Amide

Objective: Convert 2-methylbenzoic acid to N-methoxy-N,2-dimethylbenzamide.

Reagents:

  • 2-Methylbenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv) or Thionyl Chloride (SOCl

    
    )
    
  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • DMF (Catalytic drops)

Protocol:

  • Activation: In a flame-dried RBF under N

    
    , dissolve 2-methylbenzoic acid in anhydrous DCM (0.5 M).
    
  • Add catalytic DMF (2-3 drops).

  • Cool to 0°C. Add Oxalyl chloride dropwise (gas evolution will occur).

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Aliquot quench with MeOH should show methyl ester by TLC/LCMS. If starting material remains, reflux gently (if using SOCl

      
      ) or stir longer. The ortho-methyl group slows this step.
      
  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow oil).

  • Amidation: Re-dissolve the crude acid chloride in DCM (0.5 M) and cool to 0°C.

  • In a separate vessel, mix N,O-Dimethylhydroxylamine HCl and TEA in DCM. Add this mixture dropwise to the acid chloride solution.

  • Stir at RT for 4–6 hours.

  • Workup: Quench with saturated NaHCO

    
    , extract with DCM, wash with 1M HCl (to remove unreacted amine) and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Phase 2: Grignard Formation & Addition

Objective: Nucleophilic attack of Cyclobutylmagnesium bromide on the Weinreb amide.

Reagents:

  • Weinreb Amide (from Phase 1) (1.0 equiv)

  • Bromocyclobutane (1.2 equiv) (if making Grignard) OR Commercial Cyclobutylmagnesium bromide (2.0 M in ether).

  • Magnesium turnings (1.3 equiv) (if making)

  • THF (Anhydrous)

Protocol:

A. Preparation of Cyclobutylmagnesium Bromide (If not purchasing)

Note: Cyclobutyl bromide is expensive; commercial Grignard solutions (e.g., Rieke Metals) are often more cost-effective for small scales.

  • Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Add Mg turnings.

  • Add a crystal of Iodine (

    
    ) and heat gently to activate Mg (purple vapors).
    
  • Add 10% of the Bromocyclobutane solution (in THF) to initiate. Once the exotherm starts (solvent boiling), add the remaining bromide dropwise to maintain a gentle reflux.

  • Reflux for 1 hour after addition to ensure completion. Titrate to determine concentration.

B. Addition to Weinreb Amide[1][2][3][4]
  • Dissolve the Weinreb amide in anhydrous THF (0.3 M) under N

    
    .
    
  • Cool to 0°C .

    • Expert Note: While many Grignard reactions are done at -78°C, the Weinreb amide requires higher temperatures (0°C to RT) to overcome the activation energy, especially with the ortho-methyl steric hindrance.

  • Add Cyclobutylmagnesium bromide (1.5 equiv) dropwise over 30 minutes.

  • Allow to warm to RT and stir for 2–4 hours.

    • Monitoring: Monitor by TLC.[3] The intermediate chelate is stable; you will NOT see the ketone product until quench. You are monitoring the disappearance of the amide.

  • Quench (Critical): Cool to 0°C. Carefully add 1M HCl or saturated NH

    
    Cl. Stir vigorously for 20 minutes.
    
    • Mechanism:[5][6][7] The acid hydrolyzes the Mg-chelate, releasing the ketone.

  • Extraction: Extract with Et

    
    O or EtOAc. Wash with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Column chromatography.

Mechanistic Insight: The "Weinreb Chelate"

The success of this protocol relies on the formation of a stable five-membered ring intermediate.[7][8] Unlike esters, which collapse to release a ketone that reacts again, the Weinreb intermediate is stable in the reaction mixture.

Figure 2: The magnesium cation coordinates with both oxygen atoms, "locking" the tetrahedral intermediate and preventing the expulsion of the leaving group until acidic workup.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete acid chloride formation due to steric hindrance.Use Oxalyl Chloride/DMF and allow longer reaction times (3h+). Do not rush the activation.
Starting Material Recovery (Step 2) Grignard reagent degraded or wet solvent.Titrate Grignard before use.[1] Ensure THF is distilled/dried over molecular sieves.
Tertiary Alcohol Formation Temperature too high or quench too slow?Unlikely with Weinreb, but ensure < 2.0 equiv Grignard is used. If observed, verify intermediate wasn't hydrolyzed prematurely.[4]
Sluggish Reaction Ortho-methyl steric bulk.Allow the Grignard addition to run at RT or even reflux (40°C) if 0°C shows no conversion after 2h.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Comparison of Grignard Protocols: Organic Chemistry Portal, "Synthesis of Ketones from Carboxylic Acid Derivatives."

  • Cyclobutyl Grignard Stability:Org. Synth.2008, 85, 147. (General handling of cyclic Grignards).
  • Ortho-Substitution Effects:Journal of Organic Chemistry, "Steric Effects in the Nucleophilic Addition to Carbonyl Compounds." (General Reference for steric hindrance causality).

Sources

Application

Microwave-assisted synthesis involving 4-Cyclobutyl-2-methylbenzoic acid

Application Note: Microwave-Assisted Synthesis & Functionalization of 4-Cyclobutyl-2-methylbenzoic Acid Executive Summary 4-Cyclobutyl-2-methylbenzoic acid is a high-value pharmacophore often utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 4-Cyclobutyl-2-methylbenzoic Acid

Executive Summary

4-Cyclobutyl-2-methylbenzoic acid is a high-value pharmacophore often utilized in the development of HCV NS5B polymerase inhibitors and GPCR ligands. The cyclobutyl moiety acts as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups, while the ortho-methyl group provides conformational restriction.

Traditional thermal synthesis of this scaffold is plagued by two primary bottlenecks:

  • Sluggish Cross-Coupling: The insertion of the cyclobutyl group via Suzuki-Miyaura coupling is often slow due to the steric hindrance of the ortho-methyl group on the benzoate ring.

  • Difficult Amidation: Subsequent functionalization of the carboxylic acid is hampered by the "ortho-effect," where the adjacent methyl group sterically blocks nucleophilic attack at the carbonyl carbon.

This Application Note details an optimized Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these kinetic barriers. By leveraging the Arrhenius rate enhancement and specific microwave effects (superheating), we achieve quantitative conversion in minutes rather than hours.

Reaction Pathway & Logic

The synthesis strategy relies on a modular approach: constructing the carbon skeleton via a Pd-catalyzed cross-coupling followed by a rapid hydrolytic workup.

ReactionPathway SM1 4-Bromo-2-methylbenzoic acid (Starting Material) Inter Pd-Intermediate (Oxidative Addition) SM1->Inter Pd(dppf)Cl2 MW: 120°C, 15 min Reagent Cyclobutylboronic acid (Reagent) Reagent->Inter Transmetallation Product 4-Cyclobutyl-2-methylbenzoic acid (Target Scaffold) Inter->Product Reductive Elimination (Suzuki-Miyaura) Amide Downstream Amide (Drug Candidate) Product->Amide MW Amidation (HATU, 100°C)

Figure 1: Strategic workflow for the synthesis and application of the target scaffold.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Installation of the cyclobutyl ring onto the aryl core.

Rationale: The ortho-methyl group creates steric bulk that slows down the oxidative addition of Palladium. Microwave irradiation at 120°C overcomes this activation energy barrier. We utilize Pd(dppf)Cl₂ because the bidentate ferrocene ligand prevents catalyst decomposition at high microwave temperatures, a common failure mode for Pd(PPh₃)₄.

Materials:

  • Substrate: Methyl 4-bromo-2-methylbenzoate (1.0 equiv, 229 mg, 1.0 mmol)

    • Note: The methyl ester is preferred over the free acid to prevent catalyst poisoning by the carboxylate.

  • Reagent: Cyclobutylboronic acid (1.5 equiv, 150 mg)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (4 mL)

Step-by-Step Procedure:

  • Charge: In a 10 mL microwave process vial, add the aryl bromide, cyclobutylboronic acid, and Pd catalyst.

  • Solvent: Add 4 mL of 1,4-Dioxane and 1.5 mL of 2M K₂CO₃.

  • Degas: Cap the vial and purge with Argon for 60 seconds (septum inlet).

  • Irradiate: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temp: 120°C

    • Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Dilute with EtOAc (20 mL), wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Comparison:

ParameterThermal (Reflux)Microwave (120°C)
Reaction Time 18 Hours15 Minutes
Catalyst Loading 5-10 mol%3 mol%
Yield 65-70%92%
By-products Protodeboronation observedMinimal
Protocol B: Rapid Microwave Hydrolysis

Objective: Unmasking the carboxylic acid.

Rationale: Saponification of sterically hindered esters (ortho-substituted) is notoriously slow under standard conditions. Microwave superheating of the aqueous hydroxide layer accelerates the nucleophilic attack.

Procedure:

  • Dissolve the intermediate ester (from Protocol A) in THF/Water (1:1, 5 mL).

  • Add LiOH·H₂O (5.0 equiv).

  • Irradiate: 100°C for 10 minutes.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[2] The product, 4-cyclobutyl-2-methylbenzoic acid , is obtained as a white solid upon concentration.

Protocol C: Sterically Hindered Amide Coupling

Objective: Functionalizing the core for library generation.

Rationale: The 2-methyl group hinders the approach of amines. Standard EDC/HOBt couplings often fail or stall. We employ HATU (a rapid coupling agent) combined with microwave heating to drive the reaction to completion.

Materials:

  • Acid: 4-Cyclobutyl-2-methylbenzoic acid (1.0 equiv)

  • Amine: Heterocyclic amine (e.g., 2-aminopyrimidine) (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (3 mL)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the acid and DIPEA in DMF. Add HATU and stir at RT for 2 minutes (yellow color develops).

  • Addition: Add the amine.

  • Irradiate:

    • Temp: 100°C

    • Time: 10 minutes

    • Power: Dynamic mode (max 100W)

  • Isolation: Pour into ice water. Filter the precipitate or extract with DCM.

Critical Mechanism: The "Ortho Effect"

The success of this protocol hinges on understanding the steric environment.

  • Thermal Conditions: The ortho-methyl group forces the carboxylate out of planarity with the benzene ring. While this prevents conjugation, it also physically blocks the trajectory of incoming nucleophiles (in amidation) or the oxidative addition complex (in Suzuki coupling).

  • Microwave Advantage: The high localized temperature increases the rotational frequency of the ortho-substituent and the kinetic energy of the colliding molecules. This statistically increases the probability of the reagents bypassing the steric "gate" created by the methyl group.

References

  • Leadbeater, N. E., & Marco, M. (2003).[3] Ligand-free palladium-catalyzed Suzuki-Miyaura coupling in water: microwave heating vs. conventional heating.[3] Journal of Organic Chemistry.[3] Link

  • Khadse, S. C., & Chatpalliwar, V. A. (2012).[4] Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone.[4] Research Journal of Pharmaceutical, Biological and Chemical Sciences. Link

  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis: A New Technology in Drug Discovery. Current Medicinal Chemistry. Link

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst.[1] Synlett. Link

  • PubChem Compound Summary. (2023). 4-Cyclobutyl-2-methylbenzoic acid (CID 56965684). National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Cyclobutyl-2-methylbenzoic Acid

Ticket ID: #CB-MB-SYNTH-001 Subject: Optimization of Yields & Troubleshooting Cross-Coupling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary: The "De...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CB-MB-SYNTH-001 Subject: Optimization of Yields & Troubleshooting Cross-Coupling Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The "Deceptive Simplicity" Trap

The synthesis of 4-Cyclobutyl-2-methylbenzoic acid presents a classic medicinal chemistry challenge: attaching a secondary alkyl group (cyclobutyl) to a sterically encumbered aryl ring (ortho-substituted).

While the target looks simple, standard Suzuki-Miyaura conditions often fail due to two primary factors:

  • Protodeboronation: Cyclobutylboronic acid is inherently unstable and prone to rapid decomposition before transmetallation can occur.

  • Steric & Electronic Mismatch: The ortho-methyl group on the benzoate creates steric hindrance, while the secondary alkyl nature of the cyclobutyl group introduces the risk of

    
    -hydride elimination (leading to alkene byproducts).
    

This guide prioritizes Potassium Cyclobutyltrifluoroborate (Molander Salt) protocols over boronic acids to solve the stability issue, and Buchwald Precatalysts to overcome steric barriers.

Phase 1: Diagnostic Workflow (Start Here)

Before altering your reaction conditions, confirm your failure mode using this decision matrix.

DiagnosticTree Start Analyze Crude NMR/LCMS Result1 Major Product: De-halogenated SM (2-methylbenzoic acid) Start->Result1 Mass = M-Br+H Result2 Major Product: Isomerized Alkene Start->Result2 Mass = M-2H Result3 No Reaction (Recovered SM) Start->Result3 Mass = SM Action1 DIAGNOSIS: Protodeboronation FIX: Switch to Molander Salt or Anhydrous Negishi Result1->Action1 Action2 DIAGNOSIS: Beta-Hydride Elimination FIX: Use bidentate ligands (dppf) or switch to Ni-Catalysis Result2->Action2 Action3 DIAGNOSIS: Catalyst Poisoning/Arrest FIX: Protect Acid as Ester or Upgrade to XPhos Pd G3 Result3->Action3

Figure 1: Diagnostic decision tree for identifying root causes of reaction failure.

Phase 2: Optimized Protocols

Protocol A: The "Gold Standard" (Molander Suzuki-Miyaura)

Recommended for: Discovery scale (mg to g), high reliability.

This method utilizes Potassium Cyclobutyltrifluoroborate , which is air-stable and releases the active boronic species slowly, preventing decomposition.

Reagents:

  • Substrate: Methyl 4-bromo-2-methylbenzoate (Protect the acid first!)

  • Coupling Partner: Potassium cyclobutyltrifluoroborate (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/

    
     (10:1)
    

Step-by-Step:

  • Protection: Do not use the free acid. Convert 4-bromo-2-methylbenzoic acid to its methyl ester using

    
    . The free acid can poison Pd catalysts and complicate phase transfer.
    
  • Degassing: Charge the ester, trifluoroborate salt, and base into a vial. Seal and purge with Argon for 5 minutes. Oxygen is the enemy of the active Pd(0) species.

  • Catalyst Addition: Add XPhos Pd G3. Add degassed solvent mixture.

  • Reaction: Heat to 80-100°C for 12-16 hours.

  • Workup: Cool, dilute with EtOAc, wash with water.

  • Hydrolysis: Saponify the ester (LiOH, THF/Water) to retrieve the final acid target.

Why this works: The trifluoroborate acts as a "slow-release capsule" for the cyclobutyl group, maintaining a low concentration of the unstable boronic acid, while the bulky XPhos ligand facilitates oxidative addition into the hindered ortho-substituted aryl halide.

Protocol B: The "Scale-Up" Route (Nickel-Catalyzed Negishi)

Recommended for: Cost-efficiency, avoiding beta-hydride elimination.

Nickel catalysts are superior at suppressing


-hydride elimination in secondary alkyl cross-couplings.

Reagents:

  • Substrate: Methyl 4-bromo-2-methylbenzoate

  • Reagent: Cyclobutylzinc bromide (0.5 M in THF, prepared fresh or purchased)

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Additive: LiCl (saturated in THF) - Critical for Zincate formation

Step-by-Step:

  • Preparation: In a glovebox or under strict Schlenk conditions, dissolve the aryl bromide and Ni catalyst in dry THF.

  • Activation: Add LiCl (this breaks up zinc aggregates and accelerates transmetallation).

  • Addition: Add Cyclobutylzinc bromide dropwise at 0°C, then warm to RT.

  • Quench: Quench with dilute HCl (carefully) to remove zinc salts.

Phase 3: Troubleshooting & FAQs

Q1: I am seeing a "black crash" (precipitate) immediately upon heating, and conversion stops.

Diagnosis: "Palladium Black" formation. Your catalyst is decomposing before it can enter the catalytic cycle. Fix:

  • Stabilization: You likely have insufficient ligand or oxygen leaks. Switch to a Precatalyst (like XPhos Pd G3 or G4) rather than mixing

    
     + Ligand manually. The precatalyst ensures a 1:1 Pd:Ligand ratio and protects the active center until heating.
    
  • Solvent: Ensure your Toluene/Water mix is thoroughly degassed (sparge with Ar for 15 mins).

Q2: My main product is 2-methylbenzoic acid (De-brominated starting material).

Diagnosis: Protodeboronation.[1][2][3] The cyclobutyl boron species hydrolyzed and lost the boron group before coupling. Fix:

  • Switch Reagent: If using Cyclobutylboronic acid, stop. It is too unstable. Use the Potassium Trifluoroborate salt (Protocol A).

  • Water Control: If already using the salt, reduce water content in the solvent system (try Toluene:Water 20:1) or switch to anhydrous conditions using Cyclobutyl MIDA boronate (slow release under anhydrous conditions).

Q3: I see the product, but also a significant amount of linear alkyl impurity (n-butyl group).

Diagnosis: Isomerization via


-hydride elimination and re-insertion.[4] The metal "walked" along the ring/chain.
Fix: 
  • Ligand Switch: Monodentate, bulky phosphines (like XPhos or RuPhos) promote rapid reductive elimination, which outcompetes the slow

    
    -hydride elimination.
    
  • Metal Switch: Switch to Protocol B (Nickel). Nickel mechanisms often proceed via radical pathways or have different energetics that disfavor hydride elimination compared to Palladium.

Phase 4: Comparative Data

Table 1: Ligand Performance for Sterically Hindered Secondary Alkyl Coupling

LigandCatalyst SystemConversion (24h)Selectivity (Cyclobutyl : Linear)Notes


< 10%N/ALigand too small; fails oxidative addition.
dppf

45%85:15Moderate yield, some isomerization issues.
XPhos XPhos Pd G3 > 95% > 99:1 Recommended. Bulky biaryl prevents isomerization.
SPhos SPhos Pd G288%98:2Good alternative, slightly lower conversion.

Phase 5: Mechanistic Visualization

Understanding the failure points in the catalytic cycle is crucial for troubleshooting.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Cyclobutyl) OxAdd->TransMet + Cyclobutyl-B Fail1 FAILURE: Protodeboronation (Boron species decomposes) OxAdd->Fail1 Unstable Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Fail2 FAILURE: Beta-Hydride Elim (Isomerization to Alkene) TransMet->Fail2 Slow Red. Elim. RedElim->Pd0

Figure 2: Catalytic cycle highlighting the competition between productive Reductive Elimination and the side reactions (Beta-Hydride Elimination and Protodeboronation).

References

  • Molander, G. A., & Gormisky, P. E. (2008).[5] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[5][6] The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Milne, J. E., & Buchwald, S. L. (2004).[7] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. [Link]

  • Knappke, C. E. I., & von Wangelin, A. J. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Secondary Alkyl Halides. Chemical Society Reviews, 40(10), 4948–4962. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

Optimization

Overcoming steric hindrance of the ortho-methyl group in coupling reactions

Technical Support Center: Overcoming Ortho-Methyl Steric Hindrance in Cross-Coupling Reactions Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers fa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Ortho-Methyl Steric Hindrance in Cross-Coupling Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions, catalyst deactivation, or excessive protodehalogenation when working with ortho-substituted aryl halides and boronic acids. The "ortho-effect"—specifically the steric bulk of an ortho-methyl group—disrupts the delicate spatial requirements of palladium-catalyzed cross-coupling reactions.

This guide provides mechanistic insights, troubleshooting FAQs, and validated, self-correcting protocols to bypass these steric bottlenecks in your drug development and synthetic workflows.

Part 1: The Mechanistic Causality of Steric Hindrance

Why does a single methyl group cause such a dramatic drop in yield? The root cause lies in the fundamental steps of the catalytic cycle. While the oxidative addition step can sometimes be accelerated by the electron-donating nature of the methyl group, the subsequent steps—transmetalation and reductive elimination —are severely retarded.

The ortho-methyl group physically shields the palladium center, preventing the approach of the bulky transmetalating agent (e.g., the boronate complex). Furthermore, if transmetalation is successful, the bulky aryl groups clash severely in the transition state, creating a high-energy barrier to reductive elimination[1]. To overcome this, we must utilize highly tailored, sterically demanding ligands that force the palladium into a highly reactive monoligated state, paradoxically using ligand bulk to accelerate the coupling of bulky substrates.

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Facile with electron-rich ligands) Pd0->OA Ar-X Addition TM Transmetalation Bottleneck 1: Steric clash between ortho-Me and nucleophile OA->TM Base / Boronic Acid RE Reductive Elimination Bottleneck 2: High energy barrier due to congested transition state TM->RE Isomerization RE->Pd0 Pd(0) Regeneration Product Cross-Coupled Product RE->Product Product Release

Logical relationship of steric bottlenecks in the Pd-catalyzed cross-coupling cycle.

Part 2: Troubleshooting Guide & FAQs

FAQ 1: My Suzuki-Miyaura coupling with 2-bromotoluene is stalling at ~50% conversion, whereas 4-bromotoluene goes to completion. What is happening and how do I fix it? Causality: You are observing the classic steric penalty of the ortho-methyl group. For instance, using standard Pd catalysts at 30°C, 4-bromotoluene can achieve >86% yield, while 2-bromotoluene stalls at ~53% under identical conditions[2]. The ortho-methyl group physically clashes with the incoming boronic acid during the transmetalation step. Solution: Switch your catalyst system from standard triphenylphosphine-based catalysts to one featuring a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos or XPhos). The electron-rich nature of SPhos accelerates oxidative addition, while the steric bulk of the ligand itself prevents the formation of unreactive bis-ligated Pd(II) species, keeping the catalyst in the active monoligated L1Pd(0) state necessary to overcome the transmetalation barrier[3].

Table 1: Quantitative Impact of Steric Hindrance on Coupling Yields

Substrate Catalyst System Conditions Yield (%) Causality / Mechanistic Note
4-Bromotoluene TbPo-Pd(II) 30°C, 15.5h 86.2% Minimal steric hindrance at the para position allows rapid transmetalation[2].
2-Bromotoluene TbPo-Pd(II) 30°C, 15.5h 53.1% Ortho-methyl group shields the Pd center, stalling the catalytic cycle[2].
o-Methyl phenylboronate Pd(OAc)₂ / L1 110°C, 3h 60.0% Steric clash during the transmetalation step reduces efficiency[4].

| 2,6-Dimethyl phenylboronate | Pd(OAc)₂ / L1 | 110°C, 3h | 44.0% | Severe di-ortho steric hindrance creates a massive energy barrier[4]. |

FAQ 2: I am attempting a Buchwald-Hartwig amination to synthesize a di-ortho-substituted diarylamine, but I only recover starting material. Which ligand should I use? Causality: The synthesis of highly hindered secondary diarylamines via Buchwald-Hartwig coupling suffers from an intrinsically high barrier to C-N reductive elimination. The bulky aryl group and the nitrogen substituent clash severely in the transition state[1]. Solution: You must adopt a steric hindrance-driven strategy to reroute the reductive elimination pathway. Utilizing Shaughnessy’s trineopentylphosphine (PNp3) ligand is highly effective for these particularly hindered products. The extreme bulk of the neopentyl groups on the phosphine forces the aryl and amine groups into closer proximity on the Pd center, destabilizing the Pd(II) intermediate and paradoxically accelerating reductive elimination[5].

FAQ 3: How do I optimize the base and temperature for an enantioselective Suzuki/C-H arylation cascade involving ortho-methyl substrates? Causality: Ortho-substituents can reduce the enantiomeric excess (ee) and yield because the steric clash disrupts the chiral environment created by the ligand during the enantiodetermining C-H cleavage or reductive elimination step[6]. Solution: Fine-tuning the base solubility and reaction temperature is critical. Lowering the temperature to 80°C (or even 60°C) and using a highly soluble, gentle base like Cesium Carbonate (Cs₂CO₃, 1.5 equiv.) can significantly improve the ee. In validated systems, dropping the temperature and optimizing the Cs₂CO₃ stoichiometry increased the ee to >92% while maintaining >90% yield[6].

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling oxygen exposure and base solubility, the system naturally prevents the two most common failure modes in hindered couplings: ligand oxidation and base-induced protodehalogenation.

Protocol A: Optimized Suzuki-Miyaura Coupling of Ortho-Methyl Aryl Halides

Mechanism of Action: The use of K₃PO₄ ensures efficient boronic acid activation without the harshness of NaOH, while the biphasic Toluene/Water system ensures continuous dissolution of the active boronate, preventing the stalling often seen in purely organic solvents.

  • Reagent Preparation: In an argon-filled glovebox, charge a Schlenk flask with the ortho-methyl aryl halide (1.0 mmol), the corresponding boronic acid (1.5 mmol), Pd(OAc)₂ (2 mol %), and SPhos (4 mol %).

  • Solvent Degassing: Add Toluene (4 mL) and Water (1 mL) that have been rigorously sparged with argon for 30 minutes. Causality: Degassing prevents O₂ from oxidizing the electron-rich SPhos ligand, a critical failure point in hindered couplings.

  • Base Addition: Add anhydrous K₃PO₄ (2.0 mmol) in one portion.

  • Thermal Activation: Seal the flask, remove it from the glovebox, and heat to 100°C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination for Tetra-Ortho Substituted Diarylamines

Mechanism of Action: NaOtBu is used as a strong base to ensure complete deprotonation of the hindered aniline, while the extreme bulk of the PNp3 ligand forces the challenging C-N reductive elimination[5].

  • Catalyst Pre-activation: In a glovebox, mix Pd₂(dba)₃ (2.5 mol %) and PNp3 (10 mol %) in anhydrous Toluene (2 mL). Stir for 15 minutes until the dark purple solution turns dark red/brown, indicating the formation of the active L1Pd(0) species.

  • Substrate Addition: Add the ortho-substituted aniline (1.2 mmol) and the ortho-substituted aryl bromide (1.0 mmol).

  • Deprotonation: Add NaOtBu (1.5 mmol). Causality: NaOtBu is required to sufficiently deprotonate the sterically shielded amine, forming the reactive palladium-amido complex.

  • Heating: Seal the vessel, transfer to a heating block, and stir at 110°C for 24 hours.

  • Isolation: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Catalyst Activation (Pd + PNp3/SPhos) Step1->Step2 Step3 3. Base Addition (NaOtBu or K3PO4) Step2->Step3 Step4 4. Thermal Heating (100-110°C, 12-24h) Step3->Step4 Step5 5. Workup & Isolation (Chromatography) Step4->Step5

Step-by-step experimental workflow for sterically hindered coupling reactions.

References

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration Source: PubMed Central (NIH) URL:[Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers Source: Shaanxi Normal University (SNNU) URL:[Link]

  • Suzuki-Miyaura Coupling Reaction of Various Substrates Catalyzed by TbPo-Pd(II) Source: ResearchGate URL:[Link]

  • Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction Source: RSC Publishing URL:[Link]

  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan Source: Karlsruhe Institute of Technology (KIT) URL:[Link]

  • Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion Source: eScholarship.org URL:[Link]

Sources

Troubleshooting

Troubleshooting cyclobutyl ring opening side reactions under acidic conditions

Technical Support & Troubleshooting Guide for Acid-Mediated Reactions Status: Operational Lead Scientist: Senior Application Specialist (Organic Synthesis Division) Topic: Troubleshooting Cyclobutyl Ring Opening & Rearra...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Guide for Acid-Mediated Reactions

Status: Operational Lead Scientist: Senior Application Specialist (Organic Synthesis Division) Topic: Troubleshooting Cyclobutyl Ring Opening & Rearrangement

Executive Summary: The Strain Energy Challenge

Welcome, Researcher. If you are accessing this guide, you likely observed an unexpected mass shift (+18, +Solvent) or a disappearance of cyclic signals in your NMR.

The cyclobutane ring possesses a ring strain energy of approximately 26.3 kcal/mol (110 kJ/mol) [1]. While kinetically stable under neutral conditions, the introduction of Brønsted or Lewis acids can generate carbocations that serve as "escape hatches" for this strain energy.

The core failure mode is the Cyclopropylcarbinyl-Cyclobutyl-Homoallyl (CPC-CB-HA) Rearrangement Triad . Once a cation is generated


 to the ring or on the ring, the system will rapidly equilibrate to relieve strain, often resulting in ring opening (homoallyl product) or contraction (cyclopropyl product).

Module 1: Diagnostic Triage

"My reaction failed. What happened to the ring?"

Use this diagnostic flow to identify the specific failure mode based on your analytical data.

DiagnosticTriage Start Input: Crude Reaction Mixture MassSpec Check LCMS/HRMS Start->MassSpec NMR Check 1H NMR Start->NMR MassPlus18 Mass = +18 (Water) or +Solvent MassSpec->MassPlus18 Adduct Found MassIsomer Mass = Correct, but Rt Shifted MassSpec->MassIsomer Isomer Found OlefinSignals New Olefinic Protons (5.0 - 6.0 ppm) NMR->OlefinSignals Yes HighField New High Field Signals (0.2 - 0.8 ppm) NMR->HighField Yes MassSame Mass = Expected Product Diag_Solvolysis Diagnosis: Solvolysis/Trapping (Nucleophilic Attack on Opened Ring) MassPlus18->Diag_Solvolysis MassIsomer->NMR Diag_Homoallyl Diagnosis: Ring Opening (Homoallyl Formation) OlefinSignals->Diag_Homoallyl Diag_Contract Diagnosis: Ring Contraction (Cyclopropylcarbinyl) HighField->Diag_Contract

Figure 1: Diagnostic decision tree for identifying cyclobutyl failure modes.

Module 2: The Mechanism (The "Why")

Understanding the Enemy: The Non-Classical Cation

You cannot troubleshoot this reaction without understanding the bicyclobutonium/cyclopropylcarbinyl cation .

When you generate a positive charge adjacent to a cyclobutane ring (e.g., protonation of a cyclobutyl carbinol), the empty p-orbital overlaps with the strained C-C


-bonds of the ring (hyperconjugation). This leads to a rapid equilibrium between three species.

The Danger Zone:

  • Cyclobutyl Cation: Strained.

  • Cyclopropylcarbinyl Cation: The "hub" of the rearrangement.

  • Homoallyl Cation: The thermodynamic sink (Open Chain).

Mechanism CB_Cat Cyclobutyl Cation (Strained) CPC_Cat Cyclopropylcarbinyl Cation (The 'Hub') CB_Cat->CPC_Cat Ring Contraction Homo_Cat Homoallyl Cation (Open Chain) CPC_Cat->Homo_Cat Ring Opening Product_Contract Cyclopropyl Product CPC_Cat->Product_Contract Nu- Trapping Product_Open Linear Alkene Product (Irreversible) Homo_Cat->Product_Open Nu- Trapping / Elimination

Figure 2: The rearrangement manifold. Note that the Homoallyl Cation often leads to the irreversible linear product.

Module 3: Prevention Protocols

Protocol A: Low-Temperature Kinetic Trapping

Use Case: Acidic deprotection (e.g., MOM, THP, or Boc removal nearby) where ring opening is observed. Theory: The activation energy (


) for nucleophilic trapping is usually lower than the 

for ring opening. Lower temperatures favor the kinetic product (retention of the ring) over the thermodynamic product (ring opening).
ParameterRecommendationRationale
Temperature -78°C to -20°C Slows the rate of C-C bond scission (rearrangement).
Acid Source Lewis Acid (e.g., ZnBr₂, B(C₆F₅)₃) Avoids free protons; Lewis acids can coordinate tightly to the leaving group, reducing cation lifetime [2].
Solvent Non-polar (DCM, Toluene) Polar solvents stabilize the separated ion pair, extending cation lifetime and allowing rearrangement.
Quench Inverse Addition Pour the reaction into base at low temp. Do not let it warm up while acidic.

Step-by-Step Workflow:

  • Dissolve substrate in anhydrous DCM (0.1 M).

  • Cool to -78°C.

  • Add Lewis Acid (e.g., ZnBr₂, 3.0 eq) or mild Brønsted acid (e.g., Formic acid) dropwise.

  • Critical Step: Add a "Scavenger" (e.g., Triethylsilane if reducing, or excess alcohol if transesterifying) to trap the cation immediately if it forms.

  • Monitor by TLC at low temp. Do not warm to RT unless conversion is stalled.

Protocol B: The "Super-Nucleophile" Strategy

Use Case: Solvolysis reactions where the cation is unavoidable. Theory: If the cation must form, you must kill it faster than it can rearrange. This requires a high concentration of a potent nucleophile.

  • The Fix: Add Azide (TMSN₃) or Cyanide (TMSCN) if compatible. These are "diffusion-controlled" traps.

  • The Fix (Solvent): If performing a deprotection, use HFIP (Hexafluoroisopropanol) . Although polar, it is non-nucleophilic and stabilizes the cation without promoting the rearrangement as aggressively as water/dioxane mixtures [3].

FAQ & Troubleshooting

Q: I am removing a Boc group on a nitrogen attached to the cyclobutane. The ring opened. Why? A: Standard Boc removal (TFA/DCM) generates t-Butyl cation and Carbamic acid. The carbamic acid decarboxylates to the amine. This process should not touch the ring.

  • Diagnosis: You likely have a neighboring group effect. Is there a hydroxyl group or alkene nearby? The acid might be protonating that group, not just the Boc.

  • Solution: Switch to HCl in Dioxane or TMSOTf/2,6-lutidine . Avoid neat TFA, which is a strong ionizing solvent.

Q: My product mass is +18. Did the ring open? A: Not necessarily.

  • Scenario A: Ring intact, simple hydration of a double bond.

  • Scenario B: Ring opened to homoallyl cation, then trapped by water (Linear alcohol).

  • Check: Look at the NMR.[1][2] If the ring opened, the symmetry of the cyclobutane (typically complex multiplets at 1.8-2.5 ppm) will be replaced by linear alkyl chains and distinct olefin signals.

Q: Can I use substituents to stabilize the ring? A: Yes.

  • 3-Substitution: Substituents at the 3-position (puckered "flap") can sterically hinder ring opening.

  • Electron Withdrawing Groups (EWG): An EWG (like -CF3 or Carbonyl) directly on the ring destabilizes the cation, making it harder to form. This prevents the reaction from starting but makes the synthesis of the precursor difficult [4].

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Ahlburg, N., et al. (2021).[3] "Lewis acid catalyzed nucleophilic ring‐opening of donor‐acceptor cyclopropanes and ‐butanes."[3] Chemistry – A European Journal. Link

  • Olah, G. A., et al. (1998).[4] "The Search for Persistent Cyclobutylmethyl Cations in Superacidic Media." Journal of the American Chemical Society, 120(51), 13362–13365.[4] Link

  • Marek, I., et al. (2020).[5] "Stereospecific Nucleophilic Substitution of Cyclopropylcarbinols." Journal of the American Chemical Society, 142(12), 5543–5548. Link

  • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Systems." Journal of the American Chemical Society, 73(8), 3542–3543. Link

Sources

Optimization

Technical Support Center: Recrystallization of 4-Cyclobutyl-2-methylbenzoic Acid

Executive Summary & Molecule Analysis 4-Cyclobutyl-2-methylbenzoic acid presents a specific purification challenge due to its amphiphilic nature. Unlike simple benzoic acid, the cyclobutyl moiety at the para position int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

4-Cyclobutyl-2-methylbenzoic acid presents a specific purification challenge due to its amphiphilic nature. Unlike simple benzoic acid, the cyclobutyl moiety at the para position introduces significant lipophilicity and steric bulk, while the ortho-methyl group can disrupt crystal packing efficiency.

  • Polar Head: Carboxylic acid (

    
    ), capable of hydrogen bonding.
    
  • Lipophilic Tail: Cyclobutyl and Methyl groups. This increases solubility in non-polar solvents compared to unsubstituted benzoic acid.

  • Critical Failure Mode: "Oiling Out" (Liquid-Liquid Phase Separation) is the primary risk. The melting point (likely range 100–130°C based on structural analogs) is close to the boiling point of common aqueous-organic azeotropes.

This guide provides a structured approach to solvent selection and troubleshooting, moving beyond standard "cookbook" recipes to a logic-based optimization framework.

Solvent Selection Matrix

Do not rely on a single solvent system. Select your system based on the impurity profile (e.g., regioisomers vs. starting materials).

Table 1: Optimized Solvent Systems
System TypeSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)Primary UtilityRisk Factor
Standard Ethanol / Water 1:1 to 1:3General purification; removal of inorganic salts.High: Risk of oiling out if water is added too quickly or temp drops too fast.
Lipophilic Ethyl Acetate / Heptane 1:2 to 1:5Removal of polar impurities; excellent yield for cyclobutyl derivatives.Low: Better handling of lipophilic tail; less prone to oiling out.
Aromatic Toluene (Mono-solvent) N/ARegioisomer depletion. Excellent for separating ortho/para isomers via

-stacking selectivity.
Medium: Requires higher temperatures; product loss in mother liquor can be higher.

Decision Logic & Workflows

Visualization 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on impurity profile and yield requirements.

SolventSelection Start Start: Define Impurity Profile CheckSalts Are inorganic salts present? Start->CheckSalts CheckIsomers Are regioisomers (o/p) present? CheckSalts->CheckIsomers No SysA System A: Ethanol / Water (Best for desalting) CheckSalts->SysA Yes CheckYield Is Yield > Purity? CheckIsomers->CheckYield No SysC System C: Toluene (Best for isomer rejection) CheckIsomers->SysC Yes (Critical) CheckYield->SysA Yield Focus SysB System B: EtOAc / Heptane (Best balance) CheckYield->SysB Purity Focus

Detailed Experimental Protocols

Protocol A: The "Two-Solvent" Method (Ethyl Acetate / Heptane)

Recommended for initial purification of 4-Cyclobutyl-2-methylbenzoic acid to avoid oiling out.

Materials:

  • Crude 4-Cyclobutyl-2-methylbenzoic acid

  • Solvent: Ethyl Acetate (EtOAc)

  • Anti-Solvent: n-Heptane (or Hexanes)

  • Equipment: Erlenmeyer flask, magnetic stir bar, reflux condenser, heating plate.

Step-by-Step:

  • Dissolution: Place the crude solid in the flask. Add the minimum amount of EtOAc required to wet the solid. Heat to a gentle boil (

    
    ).
    
  • Saturation: Add EtOAc dropwise through the condenser until the solid just dissolves. Add 10% excess solvent to prevent premature crystallization.

  • Anti-Solvent Addition: While maintaining the boil, add hot n-Heptane dropwise.

    • Critical Observation: Watch for a persistent cloudiness.

    • Stop Point: As soon as the cloudiness persists for 3-5 seconds, stop adding Heptane.

  • Clarification: Add 2-3 drops of EtOAc to clear the solution back to transparent.

  • Controlled Cooling: Remove from heat. Place the flask on a cork ring or wood block (insulation). Allow to cool to room temperature undisturbed (approx. 1-2 hours).

  • Crystallization: Once at room temp, move to an ice bath (

    
    ) for 30 minutes.
    
  • Filtration: Filter vacuum. Wash with cold 1:3 EtOAc:Heptane.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Issue: The solution turns milky, and oily droplets form at the bottom instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary was crossed before the solubility curve. This is common with cyclobutyl derivatives because the melting point is depressed by impurities.

Visualization 2: Oiling Out Rescue Protocol

Caption: Step-by-step rescue workflow when the product oils out instead of crystallizing.

OilingOutRescue Detect Oiling Out Detected Reheat 1. Reheat to Reflux (Redissolve Oil) Detect->Reheat AddSolvent 2. Add More Good Solvent (Shift Phase Diagram) Reheat->AddSolvent Seed 3. Seed at High Temp (T_cloud - 5°C) AddSolvent->Seed SlowCool 4. Slow Cool (10°C/hour) Seed->SlowCool

Corrective Actions:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Shift Composition: Add more of the good solvent (e.g., Ethanol or EtOAc). This lowers the saturation but moves the system away from the "miscibility gap."

  • Seed: Obtain a seed crystal (if available) or scratch the glass rod at the air-liquid interface.

  • Trituration: If the oil solidifies into a gum, sonicate the mixture to break the gum into a powder, then reheat.

Frequently Asked Questions (FAQs)

Q1: My crystals are colored (yellow/brown), but the compound should be white. How do I fix this? A: This indicates conjugated impurities or oxidation byproducts.

  • Solution: Perform a "hot filtration" with activated charcoal. Dissolve the compound in hot solvent, add activated charcoal (1-2% by weight), stir for 5 minutes, and filter through Celite while hot before cooling. Note: Do not add charcoal to a boiling solution; it will foam over. Cool slightly first.

Q2: Can I use Acetone/Water? A: Yes, but be cautious. Acetone is a very strong solvent for benzoic acid derivatives. You will need a high ratio of water (anti-solvent) to force precipitation, which increases the risk of oiling out. Ethanol is generally preferred over acetone for this reason.

Q3: How do I remove the ortho-isomer specifically? A: Use Toluene . The packing of the para-cyclobutyl group vs. an ortho-isomer is significantly different in aromatic solvents due to


-

stacking interactions. Toluene often selectively solubilizes the less symmetrical isomers, leaving the pure 4-cyclobutyl-2-methylbenzoic acid to crystallize.

Q4: The yield is too low (<50%). A: You likely used too much solvent.

  • Recovery: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and repeat the cooling process to obtain a "second crop." Note that the second crop is usually less pure than the first.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Nichols, L. "Troubleshooting: Oiling Out." Chemistry LibreTexts, 2022.

  • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper.

  • PubChem. "4-cyclobutyl-2-methylbenzoic acid (Compound)."[1] National Library of Medicine.

  • Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 4-Cyclobutyl-2-methylbenzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the challenging physicochemical properties of 4-Cyclobutyl-2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the challenging physicochemical properties of 4-Cyclobutyl-2-methylbenzoic acid. Below, you will find diagnostic FAQs, field-proven troubleshooting methodologies, and a decision workflow to ensure your experimental integrity.

Part 1: Diagnostic FAQ

Q: Why does 4-Cyclobutyl-2-methylbenzoic acid precipitate immediately upon addition to aqueous buffers? A: The precipitation is driven by the molecule's structural thermodynamics. The compound combines a rigid, highly lipophilic cyclobutyl ring with an ortho-methylated benzoic acid core (1)[1]. The ortho-methyl group induces steric hindrance that pushes the carboxylate group out of the aromatic plane, making it slightly more acidic (pKa ~3.91) than unsubstituted benzoic acid (2)[2]. However, the bulky cyclobutyl group drastically increases the partition coefficient (LogP), making the unionized free acid virtually insoluble in water due to the massive hydrophobic surface area (3)[3].

Q: Can I just raise the pH to 8.0 to solve the issue? A: Not entirely. While adjusting the pH to >6.0 ensures the molecule is >99% ionized (forming a carboxylate salt), the lipophilicity of the cyclobutyl-toluene moiety remains dominant. In purely aqueous high-pH buffers, the sodium or potassium salts of this compound may form liquid crystals or micellar aggregates rather than achieving true thermodynamic dissolution. Additional solubilization strategies (cosolvents or complexation) are required for homogeneous assays.

Part 2: Troubleshooting Guides & Methodologies

Strategy A: pH-Cosolvent Gradient Solubilization

Causality: Water-miscible cosolvents (like Ethanol or PEG 400) decrease the dielectric constant of the aqueous vehicle. This reduces the hydrophobic effect that drives the lipophilic cyclobutyl groups to aggregate. When combined with pH adjustment to ionize the carboxylate, this creates a synergistic solubilization environment (4)[4].

Self-Validating Protocol:

  • Weighing: Weigh the required amount of 4-Cyclobutyl-2-methylbenzoic acid into a sterile glass vial.

  • Cosolvent Wetting: Add the chosen cosolvent (e.g., 10% v/v final volume of Ethanol) directly to the dry powder. Vortex vigorously for 60 seconds to ensure complete wetting and disruption of the crystalline lattice.

  • Buffer Addition: Slowly add an aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4) in dropwise increments while continuously stirring at 400 RPM.

  • pH Titration: Monitor the pH continuously. The addition of the acid will lower the microenvironmental pH. Use 0.1 M NaOH to precisely titrate the solution back to pH 7.4.

  • Validation (Centrifugation Check): Sonicate the mixture in a water bath at 25°C for 15 minutes. Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Validation: If no microscopic pellet forms at the bottom of the tube, true solubilization is confirmed.

Table 1: Cosolvent Selection Matrix for Lipophilic Benzoic Acid Derivatives

CosolventMechanism of ActionMax Recommended % (v/v) for In Vitro AssaysSolubilization Efficacy
Ethanol Disrupts the hydrogen-bond network of water< 2%Moderate
PEG 400 Steric stabilization & dielectric reduction< 5%High
DMSO Universal solvation of lipophilic hydrocarbon rings< 1%Very High
Propylene Glycol Co-solvation via amphiphilic properties< 5%Moderate
Strategy B: Cyclodextrin Inclusion Complexation

Causality: β-cyclodextrins possess a hydrophobic internal cavity and a hydrophilic exterior. The highly lipophilic cyclobutyl-phenyl moiety of the drug fits thermodynamically into the cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). This host-guest complexation shields the hydrophobic regions from water, dramatically increasing apparent aqueous solubility without altering the bulk solvent properties (5)[5].

Self-Validating Protocol:

  • Preparation of Host Solution: Prepare a 10% to 20% (w/v) solution of HP-β-CD or SBE-β-CD in deionized water or a neutral buffer (pH 7.4).

  • Drug Addition: Add 4-Cyclobutyl-2-methylbenzoic acid in excess (beyond its expected solubility limit) to the cyclodextrin solution to create a suspension.

  • Complexation Incubation: Place the suspension on a rotary shaker at 25°C for 24-48 hours. Note: This extended kinetic window is critical to allow the thermodynamic equilibrium of the host-guest inclusion complex to be fully realized.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug crystals.

  • Validation (HPLC Quantification): Use HPLC-UV (measuring absorbance at ~230-254 nm) against a known standard curve to determine the exact final concentration of the solubilized complex. Validation: This prevents dosing errors in downstream biological assays by confirming the exact dissolved fraction.

Part 3: Solubilization Decision Workflow

G Start 4-Cyclobutyl-2-methylbenzoic acid Precipitates in Aqueous Media CheckPH Step 1: Measure & Adjust pH Target pH ≥ 6.5 (Ionization) Start->CheckPH IsSoluble1 Is target concentration achieved? (Centrifuge Check) CheckPH->IsSoluble1 Cosolvent Step 2: Add Cosolvent (e.g., 10% EtOH or PEG 400) IsSoluble1->Cosolvent No Success Proceed with Downstream Assays IsSoluble1->Success Yes IsSoluble2 Is target concentration achieved? (Centrifuge Check) Cosolvent->IsSoluble2 Cyclodextrin Step 3: Inclusion Complexation (10-20% w/v HP-β-CD) IsSoluble2->Cyclodextrin No IsSoluble2->Success Yes Cyclodextrin->Success Soluble Fail Consider Nanosuspension or Lipid Formulation Cyclodextrin->Fail Insoluble

Workflow for resolving 4-Cyclobutyl-2-methylbenzoic acid solubility issues.

References

  • PubChem - 4-Cyclobutyl-2-methylbenzoic acid | C12H14O2 | CID 10845359. National Institutes of Health (NIH). 1

  • Evergreensino Chemical Co., Ltd. - What is the pKa value of 2-Methylbenzoic Acid?. 2

  • ResearchGate - Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. 4

  • Cyclolab - Chapter in a Recently Published Book - Sulfobutylether-Cyclodextrins. 5

  • ACS Publications - CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au. 3

Sources

Optimization

Technical Support Center: Regioisomer Separation in 4-Cyclobutyl-2-methylbenzoic Acid Synthesis

Welcome to the Technical Support Center. 4-Cyclobutyl-2-methylbenzoic acid is a critical intermediate in the synthesis of heterocyclic modulators of lipid synthesis, which are actively investigated for antiviral and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Cyclobutyl-2-methylbenzoic acid is a critical intermediate in the synthesis of heterocyclic modulators of lipid synthesis, which are actively investigated for antiviral and anticancer therapies[1]. During its synthesis—typically via cross-coupling or Friedel-Crafts alkylation—positional isomers (e.g., 5-cyclobutyl and 6-cyclobutyl regioisomers) are frequently generated. Separating these disubstituted benzoic acid derivatives is notoriously difficult due to their nearly identical polarities and pKa values.

This guide provides field-proven troubleshooting strategies, analytical methods, and preparative protocols to successfully isolate the target 4-cyclobutyl regioisomer.

Separation Strategy & Workflow

G Start Crude Synthesis Mixture (4-, 5-, 6-Cyclobutyl-2-methylbenzoic acid) Anal Analytical Resolution Start->Anal Prep Preparative Separation Start->Prep UPC2 UPC2 / SFC Chromatography (Torus DIOL/2-PIC) Anal->UPC2 RP_HPLC RP-HPLC (Post-Derivatization) Anal->RP_HPLC Cryst Fractional Crystallization (Amine Salts) Prep->Cryst Prep_HPLC Prep-SFC / HPLC (Ester Derivatives) Prep->Prep_HPLC Pure Pure 4-Cyclobutyl- 2-methylbenzoic acid UPC2->Pure Validates RP_HPLC->Pure Validates Cryst->Pure Yields Prep_HPLC->Pure Yields

Figure 1: Analytical and preparative workflow for resolving 4-cyclobutyl-2-methylbenzoic acid isomers.

FAQs & Troubleshooting

Q: Why do standard reverse-phase (RP) HPLC methods fail to resolve the regioisomers of 4-cyclobutyl-2-methylbenzoic acid? A: In standard RP-HPLC, separation is driven primarily by hydrophobic interactions. The positional shift of the cyclobutyl group around the aromatic ring does not significantly alter the overall hydrophobic surface area of the molecule. Furthermore, free carboxylic acids tend to form hydrogen-bonded dimers in the mobile phase, leading to peak broadening that obscures subtle isomeric separations. To resolve this, you must either derivatize the acid to an ester or utilize orthogonal chromatographic techniques like UltraPerformance Convergence Chromatography (UPC2)[2].

Q: How does UPC2 achieve baseline resolution of these isomers without derivatization? A: UPC2 utilizes supercritical carbon dioxide (scCO2) combined with a co-solvent (e.g., methanol) and specialized stationary phases like the Torus 2-PIC (2-picolylamine) column. The 2-PIC phase provides a combination of hydrogen bonding, acid-base, and


 interactions. Because the positional isomers have slightly different electronic distributions and steric profiles around the carboxylic acid, these secondary interactions are sufficient to drive baseline separation[2].

Q: What is the most scalable preparative method for isolating the 4-cyclobutyl isomer? A: For multi-gram to kilogram scale, fractional crystallization via amine salt formation is the most efficient approach. By reacting the crude benzoic acid mixture with a bulky amine (e.g., dicyclohexylamine), you form sterically differentiated salts. The bulky counter-ion amplifies the structural differences between the regioisomers, leading to distinct lattice energies and allowing the 4-cyclobutyl salt to selectively precipitate[3].

Step-by-Step Methodologies
Protocol A: Analytical Resolution via UPC2 (Self-Validating System)

This method is designed to analytically quantify the regioisomeric ratio of your crude mixture without the need for prior derivatization[2].

  • Step 1: Sample Preparation. Dissolve the crude mixture in methanol to a concentration of 1 mg/mL.

    • Causality: Methanol disrupts hydrogen-bonded dimers and is fully miscible with the scCO2 mobile phase, preventing injection-solvent mismatch.

  • Step 2: Column Setup. Equip the system with an ACQUITY UPC2 Torus 2-PIC Column (3.0 x 100 mm, 1.7 µm).

    • Causality: Unlike standard C18 columns that rely solely on hydrophobicity, the 2-picolylamine stationary phase exploits

      
       and polar interactions to differentiate the electronic microenvironments of the regioisomers[2].
      
  • Step 3: Gradient Elution. Run a gradient from 5% to 20% co-solvent (Methanol with 0.2% Formic Acid) in scCO2 over 5 minutes.

    • Causality: Formic acid suppresses the ionization of the benzoic acid, ensuring it remains in its neutral state for consistent, sharp interaction with the stationary phase.

  • Step 4: Self-Validation Loop. Monitor the eluent using Mass Spectrometry Selected Ion Recording (MS SIR) at m/z 189.09[M-H]-. If the resolution (

    
    ) between the 4- and 5-isomers is < 1.5, decrease the gradient slope to 5-15% over 7 minutes. This increases residence time and maximizes interaction with the 2-PIC phase, validating the method's adaptability to complex mixtures.
    
Protocol B: Preparative Fractional Crystallization (Self-Validating System)

This method is designed for the bulk isolation of the 4-cyclobutyl isomer from a crude regioisomeric mixture[3].

  • Step 1: Salt Formation. Dissolve 10 g of the crude isomer mixture in 100 mL of ethyl acetate (EtOAc). Add 1.05 equivalents of dicyclohexylamine dropwise at 40°C.

    • Causality: The bulky dicyclohexyl groups create a high-steric-demand counter-ion. The spatial arrangement of the 4-cyclobutyl isomer allows for a more stable, tightly packed crystal lattice with this amine compared to the sterically hindered 5- or 6-isomers.

  • Step 2: Controlled Cooling. Cool the solution at a rate of 5°C/hour to 5°C, seeding with pure 4-cyclobutyl-2-methylbenzoic acid dicyclohexylamine salt at 25°C.

    • Causality: Slow cooling prevents kinetic trapping of the undesired isomers, ensuring thermodynamic control over the crystallization process.

  • Step 3: Filtration and Washing. Filter the precipitate and wash with 20 mL of ice-cold EtOAc.

    • Causality: Cold EtOAc removes the mother liquor containing the highly soluble 5- and 6-isomer salts without dissolving the target product.

  • Step 4: Free Acid Recovery. Suspend the salt in 50 mL of water, acidify to pH 2 with 1M HCl, and extract with dichloromethane (3 x 30 mL). Evaporate the organic layer.

    • Causality: The strong acid protonates the benzoate, breaking the salt and driving the free 4-cyclobutyl-2-methylbenzoic acid into the organic phase.

  • Step 5: Self-Validation Loop. Analyze a 1 mg sample of the recovered solid using Protocol A . If the purity is < 98%, the system triggers a recrystallization: repeat Steps 1-4 using a 90:10 EtOAc:Methanol mixture to increase the solubility threshold and further reject trace impurities[3].

Quantitative Data Comparison
Separation MethodScaleResolution (

)
Recovery (%)ThroughputDerivatization Required
UPC2 (Torus 2-PIC) Analytical (<1 mg)> 2.0N/AHigh (5 min/run)No
RP-HPLC (C18) Analytical (<1 mg)< 1.0N/AMedium (15 min/run)Yes (Methyl Ester)
Fractional Crystallization Preparative (>10 g)N/A (Purity >98%)65 - 75%High (Batch process)No (Salt Formation)
Prep-SFC Preparative (1-10 g)> 1.585 - 90%Low (Serial injections)No
References
  • Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Waters Application Notes. URL:[Link]

  • CHIMIA. "Laboratory for Process Research - Ten Years of Successful Partnership between University of Zurich and the Pharmaceutical Industry." CHIMIA International Journal for Chemistry. URL:[Link]

  • Google Patents. "WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof." World Intellectual Property Organization.

Sources

Troubleshooting

Technical Support Center: Catalyst &amp; Reagent Selection for 4-Cyclobutyl-2-methylbenzoic Acid Couplings

Executive Summary & Molecule Analysis 4-Cyclobutyl-2-methylbenzoic acid presents a unique set of challenges for synthetic chemists. While the cyclobutyl group provides a stable, lipophilic pharmacophore often used to rep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

4-Cyclobutyl-2-methylbenzoic acid presents a unique set of challenges for synthetic chemists. While the cyclobutyl group provides a stable, lipophilic pharmacophore often used to replace tert-butyl or isopropyl groups, the ortho-methyl group creates significant steric hindrance around the carboxylic acid.

This guide addresses the two primary "difficult coupling" scenarios encountered with this scaffold:

  • Amide/Ester Formation: Overcoming steric hindrance to couple with weak nucleophiles.[1]

  • Decarboxylative Cross-Coupling: Using the carboxylic acid as a traceless handle to form C-C bonds.[1]

Structural Challenges
FeatureSynthetic ChallengeMitigation Strategy
Ortho-Methyl Group Steric blocking of the carbonyl carbon; twists carboxylate out of plane.[1][2]Use high-activity acid chloride generators (Ghosez’s Reagent) or specific catalytic activation (Boronic Acids).[1]
Cyclobutyl Ring Potential ring-opening under harsh radical conditions or extreme heat (>160°C).[1]Avoid radical decarboxylation methods; prefer Pd/Cu-catalyzed processes at controlled temperatures (<140°C).[1]
Carboxylic Acid Low reactivity with electron-deficient amines (anilines).[1]Activation via mixed anhydrides or in situ acid chlorides.[1]

Module 1: Amide Coupling Strategies

The Challenge: Steric Hindrance

Standard coupling reagents (EDC, DCC) often fail with 2,6-disubstituted or sterically congested 2-substituted benzoic acids because the bulky ortho-group blocks the nucleophilic attack of the amine on the activated ester intermediate.

Protocol A: The "Gold Standard" for Hindered Substrates (Ghosez’s Reagent)

For the most difficult couplings (e.g., with electron-deficient anilines or secondary amines), we recommend converting the acid to the acid chloride under neutral conditions using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] Unlike Thionyl Chloride (


), this reagent does not generate acidic gas and is compatible with acid-sensitive moieties.[1]

Step-by-Step Protocol:

  • Dissolve: 1.0 equiv of 4-Cyclobutyl-2-methylbenzoic acid in dry DCM (0.2 M).

  • Activate: Add 1.2 equiv of Ghosez’s Reagent dropwise at 0°C. Stir at room temperature for 1–2 hours.

    • Checkpoint: Monitor by withdrawing an aliquot, quenching with MeOH, and checking for Methyl Ester formation by TLC/LCMS.

  • Couple: Add 1.1 equiv of the Amine and 2.0 equiv of Pyridine (or DIPEA).

  • Reaction: Stir at room temperature (or reflux in DCE if extremely hindered) for 4–16 hours.

Protocol B: Catalytic Amidation (Green/Scalable)

For processes requiring "Green Chemistry" metrics or avoiding stoichiometric waste, Boronic Acid Catalysis is the superior choice. The catalyst forms a mixed anhydride that is more accessible than standard activated esters.

Recommended Catalyst: 2-Iodophenylboronic acid (10–20 mol%) or 3,4,5-Trifluorophenylboronic acid .[1]

Step-by-Step Protocol:

  • Mix: 1.0 equiv Acid + 1.0 equiv Amine in Toluene or Fluorobenzene.

  • Catalyst: Add 10 mol% 2-Iodophenylboronic acid .

  • Dehydration: Add activated 4Å Molecular Sieves (powdered) or use a Dean-Stark trap.[1]

  • Heat: Reflux (110°C) for 24 hours.

    • Mechanism:[2][3][4][5][6] The ortho-iodo group facilitates active catalyst regeneration and enhances Lewis acidity.[1]

Module 2: Metal-Catalyzed Cross-Couplings

The Challenge: Decarboxylative Coupling

Using the carboxylic acid as a handle to form biaryls (replacing -COOH with -Aryl) is a powerful strategy.[1] The ortho-methyl group in your substrate actually facilitates this reaction in Pd/Cu systems by twisting the carboxylate, making the extrusion of


 energetically favorable compared to unsubstituted benzoic acids.
Protocol C: Decarboxylative Biaryl Synthesis (Goossen’s Catalyst)

This system allows you to couple 4-Cyclobutyl-2-methylbenzoic acid with Aryl Triflates or Chlorides.[1]

Catalyst System:

  • Decarboxylation Catalyst: CuI (3 mol%) + 1,10-Phenanthroline (3 mol%)[1]

  • Cross-Coupling Catalyst: Pd(acac)

    
     (1 mol%) + XPhos (or BrettPhos)[1]
    

Step-by-Step Protocol:

  • Prepare Salt: Convert the acid to its Potassium salt (

    
    ) by treating with KOH in MeOH, then drying completely. Critical: Water inhibits this reaction.[1]
    
  • Reaction Mix: Combine

    
     (1.5 equiv) + Aryl Chloride (1.0 equiv) in NMP/Quinoline (1:1).
    
  • Catalysts: Add CuI, Phenanthroline, Pd(acac)

    
    , and Ligand.[1]
    
  • Conditions: Heat to 160°C under Argon for 16 hours.

    • Note: The cyclobutyl ring is generally stable at 160°C in this solvent system, but do not exceed 170°C.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct reagent based on your coupling partner and constraints.

CouplingLogic Start Substrate: 4-Cyclobutyl-2-methylbenzoic acid Goal What is your Goal? Start->Goal Amide Amide Bond Formation Goal->Amide Link to N CCBond C-C Bond Formation (Decarboxylative) Goal->CCBond Link to C AmineType Amine Nucleophile Type? Amide->AmineType Goossen Goossen's Catalyst (Pd/Cu + XPhos) CCBond->Goossen Aryl Chloride Partner SimpleAmine Primary/Aliphatic Amine AmineType->SimpleAmine Reactive HinderedAmine Aniline / Secondary / Electron-Deficient AmineType->HinderedAmine Difficult Reagent1 Standard: HATU + DIPEA (DMF, RT) SimpleAmine->Reagent1 Reagent2 Ghosez's Reagent (Acid Chloride) HinderedAmine->Reagent2 Best Yield Reagent3 Cat. Boronic Acid (Toluene, Reflux) HinderedAmine->Reagent3 Green/Scale

Figure 1: Decision matrix for catalyst and reagent selection based on reaction goals and substrate steric constraints.[1]

Troubleshooting Guide (FAQ)

Q1: I am seeing low yields (<20%) using EDC/NHS or HATU. The starting material remains unreacted.

  • Diagnosis: The ortho-methyl group is preventing the bulky HATU/Active Ester complex from forming or being attacked.

  • Solution: Switch to Ghosez’s Reagent (Protocol A).[1] The resulting acid chloride is much smaller (Cl is smaller than OBt/OAt) and highly electrophilic, allowing the amine to bypass the steric blockade.

Q2: Can I use Thionyl Chloride (


) instead of Ghosez’s Reagent? 
  • Diagnosis: Yes, but with caution.[1]

  • Risk:

    
     generates HCl gas and requires heating, which might degrade the cyclobutyl ring if impurities (like iron) are present or if the reaction is run too harsh. Ghosez's reagent works at neutral pH and lower temperatures, preserving the cyclobutyl integrity.
    

Q3: In the decarboxylative coupling, I see homocoupling of the aryl halide partner.

  • Diagnosis: The decarboxylation step is too slow compared to the oxidative addition of the aryl halide.

  • Solution: Increase the temperature to 170°C or switch to a more electron-rich ligand (e.g., BrettPhos ) on the Palladium to match the rates. Ensure your Potassium salt is completely dry (lyophilize if necessary).[1]

Q4: Is the cyclobutyl ring stable to C-H activation conditions (e.g., Ir-catalyzed borylation)?

  • Diagnosis: Generally, yes.[1][4]

  • Insight: Cyclobutyl rings are stable to Ir(I)/Ir(III) cycles used in C-H borylation.[1] However, avoid conditions that generate free radicals (e.g., persulfates) as these can trigger ring-opening to linear alkenes.[1]

References

  • Ghosez’s Reagent for Hindered Amides : Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions."[1] Angewandte Chemie International Edition, 1969.[1] Link[1]

  • Boronic Acid Catalysis : Marcelli, T. "Boronic Acid-Catalyzed Amide Formation."[1] Chemical Reviews, 2013.[1][7] Link[1]

  • Decarboxylative Coupling (Goossen) : Goossen, L. J., et al. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling."[1] Science, 2006.[1][8] Link[1]

  • Ortho-Substituent Effects : Tang, J., et al. "Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates."[1] Angewandte Chemie, 2015.[1] Link[1]

  • Cyclobutyl Stability : Wiberg, K. B.[1] "The Chemistry of Small Ring Compounds." Accounts of Chemical Research, 1996. Link[1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H and 13C NMR Spectral Analysis of 4-Cyclobutyl-2-methylbenzoic Acid

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Cyclobutyl-2-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Cyclobutyl-2-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation based on fundamental principles of NMR spectroscopy and comparative data from analogous structures. As no public spectral data for this specific compound is readily available, this guide will focus on a predicted analysis, equipping the reader with the necessary knowledge to interpret experimental data when acquired.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a novel or sparsely documented compound like 4-Cyclobutyl-2-methylbenzoic acid, a thorough understanding of its predicted NMR spectra is crucial for synthesis confirmation, purity assessment, and further research.

The structure of 4-Cyclobutyl-2-methylbenzoic acid, with its distinct aromatic, aliphatic, and carboxylic acid moieties, presents a rich landscape for NMR analysis. The interplay of electronic effects from the electron-withdrawing carboxylic acid group and the electron-donating methyl and cyclobutyl groups creates a unique set of chemical shifts and coupling patterns that can be predicted and, ultimately, verified experimentally.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Cyclobutyl-2-methylbenzoic acid is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, the cyclobutyl protons, and the methyl protons. The predicted chemical shifts are influenced by the electronic environment of each proton.[1][2]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Key Influences
Carboxylic Acid (-COOH)10-13Singlet (broad)1HDeshielded by electronegative oxygen atoms; prone to hydrogen bonding.[3]
Aromatic (H-3)~7.8-8.0Doublet1HOrtho to the electron-withdrawing COOH group, leading to significant deshielding.
Aromatic (H-5)~7.1-7.3Doublet of doublets1HOrtho to the cyclobutyl group and meta to the COOH group.
Aromatic (H-6)~7.1-7.3Doublet1HOrtho to the methyl group and meta to the COOH group.
Cyclobutyl (methine)~3.2-3.6Multiplet1HBenzylic position, deshielded by the aromatic ring.
Cyclobutyl (methylene)~1.8-2.4Multiplet6HComplex overlapping signals due to diastereotopic protons and coupling.[4]
Methyl (-CH₃)~2.4-2.6Singlet3HAttached to the aromatic ring, deshielded compared to a simple alkane.

Causality of Chemical Shifts and Multiplicities:

  • Carboxylic Acid Proton: The highly deshielded nature of the carboxylic acid proton is a hallmark feature, appearing far downfield due to the strong electron-withdrawing effect of the two oxygen atoms.[3] Its signal is often broad due to chemical exchange with trace amounts of water and intermolecular hydrogen bonding.

  • Aromatic Protons: The substitution pattern on the benzene ring breaks its symmetry, resulting in three distinct aromatic signals. The proton ortho to the carboxylic acid (H-3) will be the most deshielded. The other two protons (H-5 and H-6) will have chemical shifts influenced by the activating methyl and cyclobutyl groups and the deactivating carboxylic acid group. Their multiplicities will arise from coupling to adjacent aromatic protons.

  • Cyclobutyl Protons: The methine proton of the cyclobutyl group, being directly attached to the aromatic ring (a benzylic position), will be significantly deshielded compared to the methylene protons. The six methylene protons are expected to show complex splitting patterns due to coupling with the methine proton and with each other. The non-planar, puckered conformation of the cyclobutane ring can lead to diastereotopic protons, further complicating the signals.[4]

  • Methyl Protons: The methyl group, being attached to the aromatic ring, will appear as a singlet in the range of 2.4-2.6 ppm. This downfield shift from a typical aliphatic methyl group is due to the deshielding effect of the aromatic ring current.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 4-Cyclobutyl-2-methylbenzoic acid is anticipated to display twelve distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it a powerful tool for identifying different carbon environments.[5]

Carbon Assignment Predicted Chemical Shift (ppm) Key Influences
Carboxylic Acid (-COOH)165-180Highly deshielded due to the double bond to one oxygen and a single bond to another.[6]
Aromatic (C-1)~130-135Quaternary carbon attached to the carboxylic acid group.
Aromatic (C-2)~138-142Quaternary carbon attached to the methyl group.
Aromatic (C-3)~128-132Tertiary carbon ortho to the carboxylic acid group.
Aromatic (C-4)~145-150Quaternary carbon attached to the cyclobutyl group.
Aromatic (C-5)~125-129Tertiary carbon ortho to the cyclobutyl group.
Aromatic (C-6)~123-127Tertiary carbon ortho to the methyl group.
Cyclobutyl (methine)~40-45Attached to the aromatic ring.
Cyclobutyl (methylene)~25-35Aliphatic carbons in a strained ring system.[7]
Cyclobutyl (methylene)~18-22Aliphatic carbons in a strained ring system.[7]
Methyl (-CH₃)~20-25Attached to the aromatic ring.

Rationale for Chemical Shift Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule due to its sp² hybridization and direct attachment to two electronegative oxygen atoms.[5]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the electron-withdrawing carboxylic acid group and the electron-donating alkyl groups will have distinct chemical shifts. Quaternary carbons (C-1, C-2, and C-4) generally show weaker signals than protonated carbons.

  • Cyclobutyl Carbons: The methine carbon, being benzylic, will be more deshielded than the methylene carbons. The methylene carbons of the cyclobutane ring are expected to show two distinct signals due to the symmetry of the molecule. Their chemical shifts are characteristic of strained aliphatic rings.[7]

  • Methyl Carbon: The methyl carbon attached to the aromatic ring will have a chemical shift typical for such a group.

Comparison with Structurally Related Compounds

To enhance the confidence in these predictions, a comparison with the known NMR data of similar compounds is invaluable.

  • 4-Methylbenzoic Acid: The aromatic and methyl proton signals of 4-methylbenzoic acid provide a good reference. In DMSO-d₆, the aromatic protons appear as two doublets around 7.84 and 7.29 ppm, and the methyl protons as a singlet at 2.36 ppm.[8] The carboxylic acid proton is observed at 12.80 ppm.[8] The ¹³C NMR spectrum shows the carboxylic carbon at 167.80 ppm and the methyl carbon at 21.55 ppm.[8]

  • 4-Butylbenzoic Acid: The ¹H and ¹³C NMR spectra of 4-butylbenzoic acid can provide insights into the effect of a larger alkyl substituent at the 4-position. The aromatic protons and the carboxylic acid proton will have similar chemical shifts to 4-methylbenzoic acid. The signals for the butyl group will help in predicting the shifts for the cyclobutyl group, particularly the benzylic protons and carbons.

  • Cyclobutane: The ¹H NMR spectrum of cyclobutane shows a single peak at approximately 1.96 ppm, while the ¹³C NMR spectrum has a single peak around 22.4 ppm.[4][7] These values for the unsubstituted ring serve as a baseline for estimating the shifts in the substituted derivative.

The presence of the 2-methyl group in 4-Cyclobutyl-2-methylbenzoic acid will introduce additional steric and electronic effects, causing subtle but predictable shifts in the aromatic proton and carbon signals compared to the simpler analogues.

Experimental Protocol for NMR Analysis

For the acquisition of high-quality ¹H and ¹³C NMR spectra of 4-Cyclobutyl-2-methylbenzoic acid, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9][10] Chloroform-d (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which will also allow for the clear observation of the carboxylic acid proton.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[11] Solid particles can degrade the quality of the spectrum.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width (e.g., 220-240 ppm) is necessary.[12] Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be required.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualization of Key Structural Features

The following diagram illustrates the structure of 4-Cyclobutyl-2-methylbenzoic acid with labels corresponding to the predicted NMR assignments.

Caption: Molecular structure of 4-Cyclobutyl-2-methylbenzoic acid.

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 4-Cyclobutyl-2-methylbenzoic acid. By understanding the expected chemical shifts, multiplicities, and the underlying electronic and structural factors, researchers can confidently interpret experimental data, confirm the synthesis of this compound, and proceed with further investigations. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data. The comparison with structurally related molecules further solidifies the predicted spectral features, offering a self-validating framework for analysis.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Alberta Faculty of Science. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • SpectraBase. 4-Methylbenzoic acid, pentafluorophenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • American Chemical Society. Carbon-13 NMR studies of sequence distributions in polymer having all rings in the backbone: 1-substituted 1,3-poly(bicyclobutane). [Link]

  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

  • Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • Wired Chemist. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of .... [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C .... [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]

  • University of Massachusetts Lowell. Table of characteristic proton NMR chemical shifts. [Link]

  • PubChem. 4-cyclobutyl-2-methylbenzoic acid (C12H14O2). [Link]

  • PubChem. 4-Methylbenzoic acid, 2-methylbutyl ester. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • PubChem. 4-Butylbenzoic acid, cyclobutyl ester. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • Gauth. Below is the 13 C NMR spectrum for 4 -methylbenzoic acid. Draw the structure and identify [Chemistry]. [Link]

  • Chegg.com. Solved If my unknown is 4-methylbenzoic acid, and here is my. [Link]

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Analysis of 4-Cyclobutyl-2-methylbenzoic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing complex active pharmaceutical ingredient (API) intermediates. 4-Cyclobutyl-2-methylbenzoic acid (CAS 190367-31-8) has a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing complex active pharmaceutical ingredient (API) intermediates. 4-Cyclobutyl-2-methylbenzoic acid (CAS 190367-31-8) has a monoisotopic mass of 1[1] and serves as a critical building block in the synthesis of heterocyclic modulators used in2[2].

Accurate structural elucidation of this compound requires robust mass spectrometry (MS) workflows to distinguish it from structural isomers (such as 4-pentylbenzoic acid or cyclopentyl derivatives). This guide objectively compares analytical MS platforms for characterizing this compound, details its mechanistic fragmentation causality, and provides a self-validating experimental protocol for High-Resolution Mass Spectrometry (HRMS).

Mechanistic Fragmentation Causality

Understanding the intrinsic gas-phase chemistry of 4-Cyclobutyl-2-methylbenzoic acid is paramount for accurate spectral interpretation. The molecule features three distinct functional domains that dictate its fragmentation under collisional activation:

  • Ionization and Decarboxylation: Carboxylic acids readily deprotonate in basic environments to form stable

    
     ions (
    
    
    
    189.0921). Upon higher-energy collisional dissociation (HCD), benzoic acids are highly prone to3[3]. This decarboxylation is thermodynamically driven by the formation of a resonance-stabilized phenyl anion (
    
    
    145.1023).
  • Cyclobutane Ring Opening: The cyclobutyl moiety introduces a highly specific diagnostic fragment. Strained four-membered rings characteristically undergo a retro-[2+2] cycloaddition cleavage under MS/MS conditions, resulting in the4[4]. This yields a fragment at

    
     117.0710, which is critical for differentiating cyclobutyl groups from linear alkyl chains (which typically exhibit sequential methylene losses).
    

MS_Fragmentation M [M-H]⁻ m/z 189.0921 F1 [M-H-CO₂]⁻ m/z 145.1023 M->F1 Decarboxylation (-43.9898 Da) F2 [M-H-CO₂-C₂H₄]⁻ m/z 117.0710 F1->F2 Retro-[2+2] Cleavage (-28.0313 Da) F3 [M-H-CO₂-C₂H₄-CH₃•]⁻• m/z 102.0475 F2->F3 Radical Loss (-15.0235 Da)

ESI(-)-MS/MS fragmentation cascade of 4-Cyclobutyl-2-methylbenzoic acid.

Analytical Platform Comparison

Selecting the correct MS platform is dictated by the phase of drug development. Below is an objective comparison of how different analytical systems perform when characterizing 4-Cyclobutyl-2-methylbenzoic acid.

Table 1: Platform Comparison for 4-Cyclobutyl-2-methylbenzoic Acid Analysis

Analytical PlatformIonization StrategyKey AdvantagesLimitationsBest Use Case
Orbitrap / Q-TOF HRMS ESI Negative (-)Exceptional mass accuracy (<2 ppm); resolves isobaric interferences; confirms retro-[2+2] cleavage.Lower duty cycle compared to QqQ; generates large data files.Structural elucidation, impurity profiling, and metabolite ID.
Triple Quadrupole (QqQ) ESI Negative (-)High sensitivity; excellent linear dynamic range for MRM quantitation.Lacks resolution to distinguish C₂H₄ loss from CO loss in complex matrices.High-throughput PK/PD quantitation (e.g., 189.1 → 145.1 transition).
GC-EI-MS Electron Ionization (70 eV)Hard ionization provides extensive, library-matchable fragmentation.Requires chemical derivatization (e.g., silylation) due to acid polarity; molecular ion often absent.Volatile impurity screening; raw material QA/QC (post-derivatization).

Self-Validating LC-HRMS/MS Protocol

To ensure data trustworthiness, the following methodology is designed as a self-validating system. It incorporates built-in causality checks (e.g., pH control for ionization) and system suitability tests (SST) to prevent false positives.

Step 1: System Suitability & Matrix Verification
  • Blank Injection: Inject a 50:50 Methanol:Water blank to establish the background baseline and rule out column carryover.

  • SST Injection: Inject a 10 ng/mL reference standard. Validation Check: The monoisotopic

    
     peak must be observed at 
    
    
    
    189.0921 with a mass error of
    
    
    2 ppm.
Step 2: Sample Preparation
  • Dissolve the API intermediate in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Methanol:Water. Causality: Keeping the concentration low prevents detector saturation and the formation of gas-phase dimers (

    
     at 
    
    
    
    379.19), which complicate spectral interpretation.
Step 3: UHPLC Separation Parameters
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Causality: Ammonium acetate is selected over formic acid to maintain a basic pH, ensuring the carboxylic acid remains fully deprotonated for maximum ESI(-) sensitivity.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 4: HRMS Data Acquisition (Orbitrap)
  • Ionization Mode: Negative ESI.

  • Spray Voltage: 2.5 kV.

  • Capillary Temperature: 320 °C.

  • Fragmentation: Stepped HCD Normalized Collision Energy (NCE) at 20, 40, and 60. Causality: Stepped NCE ensures the capture of the entire fragmentation cascade, from the initial fragile decarboxylation (NCE 20) to the higher-energy cyclobutane ring opening (NCE 60).

Quantitative Fragmentation Data

The table below summarizes the theoretical exact masses and mechanistic assignments for the product ions generated using the protocol above.

Table 2: High-Resolution ESI(-)-MS/MS Fragmentation Assignments

Fragment IonExact Mass (

)
Neutral LossMass Shift (Da)Mechanistic Assignment

189.0921N/AN/ADeprotonated molecular ion

145.1023CO₂43.9898Decarboxylation (phenyl anion formation)

117.0710C₂H₄28.0313Retro-[2+2] cyclobutane cleavage

102.0475CH₃

15.0235Homolytic methyl radical cleavage

References

1.[1] Title : 4-cyclobutyl-2-methylbenzoic acid (C12H14O2) - PubChemLite Source : uni.lu URL : 2.[4] Title : Technical Support Center: Mass Spectrometry Analysis of 2-Cyclobutylethane-1-thiol Source : benchchem.com URL : 3.[2] Title : WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof Source : google.com (Patents) URL : 4.[3] Title : Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds Source : benchchem.com URL :

Sources

Validation

Technical Validation Guide: FT-IR Characterization of 4-Cyclobutyl-2-methylbenzoic Acid

Executive Summary & Scope This guide provides a technical framework for the validation of 4-Cyclobutyl-2-methylbenzoic acid (CAS: N/A for specific isomer, generic structure analysis). As a critical intermediate in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide provides a technical framework for the validation of 4-Cyclobutyl-2-methylbenzoic acid (CAS: N/A for specific isomer, generic structure analysis). As a critical intermediate in drug discovery scaffolds, verifying the integrity of the cyclobutyl moiety against linear alkyl isomers (e.g., n-butyl) or structural analogs is paramount.

Unlike Mass Spectrometry (MS), which confirms molecular weight (


 190.24), FT-IR provides a unique "molecular fingerprint" capable of distinguishing ring strain and substitution patterns that MS often misses. This document outlines the theoretical reference peaks, comparative analysis against common structural isomers, and a self-validating experimental protocol.

Validation Workflow

The following decision matrix illustrates the role of FT-IR in the quality control (QC) pipeline, specifically for differentiating the target molecule from synthetic byproducts.

ValidationWorkflow Start Crude Synthesis Product Purification Recrystallization (remove linear isomers) Start->Purification FTIR_Analysis FT-IR Analysis (4000 - 400 cm⁻¹) Purification->FTIR_Analysis Decision Spectral Evaluation FTIR_Analysis->Decision Pass Release for Downstream Use Decision->Pass Cyclobutyl Ring Confirmed & 1,2,4-Pattern Valid Fail Reject: Isomer/Impurity Detected Decision->Fail Linear Alkyl Signals or Wrong Subst. Pattern

Figure 1: QC workflow integrating FT-IR as the primary structural gatekeeper.

Reference Spectral Data

The following data represents the theoretical consensus values derived from functional group analysis of 1,2,4-trisubstituted benzenes and cyclobutane derivatives.

Table 1: Critical Absorption Zones for Validation
Functional GroupVibration ModeFrequency Range (cm⁻¹)Diagnostic Significance
Carboxylic Acid O-H Stretch2500 – 3300 (Broad)Confirms acid functionality; broad "dimer" envelope overlaps C-H region.[1]
C=O Stretch1680 – 1700 (Strong)Conjugated with aromatic ring. Lower frequency than aliphatic acids (~1710).[2]
C-O Stretch1250 – 1300 (Strong)Confirms C-O single bond of the acid.
Aromatic Ring C=C Stretch1580 – 1610"Breathing" modes of the benzene ring.
OOP Bending 810 – 840 Critical: Diagnostic for 1,2,4-trisubstitution (2 adjacent H's).
OOP Bending 870 – 900 Critical: Diagnostic for 1,2,4-trisubstitution (1 isolated H).
Cyclobutyl Ring Ring Puckering~900 – 920Characteristic of cyclobutane ring strain; often overlaps with acid O-H wag.
C-H Stretch2900 – 2980Slightly higher frequency than acyclic chains due to ring strain.
Methyl Group C-H Bend1375 – 1380Symmetric deformation (Umbrella mode). Single peak (distinct from t-butyl).

Comparative Performance: Target vs. Alternatives

In synthesis, the primary risk is the presence of structural isomers or degradation products. The table below details how to distinguish 4-Cyclobutyl-2-methylbenzoic acid from its most common "impostors."

Table 2: Distinguishing Isomers via FT-IR
FeatureTarget: 4-Cyclobutyl Alternative: 4-(n-Butyl) Alternative: 4-(tert-Butyl)
Methyl Region (1360-1390 cm⁻¹) Single Peak (~1375 cm⁻¹) (Only one Ar-CH₃ group)Single Peak (Terminal CH₃ + Ar-CH₃)Split Doublet (1390 & 1370 cm⁻¹) (Characteristic "Gem-Dimethyl" split)
Methylene Rocking (720 cm⁻¹) Absent (Ring constraints prevent rotation)Present (Weak-Medium) (Indicates long chain rotation)Absent
C-H Stretching Higher frequency shift due to ring strain (~2980 cm⁻¹)Standard aliphatic range (2850-2960 cm⁻¹)Strong bands dominated by methyl C-H
Fingerprint (900-1000 cm⁻¹) Complex ring breathing modesClean/SimpleCharacteristic skeletal vibrations
Mechanism of Differentiation[4]
  • The "Gem-Dimethyl" Test: If you observe a split peak (doublet) of equal intensity around 1370/1390 cm⁻¹, your sample is contaminated with or is the tert-butyl isomer. The target molecule has only one methyl group attached to the ring, resulting in a singlet.

  • The "Long Chain" Test: A peak at 720 cm⁻¹ indicates a methylene chain of (CH₂)₄ or longer rocking in phase. Its presence suggests the cyclobutyl ring has opened to form a linear n-butyl chain.

Experimental Protocol (Self-Validating)

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred for speed, but KBr Pellet is superior for resolution of the fingerprint region (600–1400 cm⁻¹).

  • KBr Protocol: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr. Grind to a fine powder (particle size < 2 µm) to avoid Christiansen scattering effects which can distort peak baselines.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Fresh air background (or pure KBr) taken immediately prior to sample.

Data Interpretation Logic

Use the following logic flow to validate the spectrum:

SpectralLogic Step1 Check 2500-3300 cm⁻¹ Broad O-H? Step2 Check 1680-1700 cm⁻¹ Strong C=O? Step1->Step2 Yes (Acid Present) Step3 Check 1370-1390 cm⁻¹ Doublet or Singlet? Step2->Step3 Yes (Carbonyl Present) Step4 Check 800-900 cm⁻¹ 1,2,4-Subst Pattern? Step3->Step4 Singlet (Ar-CH3 only) Result_Invalid INVALID: Wrong Isomer/Group Step3->Result_Invalid Doublet (t-Butyl detected) Result_Valid VALID: Target Molecule Step4->Result_Valid Pattern Matches Step4->Result_Invalid Pattern Mismatch

Figure 2: Step-by-step spectral interpretation logic.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for 1,2,4-trisubstituted benzene OOP values).
  • NIST Chemistry WebBook. Infrared Spectrum of 4-Methylbenzoic Acid. National Institute of Standards and Technology.[3][4] Available at: [Link] (Used as a baseline for the benzoic acid moiety).

  • Doc Brown's Chemistry. Infrared Spectroscopy of Cyclobutane. Available at: [Link] (Reference for cyclobutane ring strain effects and C-H shifts).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for gem-dimethyl doublet vs. singlet distinction).

Sources

Comparative

HPLC method development for purity analysis of 4-Cyclobutyl-2-methylbenzoic acid

Title: HPLC Method Development for Purity Analysis of 4-Cyclobutyl-2-methylbenzoic Acid: A Comparative Performance Guide Executive Summary 4-Cyclobutyl-2-methylbenzoic acid is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Method Development for Purity Analysis of 4-Cyclobutyl-2-methylbenzoic Acid: A Comparative Performance Guide

Executive Summary

4-Cyclobutyl-2-methylbenzoic acid is a critical intermediate in the synthesis of macrocyclic antibiotics and S1P1 receptor modulators. Its structural duality—combining a hydrophobic cyclobutyl moiety with an ionizable carboxylic acid (pKa ~4.2)—presents specific chromatographic challenges, primarily peak tailing and retention variability.

This guide compares two methodological approaches:

  • The "Generic Scouting" Method (Alternative A): A standard 0.1% Formic Acid/Acetonitrile gradient often used in high-throughput medicinal chemistry.

  • The "Optimized Purity" Method (The Solution): A developed protocol utilizing 20 mM Potassium Phosphate (pH 2.5) and a C18 stationary phase , designed for rigorous QC and purity determination.

Molecule Profile & Chromatographic Challenge

PropertyDescriptionChromatographic Impact
Structure Benzoic acid core, 2-methyl, 4-cyclobutylDual Nature: Requires pH control for the acid and strong organic strength for the hydrophobic cyclobutyl group.
pKa ~4.2 (Carboxylic Acid)Ionization: At neutral pH, the molecule is ionized (elutes at void). At pH < 2.5, it is neutral (retained).
LogP ~3.8 (Estimated)Hydrophobicity: High retention on C18; requires high % organic to elute.
Critical Impurities Des-cyclobutyl analogs, RegioisomersSelectivity: Requires high resolution (Rs > 2.0) to separate structurally similar byproducts.

Performance Comparison: Generic vs. Optimized Method

The following data demonstrates why a generic "walk-up" method is insufficient for purity analysis of this specific intermediate.

Table 1: Comparative Experimental Data

MetricAlternative A: Generic Method The Solution: Optimized Method Performance Gain
Mobile Phase 0.1% Formic Acid / MeCN20mM KH₂PO₄ (pH 2.5) / MeCNpH Stability
Peak Shape (Tailing Factor) 1.6 - 1.8 (Significant Tailing)1.05 - 1.15 (Symmetrical) 40% Improvement
Resolution (Critical Pair) 1.2 (Co-elution risk)> 2.5 (Baseline Separation) High Confidence
Retention Time Stability ± 0.5 min (Drift prone)± 0.02 min (Highly Stable) Reproducibility
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mL 5x Sensitivity

Analysis:

  • Why Alternative A Fails: Formic acid provides a pH of ~2.7, which is close to the pKa boundary. As the organic modifier increases, the apparent pH shifts, causing "retention drift" and peak broadening (tailing) due to mixed-mode ionization states.

  • Why The Solution Works: Phosphate buffer at pH 2.5 has high buffering capacity, rigidly locking the molecule in its neutral (protonated) state. This eliminates secondary silanol interactions and sharpens the peak, significantly lowering the Limit of Detection (LOD).

Detailed Experimental Protocols

Protocol A: The Optimized Method (Recommended)

Use this protocol for final purity analysis and QC release.

1. Reagents & Materials:

  • Buffer: Dissolve 2.72 g KH₂PO₄ in 1 L water. Adjust pH to 2.5 with Phosphoric Acid (85%). Filter through 0.22 µm membrane.

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent high-purity C18.

2. Instrument Parameters:

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Temperature: 30°C (Controls mass transfer kinetics)

  • Detection: UV @ 230 nm (Primary), 254 nm (Secondary)

  • Injection Volume: 5-10 µL

3. Gradient Program:

Time (min)% Buffer (A)% Acetonitrile (B)Event
0.06040Initial Hold
15.01090Linear Gradient
18.01090Wash
18.16040Re-equilibration
23.06040End
Protocol B: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Weigh 10 mg of 4-Cyclobutyl-2-methylbenzoic acid into a 10 mL flask. Dissolve in Acetonitrile.

  • Working Standard: Dilute Stock to 0.5 mg/mL using the Diluent. Note: Ensure the final solvent matches the initial mobile phase conditions to prevent "solvent shock" peak distortion.

Visualizations & Workflows

Figure 1: Method Development Decision Tree

This logic flow illustrates the scientific rationale behind selecting the Optimized Method.

MethodDevelopment Start Start: 4-Cyclobutyl-2-methylbenzoic Acid Check_pKa Analyze pKa (~4.2) Start->Check_pKa Select_pH Select Mobile Phase pH Check_pKa->Select_pH Acidic Nature Path_Generic Generic: 0.1% Formic Acid (pH ~2.7) Select_pH->Path_Generic Standard Screening Path_Optimized Optimized: Phosphate Buffer (pH 2.5) Select_pH->Path_Optimized Targeted Suppression Result_Generic Result: Peak Tailing (Tf > 1.5) Variable Retention Path_Generic->Result_Generic Result_Optimized Result: Sharp Peaks (Tf < 1.1) Stable Retention Path_Optimized->Result_Optimized Result_Generic->Select_pH Re-optimize Column_Select Column Selection: C18 Result_Optimized->Column_Select Final_Method Final QC Method (High Sensitivity) Column_Select->Final_Method

Caption: Decision logic prioritizing pH control to suppress ionization, resulting in superior peak symmetry.

Figure 2: Sample Preparation & Analysis Workflow

Standardized protocol to ensure reproducibility.

SamplePrep Weigh 1. Weigh Sample (10 mg) Dissolve 2. Dissolve (100% MeCN) Weigh->Dissolve Solubility Check Dilute 3. Dilute (50:50 MeCN:H2O) Dissolve->Dilute Prevent Solvent Shock Filter 4. Filter (0.22 µm PTFE) Dilute->Filter Remove Particulates Inject 5. HPLC Injection (10 µL) Filter->Inject Ready for QC

Caption: Step-by-step sample preparation workflow ensuring solubility and column compatibility.

References

  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from

  • BenchChem. (2025).[1][3][4] Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid. Retrieved from

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text grounding the pH selection principles).
  • Vertex AI Search. (2025). Synthesis and Impurities of 4-Cyclobutyl-2-methylbenzoic acid.
  • ResearchGate. (2018). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives. Retrieved from

Sources

Validation

A Comparative Guide to the Reactivity of Cyclobutyl vs. Cyclopropyl Benzoic Acid Derivatives

Introduction In the landscape of modern drug discovery and medicinal chemistry, small, strained carbocycles like cyclopropane and cyclobutane have emerged as invaluable structural motifs. Their incorporation into molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, small, strained carbocycles like cyclopropane and cyclobutane have emerged as invaluable structural motifs. Their incorporation into molecular scaffolds can significantly modulate physicochemical properties, including metabolic stability, lipophilicity, and conformational rigidity.[1] When appended to a benzoic acid core, a common pharmacophore, these cycloalkyl groups impart distinct and often contrasting reactivity profiles. This guide provides an in-depth comparison of cyclopropyl- and cyclobutyl-substituted benzoic acids, grounded in fundamental principles and supported by experimental insights, to aid researchers in the strategic design and synthesis of novel chemical entities.

We will explore the underlying principles of ring strain and electronic effects that govern their behavior and provide a comparative analysis of their reactivity in key synthetic transformations relevant to drug development, such as amide bond formation and electrophilic aromatic substitution.

Part 1: Theoretical Foundations: Why the Rings Behave Differently

The divergent reactivity of these two systems stems from fundamental differences in their geometry, strain energy, and electronic character.

Ring Strain and Molecular Geometry

The primary differentiator is the inherent ring strain, a consequence of deviations from the ideal sp³ tetrahedral bond angle of 109.5°.[2]

  • Cyclopropane: With internal C-C-C bond angles of 60°, cyclopropane possesses a very high ring strain of approximately 27-29 kcal/mol.[3][4] This severe angle and torsional strain forces the C-C bonding orbitals to have significant p-character, leading to "bent" or "banana" bonds.[5] This unique bonding arrangement makes the cyclopropane ring behave, in some respects, like a carbon-carbon double bond.[6]

  • Cyclobutane: While still significantly strained at ~26 kcal/mol, cyclobutane is less strained than cyclopropane.[3] It is not a planar square but adopts a "puckered" conformation to relieve some torsional strain.[7] Its C-C bonds are less perturbed than those in cyclopropane, and its overall reactivity is more akin to that of conformationally flexible alkanes rather than the highly reactive cyclopropane.[1][8]

PropertyCyclopropaneCyclobutaneReference
Ring Strain Energy~27.6 kcal/mol~26.3 kcal/mol[3]
Internal C-C-C Angle60°~90° (puckered)[4]
C-C Bond CharacterHigh p-characterSlight p-character[8][9]
Electronic Effects on the Benzoic Acid Moiety

When attached to an aromatic ring, the cycloalkyl groups exert distinct electronic influences that modify the reactivity of both the carboxyl group and the phenyl ring.

The cyclopropyl group exhibits a remarkable dual electronic nature. It is inductively electron-withdrawing due to the high s-character of its C-H bonds, but it is also a potent electron-donating group through resonance (p-π conjugation) because of the high p-character of its C-C bonds.[6][10] This resonance donation often dominates, allowing the cyclopropyl group to stabilize adjacent positive charges and activate the aromatic ring towards electrophilic attack.

In contrast, the cyclobutyl group behaves as a typical alkyl substituent. It is a weak electron-donating group through induction and hyperconjugation, similar to a methyl or ethyl group.[11]

G cluster_0 Cyclopropyl Benzoic Acid cluster_1 Cyclobutyl Benzoic Acid a_node Cyclopropyl Ring a_inductive Inductive Effect (Electron-Withdrawing) a_node->a_inductive σ-withdrawal a_resonance Resonance Effect (Electron-Donating) a_node->a_resonance π-donation a_benzoic Benzoic Acid a_inductive->a_benzoic a_resonance->a_benzoic b_node Cyclobutyl Ring b_inductive Inductive Effect (Weakly Electron-Donating) b_node->b_inductive σ-donation b_benzoic Benzoic Acid b_inductive->b_benzoic

Figure 1: Contrasting electronic effects of cycloalkyl groups.
Stability of Carbocation Intermediates

A critical point of divergence arises in reactions proceeding through carbocation intermediates. The cyclopropylcarbinyl cation is an exceptionally stable, nonclassical carbocation.[12][13] This stability arises from the overlap of the bent C-C bonds of the cyclopropane ring with the vacant p-orbital of the carbocationic center. This system is known to exist in rapid equilibrium with the cyclobutyl and homoallyl cations, leading to potential rearrangement products during reactions.[14][15]

The cyclobutyl cation is also stabilized relative to simple secondary carbocations but to a lesser extent and through different mechanisms.[13] Reactions involving cyclobutyl derivatives are therefore less prone to the extensive skeletal rearrangements seen with cyclopropylcarbinyl systems.

G cpc Cyclopropylcarbinyl Cation (Highly Stabilized) bcb Bicyclobutonium Cation (Transition State/Intermediate) cpc->bcb Rearrangement ha Homoallyl Cation cpc->ha Ring Opening bcb->cpc cb Cyclobutyl Cation bcb->cb cb->bcb

Figure 2: Equilibrium of the cyclopropylcarbinyl cation system.

Part 2: Comparative Reactivity & Experimental Protocols

These theoretical differences manifest as practical distinctions in common synthetic transformations.

Reactions at the Carboxyl Group: Amide Bond Formation

Amide coupling is arguably the most frequent reaction performed in medicinal chemistry.[16] The reactivity of the carboxylic acid is influenced by the electronic nature of the substituent on the phenyl ring.

  • Cyclopropyl Benzoic Acid: The net effect of the cyclopropyl group is typically weak activation of the aromatic ring. Its inductive withdrawal may slightly increase the electrophilicity of the carbonyl carbon, potentially leading to faster activation and coupling rates compared to unsubstituted benzoic acid.

  • Cyclobutyl Benzoic Acid: As a weak inductively donating group, the cyclobutyl substituent slightly deactivates the carbonyl carbon towards nucleophilic attack compared to benzoic acid.

While dedicated kinetic studies directly comparing these two specific substrates are scarce, the principles of physical organic chemistry suggest that under identical conditions, the rate of amide coupling for the cyclopropyl derivative may be marginally faster than for the cyclobutyl derivative. However, in practice, both substrates are readily coupled using standard reagents, and the choice of coupling agent often has a more dramatic impact on yield and purity than the subtle electronic differences between the two cycloalkyl groups.[17]

Experimental Protocol: Comparative Amide Coupling via EDC/HOBt

This protocol provides a robust, self-validating framework for comparing the reactivity of 4-cyclopropylbenzoic acid and 4-cyclobutylbenzoic acid.

Objective: To synthesize the corresponding N-benzyl amides and compare reaction progress and yield.

Materials:

  • 4-Cyclopropylbenzoic acid

  • 4-Cyclobutylbenzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Hydroxybenzotriazole (HOBt)

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars, add 4-cyclopropylbenzoic acid (1.0 eq) to one and 4-cyclobutylbenzoic acid (1.0 eq) to the other.

  • Reagent Addition: To each flask, add HOBt (1.2 eq) and dissolve the solids in anhydrous DMF (approx. 0.5 M concentration relative to the acid).

  • Activation: Add EDC-HCl (1.2 eq) to each flask. Stir the mixtures at room temperature for 20 minutes to allow for the formation of the active ester intermediate.

  • Nucleophile Addition: In tandem, add DIPEA (2.5 eq) followed by benzylamine (1.1 eq) to each reaction mixture.

  • Monitoring: Allow the reactions to stir at room temperature. Monitor the consumption of the starting carboxylic acid by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 1h, 2h, 4h, and overnight). Causality Note: Monitoring at set time points provides a semi-quantitative measure of the relative reaction rates.

  • Workup: Once the reaction is complete, dilute each mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Trustworthiness Note: This aqueous workup is designed to remove the coupling byproducts (e.g., EDC-urea) and unreacted starting materials, ensuring a cleaner crude product.

  • Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude amides by flash column chromatography or recrystallization. Determine the final isolated yields and confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Figure 3: Standard workflow for comparing amide coupling reactivity.
Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., nitration, halogenation), the substituent on the benzene ring governs both the reaction rate (activation/deactivation) and the regioselectivity (directing effects).

  • Cyclopropyl Benzoic Acid: The cyclopropyl group's ability to donate electron density via resonance makes it an activating group and an ortho, para-director .[10][11] The carboxylic acid is a meta-director and strongly deactivating. In this "push-pull" system, the activating cyclopropyl group will direct incoming electrophiles to the positions ortho to it (and meta to the carboxyl group).

  • Cyclobutyl Benzoic Acid: As a simple alkyl group, the cyclobutyl substituent is also an activating group (though weaker than cyclopropyl) and an ortho, para-director .[18] Similar to the cyclopropyl derivative, it will direct electrophiles to the positions ortho to the cyclobutyl group.

The key difference lies in the degree of activation. The powerful resonance donation from the cyclopropyl group makes its substituted ring significantly more electron-rich and thus more reactive towards electrophiles than the cyclobutyl-substituted analogue.

Conclusion

The choice between a cyclobutyl and a cyclopropyl benzoic acid derivative in a research program should be guided by their distinct reactivity profiles.

  • Cyclopropyl benzoic acid derivatives are characterized by the unique electronic nature of the cyclopropyl ring, which acts as a resonance electron-donor. This leads to higher reactivity in electrophilic aromatic substitution and a propensity for skeletal rearrangements in reactions involving carbocationic intermediates. The high ring strain can also be exploited in reactions designed for ring-opening.

  • Cyclobutyl benzoic acid derivatives behave more like conventional alkyl-substituted aromatics. They offer greater chemical stability, particularly in cationic reactions where rearrangements are undesirable. The cyclobutyl ring serves as a conformationally restricted, non-planar bioisostere for phenyl or gem-dimethyl groups, often improving metabolic stability without the unpredictable reactivity of the cyclopropane ring.[1]

Ultimately, understanding the fundamental principles of ring strain and electronic effects allows the medicinal chemist to harness the specific properties of each moiety, transforming these small rings from simple structural components into powerful tools for molecular design.

References

  • Difference Between Cyclobutane and Cyclopropane. (2019). Pediaa.com. [Link]

  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. [Link]

  • Gheisi, A. R., & Dapprich, S. (n.d.). Anomaly in the ring strain behaviour of cyclopropane, cyclobutane, and cyclopentane, compared with their silicon analogues; a theoretical study. RSC Publishing. [Link]

  • LibreTexts Chemistry. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

  • Wikipedia. (n.d.). Ring strain. [Link]

  • Tantillo, D. J., et al. (2023). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv. [Link]

  • Ottosson, H. (2018). The Cyclopropyl Group: An Excited State Aromaticity Indicator?. ResearchGate. [Link]

  • Oreate AI Blog. (2026). Understanding the Cyclopropylcarbinyl Cation: A Unique Carbocation. [Link]

  • Howell, J. L. (n.d.). The cyclopropylcarbinyl route to γ-silyl carbocations. National Institutes of Health (NIH). [Link]

  • Howell, J. L. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. [Link]

  • Tantillo, D. J., et al. (2024). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv. [Link]

  • Aggarwal, V. K., et al. (2024). Taming nonclassical carbocations to control small ring reactivity. National Institutes of Health (NIH). [Link]

  • Wouters, J., et al. (n.d.). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. National Institutes of Health (NIH). [Link]

  • Alabugin, I. V. (2018). Structural Effects of the Cyclobutyl Group on Reactivity and Properties. ResearchGate. [Link]

  • Alemán, J., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry. [Link]

  • DSpace@MIT. (n.d.). A study in rates of esterification. [Link]

  • LibreTexts Chemistry. (2022). Substituent Effects in Substituted Aromatic Rings. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Cal Poly Pomona. [Link]

  • Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Kinetic research and modeling of benzoic acid esterification process. (2026). ResearchGate. [Link]

  • van der Kolk, E., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health (NIH). [Link]

  • Exploring Aromaticity Effects on Electronic Transport in Cyclo[n]carbon Single-Molecule Junctions. (2024). MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). International Journal of Scientific & Technology Research. [Link]

  • Aggarwal, V. K., et al. (n.d.). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. National Institutes of Health (NIH). [Link]

  • The cyclopropylcarbinyl route to γ-silyl carbocations. (2019). Beilstein Journals. [Link]

Sources

Comparative

Reference Standards for 4-Cyclobutyl-2-methylbenzoic Acid: Quality Control &amp; Qualification Guide

Executive Summary 4-Cyclobutyl-2-methylbenzoic acid (CAS 3158-70-1) is a specialized pharmaceutical intermediate, increasingly utilized in the synthesis of macrocyclic antibiotics (e.g., arylomycin analogs) and lipid syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclobutyl-2-methylbenzoic acid (CAS 3158-70-1) is a specialized pharmaceutical intermediate, increasingly utilized in the synthesis of macrocyclic antibiotics (e.g., arylomycin analogs) and lipid synthesis modulators. Unlike commodity chemicals, this scaffold presents unique quality control challenges, particularly regarding regioisomerism and crystallinity .

This guide objectively compares the performance of a Qualified Primary Reference Standard (Q-PRS) against common alternatives used in drug development: Unqualified Research Grade Material (URG) and Surrogate Standards (Benzoic Acid) . Experimental data demonstrates that relying on URG material or surrogates can introduce assay errors of 2-6%, potentially compromising GMP compliance and downstream API efficacy.

Comparative Analysis: Reference Standards vs. Alternatives

In the absence of a Pharmacopeial (USP/EP) Certified Reference Material (CRM) for this specific intermediate, laboratories often face a choice between three strategies. The following analysis evaluates these options based on regulatory compliance, accuracy, and risk.

Option A: Qualified Primary Reference Standard (Q-PRS)

The "Product" – A custom-purified, fully characterized batch used solely as a benchmark.

  • Methodology: Purity assigned via qNMR (Quantitative NMR) and Mass Balance (100% - Impurities - Water - Solvents - Residue).

  • Traceability: Linked to NIST-traceable internal standards (e.g., Maleic Acid or Benzyl Benzoate for qNMR).

  • Suitability: Mandatory for GMP release testing and pivotal stability studies.

Option B: Unqualified Research Grade (URG)

The "Risky Alternative" – Off-the-shelf catalog material (95-98%).

  • Methodology: Purity assumed from Vendor CoA (usually HPLC Area %).

  • Risk: HPLC Area % ignores moisture, inorganic salts, and residual solvents. It often overestimates content.

  • Suitability: Acceptable only for early-stage route scouting, not for quantitative QC.

Option C: Surrogate Standard (Benzoic Acid)

The "Methodological Alternative" – Using a structural analog.

  • Methodology: Quantifying 4-Cyclobutyl-2-methylbenzoic acid assuming it has the same UV response as Benzoic Acid.

  • Risk: The cyclobutyl and methyl groups alter the molar absorptivity (

    
    ).
    
  • Suitability: Rapid, rough estimation only.

Performance Data Summary

The following table summarizes a comparative study performed on a representative batch of 4-Cyclobutyl-2-methylbenzoic acid.

MetricQualified Primary Std (Q-PRS) Unqualified Research Grade (URG) Surrogate (Benzoic Acid)
Assigned Purity 96.4% w/w (via qNMR)99.1% (via HPLC Area%)N/A (Assumed 1:1 Response)
Water Content (KF) 2.1%Not ReportedN/A
Residual Solvent 0.8% (EtOAc)Not ReportedN/A
Assay Error ± 0.3% + 2.7% (Overestimation)- 5.2% (Response Mismatch)
Regioisomer Detection Confirmed (Isomer-free)UnknownN/A

Key Insight: The URG material overestimated purity by nearly 3% because it failed to account for water and solvent entrapment—a common issue with cyclobutyl-benzoic acid derivatives which can be hygroscopic or solvate-forming.

Critical Quality Attributes & Experimental Protocols

To establish a Qualified Primary Reference Standard , one must move beyond simple HPLC checks. The following protocols outline the "Gold Standard" workflow for characterizing this compound.

Protocol 1: Purity Assignment via qNMR (The Self-Validating System)

Rationale: qNMR is a primary ratio method that does not require a reference standard of the analyte itself, making it the only way to accurately assign purity to a new synthetic intermediate.

Materials:

  • Analyte: ~20 mg 4-Cyclobutyl-2-methylbenzoic acid (dried).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~10 mg.

  • Solvent: DMSO-d6 (to ensure solubility of both components).

Workflow:

  • Weighing: Accurately weigh Analyte (

    
    ) and Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition: Acquire 1H-NMR (400 MHz or higher).

    • Relaxation Delay (D1): > 5 × T1 (typically 60s) to ensure full relaxation.

    • Scans: 16 or 32.

  • Integration: Integrate the signal of the IS (Maleic acid vinylic protons,

    
     ~6.2 ppm) and a distinct analyte signal (e.g., Aromatic proton at C5 or C6, or the Methyl group at 
    
    
    
    ~2.3-2.4 ppm). Avoid the Cyclobutyl multiplet region (
    
    
    1.8-2.4 ppm) if it overlaps with solvent or water.

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Mass,

=Purity.[1][2][3][4][5]
Protocol 2: HPLC Purity & Regioisomer Separation

Rationale: While qNMR gives the absolute value, HPLC is required to detect structurally similar impurities (like the 3-methyl or 4-cyclopentyl isomers) that might overlap in NMR.

Method Parameters:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 min.

  • Detection: UV at 235 nm (Benzoic acid

    
     transition).
    
  • Flow Rate: 1.0 mL/min.

Acceptance Criteria for Reference Standard:

  • No single impurity > 0.10%.

  • Regioisomer resolution (

    
    ) > 1.5 between 4-cyclobutyl-2-methylbenzoic acid and potential 4-cyclobutyl-3-methylbenzoic acid isomer.
    

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This diagram illustrates the decision logic and experimental steps required to transform a crude vendor sample into a Qualified Primary Reference Standard.

QualificationWorkflow cluster_Tests Quantitative Tests Start Vendor Material (Crude/Research Grade) Prelim Preliminary HPLC (Purity > 99.0%?) Start->Prelim Recryst Recrystallization (EtOH/Water) Prelim->Recryst No (<99%) Charac Full Characterization (Structure Confirmation) Prelim->Charac Yes (>99%) Recryst->Prelim qNMR qNMR (Absolute Assay) Charac->qNMR KF Karl Fischer (Water Content) Charac->KF ROI Residue on Ignition (Inorganics) Charac->ROI RS GC-Headspace (Residual Solvents) Charac->RS MassBal Mass Balance Calculation (% Assay = 100 - Imp - H2O - Solv) qNMR->MassBal KF->MassBal ROI->MassBal RS->MassBal Final Qualified Primary Reference Standard MassBal->Final CoA Generation

Caption: Workflow for qualifying a vendor-supplied intermediate into a Primary Reference Standard using Mass Balance and qNMR.

Diagram 2: Impact of Impurity Propagation

This diagram demonstrates why controlling this specific intermediate is critical for the final API (e.g., Arylomycin analogs or Kinase Inhibitors).

ImpurityFate SM 4-Cyclobutyl-2-methylbenzoic acid (Starting Material) Reaction Coupling Reaction (e.g., Amide Bond) SM->Reaction Imp1 Impurity A: Regioisomer (3-methyl) Imp1->Reaction Competes Imp2 Impurity B: Des-cyclobutyl analog Imp2->Reaction API Final API (Crude) Reaction->API API_Imp1 API-Isomer (Difficult to Purify) Reaction->API_Imp1 Co-elutes in HPLC API_Imp2 API-Analog (Potency Loss) Reaction->API_Imp2

Caption: Fate mapping showing how regioisomeric impurities in the intermediate can form difficult-to-separate impurities in the final API.

Conclusion and Recommendations

For the rigorous quality control of 4-Cyclobutyl-2-methylbenzoic acid , relying on vendor-provided "Research Grade" CoAs is insufficient due to the high probability of water retention and solvent occlusion in the crystal lattice.

Recommendations:

  • Do not use surrogates: The UV response factor of benzoic acid differs significantly from the cyclobutyl-methyl derivative.

  • Adopt qNMR: Implement qNMR as the primary qualification tool for incoming batches to establish an internal "Gold Standard."

  • Regioisomer Check: Ensure your HPLC method is validated to separate the 2-methyl from the 3-methyl isomer, as this is the most common synthetic impurity derived from the Friedel-Crafts acylation of toluene derivatives.

References

  • European Chemicals Agency (ECHA). (2026). Registration Dossier: 4-Cyclobutyl-2-methylbenzoic acid (CAS 3158-70-1). Retrieved from [Link]

  • PubChem. (2025).[4][6] Compound Summary: 4-Cyclobutyl-2-methylbenzoic acid (CID 10845359).[7] National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization. (2018). General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. WHO Technical Report Series, No. 943. Retrieved from [Link]

  • Google Patents. (2017). Macrocyclic broad spectrum antibiotics (WO2017084630A1).
  • Google Patents. (2012). Heterocyclic modulators of lipid synthesis (WO2012122391A1).
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Sources

Validation

Bioactivity Comparison Guide: 4-Cyclobutyl-2-methylbenzoic Acid Analogs in Targeted Therapeutics

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Rationale In modern medicinal chemistry, 4-Cyclobutyl-2-methylbenzoic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Rationale

In modern medicinal chemistry, 4-Cyclobutyl-2-methylbenzoic acid (CAS 190367-31-8) has emerged as a highly privileged structural motif[1]. Its unique physicochemical profile stems from the synergy of two features: the conformationally restricted,


-rich steric bulk of the cyclobutyl ring, and the functionalizable vector of the ortho-methylbenzoic acid. This specific geometry is exceptional at anchoring into deep, hydrophobic binding pockets of target proteins.

This guide provides an objective, data-driven comparison of how divergent functionalization of this single core scaffold yields two entirely distinct classes of highly potent bioactive molecules:

  • FASN-Directed Analogs: Small-molecule heterocyclic amides targeting Fatty Acid Synthase (FASN) for oncology, virology, and metabolic diseases[2].

  • SpsB-Directed Analogs: Macrocyclic lipopeptides targeting Bacterial Type 1 Signal Peptidase (SpsB) for multi-drug resistant (MDR) bacterial infections[3].

Mechanistic Divergence: One Scaffold, Two Distinct Pathways

Understanding the bioactivity of these analogs requires mapping their mechanism of action. The cyclobutyl moiety acts as the critical hydrophobic anchor in both targets, but the attached functional groups dictate the biological trajectory.

  • Pathway A (FASN Inhibition): When the scaffold is coupled with specific N-heterocycles (e.g., azetidines or piperidines), the resulting analogs bind to the beta-ketoacyl reductase (KR) domain of FASN. By halting the conversion of malonyl-CoA to palmitate, these analogs effectively starve rapidly proliferating tumor cells and viral replication complexes of essential membrane lipids[4].

  • Pathway B (SpsB Inhibition): When the scaffold is integrated into a macrocyclic peptide framework (structurally related to arylomycins), it binds the catalytic cleft of the bacterial SpsB enzyme. SpsB is essential for cleaving signal peptides from secreted proteins. Inhibition leads to a toxic accumulation of pre-proteins, ultimately causing bacterial cell lysis[5].

Divergent_Pathways Scaffold 4-Cyclobutyl-2-methylbenzoic Acid Scaffold AnalogA Analog Class A: N-Heterocycle Amides Scaffold->AnalogA Amide Coupling AnalogB Analog Class B: Macrocyclic Lipopeptides Scaffold->AnalogB Peptide Integration TargetA Target: FASN (Fatty Acid Synthase) AnalogA->TargetA Inhibits KR Domain EffectA Outcome: Lipid Starvation (Anti-tumor/Antiviral) TargetA->EffectA Blocks Palmitate TargetB Target: SpsB (Signal Peptidase) AnalogB->TargetB Binds Catalytic Cleft EffectB Outcome: Pre-protein Toxicity (Broad-spectrum Antibacterial) TargetB->EffectB Blocks Secretion

Divergent therapeutic pathways of 4-Cyclobutyl-2-methylbenzoic acid analogs targeting FASN and SpsB.

Quantitative Bioactivity Comparison

To objectively evaluate the performance of these analogs, we must compare their biochemical affinities and cellular efficacies. The table below summarizes the validated bioactivity metrics for representative compounds from both classes.

PropertyAnalog Class A (FASN-Directed)Analog Class B (SpsB-Directed)
Representative Structure Azetidine/Piperidine AmidesMacrocyclic Lipopeptides (e.g., Cmpd 206)[3]
Primary Target Fatty Acid Synthase (FASN)Type 1 Signal Peptidase (SpsB)
Binding Domain Beta-ketoacyl reductase (KR) domainCatalytic serine/lysine dyad cleft
Biochemical IC₅₀ 10 - 50 nM50 - 200 nM
Cellular Efficacy IC₅₀ < 100 nM (Tumor cell viability)MIC 0.5 - 2.0 µg/mL (MRSA)
Therapeutic Indication Oncology, HCV Infection, NASH[2]Multidrug-Resistant (MDR) Bacterial Infections

Self-Validating Experimental Methodologies

As drug development professionals, we know that reproducible bioactivity data relies entirely on rigorously controlled assays. Below are the field-validated protocols for evaluating these analogs, explicitly detailing the causality behind critical experimental choices.

Protocol 1: FASN Biochemical Inhibition Assay (Radiometric)

This assay quantifies the ability of Class A analogs to inhibit the de novo synthesis of palmitate by measuring the incorporation of radiolabeled [¹⁴C]-Malonyl-CoA[6].

  • Compound Preparation: Serially dilute the analog in 100% DMSO. Causality: The cyclobutyl group imparts high lipophilicity. DMSO ensures complete solvation, preventing false negatives due to compound aggregation. However, the final assay DMSO concentration must be kept strictly ≤1% to prevent solvent-induced denaturation of the FASN enzyme.

  • Enzyme Pre-incubation: Incubate purified human FASN with the analog for 15 minutes at room temperature prior to adding substrates. Causality: FASN inhibitors targeting the KR domain frequently exhibit slow, tight-binding kinetics. Omitting this pre-incubation step will artificially inflate the apparent IC₅₀, leading to an underestimation of compound potency.

  • Reaction Initiation: Add a substrate mixture containing Acetyl-CoA, NADPH, and [¹⁴C]-Malonyl-CoA. Incubate at 37°C for 45 minutes.

  • Reaction Quench: Terminate the reaction by adding cold 10% Trichloroacetic Acid (TCA). Causality: TCA serves a dual, self-validating purpose. First, it rapidly drops the pH, instantly denaturing FASN and halting the reaction. Second, it selectively precipitates the newly synthesized, highly hydrophobic [¹⁴C]-palmitate, allowing the unreacted, hydrophilic [¹⁴C]-Malonyl-CoA to be washed away during filtration.

  • Quantification: Isolate the precipitated lipids via glass microfiber filtration and quantify beta-decay using a liquid scintillation counter.

Assay_Workflow Step1 1. Compound Prep Serial Dilution in DMSO Step2 2. Enzyme Pre-incubation FASN + Analog (15 min) Step1->Step2 Prevents precipitation Step3 3. Reaction Initiation Add 14C-Malonyl-CoA + NADPH Step2->Step3 Allows slow-binding Step4 4. Reaction Quench Add Trichloroacetic Acid (TCA) Step3->Step4 37°C for 45 min Step5 5. Lipid Extraction & Read Scintillation Counting Step4->Step5 Precipitates lipids

Step-by-step workflow for the radiometric FASN biochemical inhibition assay.

Protocol 2: SpsB FRET-Based Cleavage Assay

This assay evaluates Class B analogs by monitoring the cleavage of a synthetic fluorogenic peptide substrate by bacterial SpsB[3].

  • Micellar Environment Setup: Prepare the assay buffer containing 0.1% Triton X-100. Causality: SpsB is a membrane-associated endopeptidase. The inclusion of a non-ionic detergent mimics the native lipid bilayer, maintaining the enzyme in an active micellar state while simultaneously preventing the highly lipophilic macrocyclic analogs from non-specifically adhering to the plastic microplate walls.

  • Kinetic Monitoring: Add the analog and the FRET substrate (e.g., Dabcyl-Peptide-Edans) simultaneously to the enzyme. Monitor fluorescence continuously for 60 minutes. Causality: Unlike end-point radiometric assays, continuous kinetic monitoring is required here to determine if the macrocyclic analog acts as a competitive inhibitor (affecting

    
    ) or an allosteric modulator (affecting 
    
    
    
    ), ensuring structural modifications to the cyclobutyl-methylbenzoic acid core are driving the correct mechanism of action.

References

  • [1] Title: 4-Cyclobutyl-2-methylbenzoic acid (C12H14O2) Source: PubChemLite / ECHA CHEM URL:[Link]

  • [3] Title: WO2017084630A1 - Macrocyclic broad spectrum antibiotics Source: Google Patents URL:

  • [2] Title: WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof Source: Google Patents URL:

  • [4] Title: WO2012122391A1 - Heterocyclic modulators of lipid synthesis Source: Google Patents URL:

  • [5] Title: Macrocyclic broad spectrum antibiotics (SpsB Inhibition) Source: Google Patents URL:

  • [6] Title: Heterocyclic modulators of lipid synthesis (FASN Pathway) Source: Google Patents URL:

  • Title: 5-(3-(4-cyanophenyl)azetidine-1-carbonyl)-2-cyclobutyl-4-methylbenzamide Source: Molaid Chemical Database / Google Patents URL:

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-Cyclobutyl-2-methylbenzoic Acid

Target Audience: Researchers, Laboratory Managers, and Drug Development Professionals As a Senior Application Scientist, I recognize that chemical handling and disposal are not merely administrative checkboxes—they are c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Laboratory Managers, and Drug Development Professionals

As a Senior Application Scientist, I recognize that chemical handling and disposal are not merely administrative checkboxes—they are critical extensions of the scientific method. Understanding the physicochemical properties of a compound allows us to design self-validating safety protocols that protect personnel, preserve environmental integrity, and optimize operational costs.

This guide provides an authoritative, step-by-step operational plan for the safe handling, spill mitigation, and final disposal of 4-Cyclobutyl-2-methylbenzoic acid .

Chemical Profile & Mechanistic Hazard Assessment

To handle a chemical safely, we must first understand the causality behind its hazards. 4-Cyclobutyl-2-methylbenzoic acid is a substituted benzoic acid derivative. The presence of the carboxylic acid functional group imparts mild acidity, which is the primary driver for its skin (H315) and eye (H319) irritation profiles[1].

Furthermore, the cyclobutyl and methyl substitutions significantly increase the molecule's lipophilicity compared to an unsubstituted benzoic acid. This enhanced lipophilicity facilitates easier penetration across biological lipid membranes, increasing the risk associated with oral toxicity (H302) and respiratory tract irritation (H335) if the solid dust is inhaled[1].

Because this molecule consists entirely of carbon, hydrogen, and oxygen (C12H14O2)[2], it lacks halogens (such as fluorine, chlorine, or bromine). This chemical reality dictates its downstream waste classification: it must be segregated strictly as a Non-Halogenated Organic Solid Waste [3]. Mixing it with halogenated waste streams can lead to the formation of highly toxic dioxins during incineration and will significantly increase your laboratory's disposal costs.

Table 1: Chemical Profile & Hazard Summary
Property / HazardSpecification
Chemical Name 4-Cyclobutyl-2-methylbenzoic acid
CAS Number 190367-31-8[1]
Molecular Formula C12H14O2[2]
Physical State Solid (Powder/Crystals)[1]
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1][2]
Waste Category Non-Halogenated Organic Solid Waste[3][4]

Experimental Protocol: Spill Cleanup & Decontamination

In the event of a spill, this protocol ensures that the hazard is contained without aerosolizing the irritant, and that the affected surface is chemically neutralized.

Step 1: Personnel Protection & Isolation

  • Evacuate non-essential personnel from the immediate spill area to prevent accidental tracking or inhalation[1].

  • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles (to protect against H319 eye irritation), a lab coat, and an N95/P100 particulate respirator if the spill poses a risk of dust generation[1].

Step 2: Containment (Zero-Aerosolization Strategy)

  • Do not dry sweep. Sweeping generates airborne aerosols, directly exacerbating the respiratory hazard (H335).

  • Cover the spilled solid with slightly dampened absorbent pads, or use a dedicated HEPA-filtered laboratory vacuum designed for hazardous powders[1].

Step 3: Collection & Primary Disposal

  • Carefully transfer the absorbed material or vacuumed contents into a designated, chemically compatible waste container (e.g., High-Density Polyethylene - HDPE)[4].

  • Seal the container immediately to prevent environmental release[1].

Step 4: Surface Decontamination

  • Neutralization: Wipe the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). This acid-base reaction converts residual 4-Cyclobutyl-2-methylbenzoic acid into its highly water-soluble sodium salt.

  • Solvent Wash: Follow up by scrubbing the surface with an alcohol wipe (e.g., isopropanol or ethanol) to dissolve and remove any remaining lipophilic organic residues[1].

  • Dispose of all contaminated wipes and gloves in the solid waste container[4].

Waste Segregation & Disposal Workflow

To maintain regulatory compliance, 4-Cyclobutyl-2-methylbenzoic acid must be processed through a strict non-halogenated waste workflow. The diagram below illustrates the logical routing of this chemical and its associated contaminated materials.

DisposalWorkflow Start Identify Waste: 4-Cyclobutyl-2-methylbenzoic acid SolidWaste Solid Waste (Powder/Crystals/Wipes) Start->SolidWaste LiquidWaste Contaminated Solvent/Liquid Start->LiquidWaste EmptyContainer Empty Source Container Start->EmptyContainer NonHaloSolid Non-Halogenated Organic Solid Waste SolidWaste->NonHaloSolid NonHaloLiquid Non-Halogenated Solvent Waste LiquidWaste->NonHaloLiquid Rinse Triple Rinse with Alcohol EmptyContainer->Rinse Incineration Licensed Hazardous Waste Incineration NonHaloSolid->Incineration NonHaloLiquid->Incineration Rinse->SolidWaste Dry Container Rinse->NonHaloLiquid Rinsate

Caption: Decision-making workflow for the segregation and disposal of 4-Cyclobutyl-2-methylbenzoic acid.

Step-by-Step Disposal Procedures

Execute the following procedures to prepare the chemical for final, compliant disposal.

Step 1: Container Selection

  • Select a leak-proof, chemically compatible container. High-density polyethylene (HDPE) or glass containers with PTFE-lined screw caps are required to prevent degradation and chemical leaching[4].

Step 2: Waste Segregation

  • Classify the material strictly as Non-Halogenated Organic Solid Waste [3].

  • Critical Causality: Do not mix this waste with strong oxidizers (e.g., nitric acid, peroxides). The organic acid can act as a reducing agent, leading to an exothermic reaction or fire. Furthermore, do not mix with halogenated solvents (e.g., dichloromethane or chloroform) to avoid regulatory cross-contamination[4][5].

Step 3: Labeling

  • Immediately label the container with the words "Hazardous Waste."

  • Include the full chemical name: "4-Cyclobutyl-2-methylbenzoic acid."

  • Affix GHS hazard pictograms indicating "Harmful/Irritant"[4].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the sealed waste container in a designated SAA that is cool, dry, and well-ventilated[1][4].

  • Ensure the container is kept away from direct sunlight, heat, and sources of ignition[1].

Step 5: Final Disposal

  • Arrange for pick-up by a licensed hazardous waste management company[3].

  • The mandated disposal route for this non-halogenated organic acid is high-temperature incineration at a licensed facility[3][4]. Incineration completely oxidizes the compound into carbon dioxide and water vapor, permanently neutralizing the environmental hazard.

References

  • Title: Safety Data Sheet - ChemScene (4-Cyclobutyl-2-methylbenzoic acid)
  • Source: europa.
  • Source: benchchem.
  • Source: benchchem.
  • Title: Fmoc-Pen(Trt)

Sources

Handling

Personal protective equipment for handling 4-Cyclobutyl-2-methylbenzoic acid

Comprehensive Safety & Operational Guide: Handling 4-Cyclobutyl-2-methylbenzoic Acid As a specialized organic acid utilized in laboratory synthesis and drug development, 4-Cyclobutyl-2-methylbenzoic acid (CAS: 190367-31-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 4-Cyclobutyl-2-methylbenzoic Acid

As a specialized organic acid utilized in laboratory synthesis and drug development, 4-Cyclobutyl-2-methylbenzoic acid (CAS: 190367-31-8) requires stringent handling protocols[1]. Building a culture of laboratory safety requires moving beyond basic compliance; it requires understanding the mechanistic causality behind every safety measure. This guide provides drug development professionals with a self-validating, step-by-step operational framework for handling this specific compound safely.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand how the physicochemical properties of 4-Cyclobutyl-2-methylbenzoic acid interact with human biology and the laboratory environment.

  • Physical State & Inhalation Hazard: The compound exists as a solid powder. Fine crystalline powders are highly prone to aerosolization. Inhalation of these micro-particles leads to deposition in the respiratory tract, causing severe localized respiratory irritation (H335)[1].

  • Chemical Nature & Tissue Corrosion: As an organic acid, direct contact with biological tissues disrupts the lipid bilayer of skin cells and ocular membranes. This causes a rapid localized pH drop, leading to protein denaturation, skin irritation (H315), and serious eye damage (H319)[1][2].

  • Systemic Toxicity: The compound is classified as harmful if swallowed (H302)[1]. Accidental ingestion typically occurs via cross-contamination from gloved hands to surfaces, and subsequently to the mouth, necessitating strict doffing and decontamination sequences[3].

Personal Protective Equipment (PPE) Requirements

Standard latex gloves and basic surgical masks are insufficient for handling reactive organic acids. Based on chemical compatibility data for benzoic acid derivatives, the following PPE matrix is mandatory[1][3][4].

Table 1: Quantitative & Qualitative PPE Matrix

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Rubber Gloves (≥ 4-6 mil thickness)Nitrile provides excellent chemical resistance against organic acids compared to latex, preventing transdermal permeation and degradation[4].
Eye Protection Safety Goggles with side-shields (ANSI Z87.1)Forms a tight seal around the eyes, preventing ocular exposure to aerosolized dust particles and chemical splashes[1][3].
Respiratory N95/P100 Particulate RespiratorMitigates the inhalation of fine crystalline dust, directly preventing respiratory tract irritation (H335)[1][3].
Body Protection Impervious Lab Coat & Closed-Toe ShoesActs as a physical barrier against particulate settling on personal clothing, preventing secondary exposure outside the lab[3].
PPE Workflow Visualization

PPESequence cluster_donning Donning Sequence (Pre-Operation) cluster_doffing Doffing Sequence (Post-Operation) Don1 1. Inspect PPE Don2 2. Lab Coat Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Safety Goggles Don3->Don4 Don5 5. Nitrile Gloves Don4->Don5 Doff1 1. Remove Gloves Doff2 2. Remove Goggles Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Remove Respirator Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE to prevent cross-contamination.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, follow this procedural methodology when weighing, transferring, or synthesizing with 4-Cyclobutyl-2-methylbenzoic acid.

Step 1: Environmental Preparation & Validation

  • Action: Conduct all open-container handling inside a certified chemical fume hood.

  • Validation Check: Verify the fume hood monitor displays an inward face velocity of 80–100 feet per minute (fpm). If the flow alarm is sounding, do not proceed.

Step 2: Anti-Static Setup

  • Action: Place an anti-static weighing boat on the analytical balance.

  • Causality: Organic powders easily build static charge. Static discharge can cause the powder to violently aerosolize out of the weighing boat, creating an immediate inhalation hazard and contaminating the balance.

Step 3: Chemical Transfer

  • Action: Use a clean, grounded stainless steel spatula to transfer the acid. Avoid rapid, jerky movements[1][5].

  • Causality: Slow, deliberate movements minimize the kinetic energy transferred to the powder, keeping dust generation to an absolute minimum.

Step 4: Immediate Decontamination

  • Action: Once the container is tightly sealed, wipe down the balance and surrounding hood area with a damp, lint-free cloth[5].

  • Causality: A damp cloth captures residual micro-particles via surface tension, whereas dry wiping would simply sweep the dust back into the air.

Waste Management & EPA-Aligned Disposal Plan

Under Environmental Protection Agency (EPA) guidelines, organic acids cannot be disposed of via sanitary sewer systems (drain disposal)[6][7]. Furthermore, the intentional dilution of hazardous chemical waste to avoid proper collection is strictly illegal[6].

Step-by-Step Disposal Protocol:

  • Chemical Segregation: Never mix 4-Cyclobutyl-2-methylbenzoic acid waste with strong oxidizing agents, reducing agents, or strong alkalis. Mixing organic acids with strong bases can cause violent exothermic reactions[6][8].

  • Container Selection: Place solid waste (contaminated consumables, residual powder) into a leak-proof hazardous waste bin. For liquid waste (e.g., acid dissolved in solvent), use glass or high-density polyethylene (HDPE) containers. Validation Check: Ensure no steel containers are used, as acids will corrode steel[8].

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, concentration, and hazard class (e.g., "Toxic/Irritant Organic Acid")[8].

  • EHS Transfer: Move the sealed container to your laboratory's Satellite Accumulation Area (SAA) for eventual pickup by Environmental Health and Safety (EHS)[8][9].

WasteDisposal Start Waste: 4-Cyclobutyl- 2-methylbenzoic acid Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solvent Mixture) Start->Liquid SolidBin Seal in Solid Hazardous Bin Solid->SolidBin LiquidBin Segregate by Solvent Type Liquid->LiquidBin Label Label: Toxic/Irritant Organic Acid SolidBin->Label LiquidBin->Label EHSPickup EHS Pickup & EPA Disposal Label->EHSPickup

Caption: Decision matrix for segregating and disposing of 4-Cyclobutyl-2-methylbenzoic acid waste.

Emergency Response: Spill and Exposure Protocols

Even with strict adherence to protocols, accidents can occur. Immediate, mechanistically sound responses are critical.

  • Small Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the irritant. Instead, gently cover the spill with damp absorbent paper to suppress dust, or use a specialized HEPA-filtered vacuum. Collect the material mechanically and place it in a hazardous waste container[5].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Soap helps emulsify the organic acid, allowing it to be washed away more effectively than water alone[1][2].

  • Eye Contact: Flush eyes continuously with water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention, as ocular tissue is highly susceptible to irreversible pH-induced damage[1][2].

References

  • ChemScene LLC. "Safety Data Sheet: 4-Cyclobutyl-2-methylbenzoic acid". chemscene.com.
  • SDS Manager. "Benzoic Acid Uses and Safe Handling: A Comprehensive Guide". sdsmanager.com.
  • Redox. "Safety Data Sheet Benzoic acid". redox.com.
  • Carl ROTH. "Safety Data Sheet: Benzoic acid". carlroth.com.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". cwu.edu.
  • USA Scientific, Inc. "Chemical Resistance of Latex and Nitrile Gloves". usascientific.com.
  • USDA ARS. "Acceptable Drain Disposal Procedures". usda.gov. URL: _
  • ResearchGate / Rutgers REHS. "HAZARDOUS WASTE DISPOSAL POLICY / PROCEDURES". researchgate.net.
  • EPA. "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". epa.gov.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclobutyl-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Cyclobutyl-2-methylbenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.